molecular formula C7H5BrCl2N2 B1519711 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride CAS No. 957120-39-7

8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

Cat. No.: B1519711
CAS No.: 957120-39-7
M. Wt: 267.93 g/mol
InChI Key: BRMLRSUISXDAMX-UHFFFAOYSA-N
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Description

8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride is a useful research compound. Its molecular formula is C7H5BrCl2N2 and its molecular weight is 267.93 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-bromo-6-chloroimidazo[1,2-a]pyridine;hydrochloride
Source PubChem
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InChI

InChI=1S/C7H4BrClN2.ClH/c8-6-3-5(9)4-11-2-1-10-7(6)11;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMLRSUISXDAMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Br)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70656912
Record name 8-Bromo-6-chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
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Molecular Weight

267.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-39-7
Record name Imidazo[1,2-a]pyridine, 8-bromo-6-chloro-, hydrochloride (1:1)
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Record name 8-Bromo-6-chloroimidazo[1,2-a]pyridine--hydrogen chloride (1/1)
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Record name 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of 8-bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride, a key intermediate in pharmaceutical research and development. The synthesis is presented with a focus on the underlying chemical principles, safety considerations, and characterization of the final product.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of targeted therapeutics, particularly in the fields of oncology and neuroscience. This guide will detail a robust and reproducible synthetic pathway to this important molecule.

Synthetic Pathway Overview

The most direct and widely employed strategy for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with a suitable two-carbon electrophile, typically an α-haloketone or α-haloaldehyde. In the case of 8-bromo-6-chloroimidazo[1,2-a]pyridine, the synthesis commences with the cyclocondensation of 2-amino-3-bromo-5-chloropyridine with chloroacetaldehyde or a protected equivalent, such as chloroacetaldehyde diethyl acetal. The resulting free base is then converted to its hydrochloride salt to improve its stability and handling properties.

The overall transformation can be visualized as a two-step process:

  • Cyclocondensation: Formation of the imidazo[1,2-a]pyridine ring system.

  • Salt Formation: Conversion of the free base to the hydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Salt Formation 2-amino-3-bromo-5-chloropyridine 2-amino-3-bromo-5-chloropyridine 8-bromo-6-chloroimidazo[1,2-a]pyridine 8-bromo-6-chloroimidazo[1,2-a]pyridine (Free Base) 2-amino-3-bromo-5-chloropyridine->8-bromo-6-chloroimidazo[1,2-a]pyridine p-TsOH, Isopropanol, Δ Chloroacetaldehyde_diethyl_acetal Chloroacetaldehyde diethyl acetal Chloroacetaldehyde_diethyl_acetal->8-bromo-6-chloroimidazo[1,2-a]pyridine Free_Base 8-bromo-6-chloroimidazo[1,2-a]pyridine (Free Base) Hydrochloride_Salt 8-bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride Free_Base->Hydrochloride_Salt HCl HCl (in Ether or Isopropanol) HCl->Hydrochloride_Salt

Caption: Synthetic pathway for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventCAS NumberMolecular FormulaNotes
2-Amino-3-bromo-5-chloropyridine26163-03-1C₅H₄BrClN₂Starting material
Chloroacetaldehyde diethyl acetal621-62-5C₆H₁₃ClO₂Reagent
p-Toluenesulfonic acid monohydrate6192-52-5C₇H₁₀O₄SCatalyst
Isopropanol67-63-0C₃H₈OSolvent
Dichloromethane75-09-2CH₂Cl₂Extraction Solvent
Saturated Sodium Bicarbonate SolutionN/ANaHCO₃ (aq)Work-up
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄Drying Agent
Hydrochloric Acid (in diethyl ether or isopropanol)7647-01-0HClReagent for salt formation
Diethyl Ether60-29-7C₄H₁₀OSolvent
Experimental Protocol

Step 1: Synthesis of 8-bromo-6-chloroimidazo[1,2-a]pyridine (Free Base)

A detailed protocol for the synthesis of the analogous 8-bromo-6-chloroimidazo[1,2-b]pyridazine has been reported and can be adapted for this synthesis.[1]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-bromo-5-chloropyridine (1.0 eq).

  • Add isopropanol as the solvent to create a stirrable suspension.

  • Add chloroacetaldehyde diethyl acetal (1.2 eq) to the mixture.

  • Add p-toluenesulfonic acid monohydrate (1.2 eq) as the catalyst.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 18-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the isopropanol.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 8-bromo-6-chloroimidazo[1,2-a]pyridine as a solid.

Step 2: Synthesis of this compound

The formation of a hydrochloride salt is a standard procedure in organic synthesis.[2]

  • Dissolve the purified 8-bromo-6-chloroimidazo[1,2-a]pyridine free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol (typically 1 M or 2 M) to the stirred solution of the free base.

  • The hydrochloride salt will precipitate out of the solution.

  • Stir the resulting suspension for a short period to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain this compound as a stable, crystalline solid.

Reaction Mechanism

The formation of the imidazo[1,2-a]pyridine ring system proceeds through a well-established mechanism:

Reaction_Mechanism cluster_0 Mechanism of Cyclocondensation start 2-Amino-3-bromo-5-chloropyridine + Chloroacetaldehyde intermediate1 N-alkylation of pyridine nitrogen start->intermediate1 SN2 reaction intermediate2 Intramolecular cyclization intermediate1->intermediate2 Nucleophilic attack by amino group intermediate3 Dehydration intermediate2->intermediate3 Proton transfer product 8-bromo-6-chloroimidazo[1,2-a]pyridine intermediate3->product - H2O

Caption: Mechanism of imidazo[1,2-a]pyridine formation.

  • N-Alkylation: The reaction is initiated by the nucleophilic attack of the pyridine ring nitrogen of 2-amino-3-bromo-5-chloropyridine on the electrophilic carbon of chloroacetaldehyde. This forms a pyridinium intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the aldehyde carbonyl carbon to form a five-membered heterocyclic intermediate.

  • Dehydration: Subsequent dehydration of this intermediate, often facilitated by the acidic catalyst, leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and chlorine substituents.
¹³C NMR The carbon NMR spectrum will display distinct resonances for each carbon atom in the heterocyclic ring system.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₇H₄BrClN₂), exhibiting the characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
Melting Point The hydrochloride salt should have a sharp and defined melting point, which is indicative of its purity.

Safety and Handling

  • 2-Amino-3-bromo-5-chloropyridine: This compound is a halogenated amine and should be handled with care. Avoid inhalation, ingestion, and skin contact.

  • Chloroacetaldehyde diethyl acetal: This reagent is a lachrymator and is harmful if swallowed or inhaled. It should be handled in a well-ventilated fume hood.

  • p-Toluenesulfonic acid: This is a corrosive solid. Avoid contact with skin and eyes.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. All operations involving dichloromethane should be performed in a fume hood.

  • Hydrochloric acid: Concentrated solutions are highly corrosive. Handle with appropriate personal protective equipment.

It is imperative to consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of this compound is a multi-step process that can be reliably achieved through the cyclocondensation of 2-amino-3-bromo-5-chloropyridine and chloroacetaldehyde diethyl acetal, followed by conversion to the hydrochloride salt. This guide provides a robust framework for its preparation, emphasizing the key reaction parameters, mechanistic understanding, and safety precautions. The availability of this synthetic route is crucial for the advancement of drug discovery programs that utilize this versatile chemical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-6-chloroimidazo[1,2-a]pyridine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comprehensive overview of the known physicochemical properties of 8-Bromo-6-chloroimidazo[1,2-a]pyridine. While the hydrochloride salt of this compound is of significant interest, a thorough review of the scientific literature and chemical databases reveals a notable absence of specific experimental data for this salt form. Therefore, this document will focus on the characterized free base and provide expert insights into the anticipated properties of the hydrochloride salt based on fundamental chemical principles.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its diverse pharmacological activities. The strategic substitution of this core structure allows for the fine-tuning of its physicochemical and biological properties. 8-Bromo-6-chloroimidazo[1,2-a]pyridine is a key intermediate in the synthesis of novel therapeutic agents. Understanding its fundamental physicochemical characteristics is paramount for its effective utilization in drug discovery and development, including formulation, analytical method development, and interpretation of structure-activity relationships. This guide offers a detailed examination of its properties and the scientific rationale behind their determination.

Chemical Structure and Identification

The foundational step in characterizing any chemical entity is to establish its structure and unique identifiers.

IdentifierValueSource
IUPAC Name 8-bromo-6-chloroimidazo[1,2-a]pyridine[1]
CAS Number 957187-27-8[1]
Molecular Formula C₇H₄BrClN₂[1]
Molecular Weight 231.48 g/mol [2]
Canonical SMILES C1=CN2C=C(C=C(C2=N1)Br)Cl[3]
InChI Key LMPPBTNPACXNDI-UHFFFAOYSA-N[1]

Note on the Hydrochloride Salt: The hydrochloride salt is formed by the protonation of one of the nitrogen atoms of the imidazo[1,2-a]pyridine ring system, typically the more basic N1 atom. This results in the formation of an imidazolium chloride salt. The molecular formula of the hydrochloride salt would be C₇H₅BrClN₂⁺·Cl⁻, with a corresponding increase in molecular weight.

Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine

The synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine is typically achieved through the condensation of a substituted 2-aminopyridine with a suitable α-haloaldehyde or its equivalent. A representative synthetic route is outlined below.[2]

Reaction Scheme:

Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine reactant1 2-Amino-3-bromo-5-chloropyridine reagents Ethanol, 50°C reactant1->reagents reactant2 Chloroacetaldehyde reactant2->reagents product 8-Bromo-6-chloroimidazo[1,2-a]pyridine reagents->product

Caption: Synthetic route to 8-Bromo-6-chloroimidazo[1,2-a]pyridine.

Experimental Protocol:

  • Reaction Setup: To a solution of 3-Bromo-5-chloropyridin-2-amine (10 g, 49 mmol) in ethanol (100 mL), add chloroacetaldehyde (50% aqueous solution, 12 mL, 98 mmol).[2]

  • Reaction Conditions: Heat the reaction mixture at 50°C overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.[2]

  • Purification: Add acetone (30 mL) to the concentrated residue and stir vigorously for 2 hours. Collect the resulting solid by filtration and dry to yield 8-bromo-6-chloroimidazo[1,2-a]pyridine.[2]

Formation of the Hydrochloride Salt:

The hydrochloride salt can be readily prepared by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) with a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate can then be collected by filtration and dried.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties is crucial for predicting the behavior of a compound in various experimental and physiological settings.

PropertyValue (Free Base)Expected Value (Hydrochloride Salt)Source/Rationale
Appearance Yellow to white or off-white solid/powderCrystalline solid[1][2]
Melting Point 125-128 °CExpected to be higher than the free base[2]
Solubility Slightly soluble in waterExpected to have significantly higher aqueous solubility[2][4]
pKa (Predicted) 2.23 ± 0.50The pKa of the conjugate acid[2]

Rationale for Expected Properties of the Hydrochloride Salt:

  • Melting Point: The ionic nature of the hydrochloride salt leads to stronger intermolecular forces (ionic bonds) compared to the intermolecular forces (dipole-dipole, van der Waals) in the free base. This requires more energy to break the crystal lattice, resulting in a higher melting point.

  • Solubility: The hydrochloride salt is an ionic compound that can readily dissociate in polar solvents like water. The resulting ions can be effectively solvated by water molecules, leading to a significant increase in aqueous solubility compared to the less polar free base. This property is often exploited in drug development to improve the dissolution rate and bioavailability of poorly soluble compounds.

  • pKa: The predicted pKa of 2.23 for the free base refers to the equilibrium between the protonated form (the hydrochloride) and the neutral form. This value indicates that the compound is a weak base. For the hydrochloride salt, this value represents the pKa of the conjugate acid, which dictates the pH at which the compound will exist in its protonated and neutral forms.

Spectral Data and Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 500 MHz) of the Free Base:

A patent provides the following proton NMR data for the free base in deuterated dimethyl sulfoxide.[2]

  • δ 9.20 (s, 1H)

  • δ 8.33 (s, 1H)

  • δ 8.29 (s, 1H)

  • δ 8.09 (s, 1H)

Expected ¹H NMR of the Hydrochloride Salt:

Upon formation of the hydrochloride salt, the protonation of a nitrogen atom will lead to changes in the chemical shifts of the neighboring protons. Specifically, the protons on the imidazo[1,2-a]pyridine ring system are expected to shift downfield (to a higher ppm value) due to the increased positive charge and resulting deshielding effect. The magnitude of the shift will depend on the proximity of the proton to the site of protonation.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound.

  • [M+H]⁺ Peak: For the free base, the expected mass-to-charge ratio for the protonated molecule ([M+H]⁺) is approximately 231, corresponding to the molecular weight of the free base plus the mass of a proton.[2]

Expected Mass Spectrum of the Hydrochloride Salt:

In a typical mass spectrometry experiment (e.g., electrospray ionization), the hydrochloride salt would likely show the same [M+H]⁺ peak as the free base, as the chloride ion would be lost during the ionization process.

Infrared (IR) Spectroscopy

While specific experimental IR data for 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride is not available, general characteristic peaks for related imidazo[1,2-a]pyridine structures can be inferred.

Expected IR Absorptions:

  • C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.

  • C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the aromatic rings will appear in the 1400-1650 cm⁻¹ region.

  • N-H stretching (for the hydrochloride salt): A broad absorption band in the region of 2400-3200 cm⁻¹ would be indicative of the N⁺-H stretch of the imidazolium cation.

  • C-Cl and C-Br stretching: The carbon-halogen stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.

Analytical Methodologies

The analysis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine and its hydrochloride salt relies on standard chromatographic and spectroscopic techniques.

Workflow for Analytical Characterization:

Analytical Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation prep Dissolve in suitable solvent hplc HPLC/UPLC for Purity prep->hplc tlc TLC for Reaction Monitoring prep->tlc nmr NMR for Structure Elucidation prep->nmr ms Mass Spec for MW Confirmation prep->ms ir IR for Functional Groups prep->ir interpret Confirm Structure and Purity hplc->interpret tlc->interpret nmr->interpret ms->interpret ir->interpret

References

Unraveling the Therapeutic Potential: A Technical Guide to the Putative Mechanism of Action of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

While 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride is a specific entity within the broader, pharmacologically significant class of imidazo[1,2-a]pyridines, dedicated research elucidating its precise mechanism of action remains to be published. However, the extensive body of literature on substituted imidazo[1,2-a]pyridines provides a robust framework for postulating its likely biological activities. This guide synthesizes the current understanding of this chemical scaffold, focusing on two prominent and well-documented mechanisms: inhibition of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and survival frequently dysregulated in cancer, and the targeting of QcrB, a key component of the electron transport chain in Mycobacterium tuberculosis. By examining the structure-activity relationships of analogous compounds, we can infer a putative mechanistic profile for this compound, providing a valuable starting point for future research and drug development endeavors.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This scaffold is present in numerous compounds demonstrating a wide array of therapeutic effects, including anticancer, antimycobacterial, antifungal, and antiviral properties. Its rigid, planar structure and the potential for substitution at various positions allow for the fine-tuning of its interaction with biological targets. The presence of halogen atoms, such as bromine and chlorine, on the imidazo[1,2-a]pyridine ring, as in the case of this compound, can significantly influence its pharmacokinetic and pharmacodynamic properties, often enhancing potency and modulating selectivity.

Putative Mechanism of Action I: Anticancer Activity via PI3K/Akt/mTOR Pathway Inhibition

A substantial body of evidence points to the role of imidazo[1,2-a]pyridine derivatives as potent inhibitors of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[1][2][3][4][5] This pathway is a central regulator of cellular processes such as proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.

The PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a complex network of protein interactions that transmits signals from growth factor receptors on the cell surface to downstream effectors in the cytoplasm and nucleus.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth IP Imidazo[1,2-a]pyridine Derivative IP->PI3K Inhibits

Figure 1: Simplified schematic of the PI3K/Akt/mTOR signaling pathway and the putative inhibitory action of imidazo[1,2-a]pyridine derivatives.

Structure-Activity Relationship (SAR) Insights

Studies on various imidazo[1,2-a]pyridine analogs have provided valuable insights into the structural features that govern their inhibitory activity against PI3K. The core scaffold serves as a crucial anchor within the ATP-binding pocket of the kinase. Substitutions at different positions on the ring system can enhance potency and selectivity. For instance, the presence of specific aromatic or heteroaromatic groups can lead to interactions with key amino acid residues in the active site. The halogen atoms in this compound likely contribute to favorable interactions within the target's binding site, potentially through halogen bonding or by influencing the overall electronic properties of the molecule.

Experimental Validation of PI3K/Akt/mTOR Inhibition

The following protocols outline standard assays used to evaluate the inhibitory effect of compounds on the PI3K/Akt/mTOR pathway.

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of PI3K isoforms.

Methodology:

  • Reagents: Recombinant human PI3K isoforms (e.g., PI3Kα, β, δ, γ), lipid substrate (e.g., PIP2), ATP, and the test compound.

  • Procedure: a. A reaction mixture containing the PI3K enzyme, lipid substrate, and varying concentrations of the test compound is prepared in a suitable buffer. b. The reaction is initiated by the addition of ATP. c. The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration. d. The reaction is terminated, and the amount of product (PIP3) formed is quantified. This can be done using various detection methods, such as ADP-Glo™ Kinase Assay (Promega) which measures the amount of ADP produced.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Objective: To assess the ability of this compound to inhibit the PI3K/Akt/mTOR pathway in a cellular context by measuring the phosphorylation status of Akt.

Methodology:

  • Cell Culture: Cancer cell lines with a constitutively active PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3) are cultured under standard conditions.

  • Treatment: Cells are treated with varying concentrations of the test compound for a specified period.

  • Cell Lysis: After treatment, cells are lysed to extract total protein.

  • Western Blotting: a. Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE. b. The separated proteins are transferred to a PVDF membrane. c. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt. d. After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). e. The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified.

  • Data Analysis: The ratio of p-Akt to total Akt is calculated for each treatment condition to determine the extent of pathway inhibition.

Putative Mechanism of Action II: Antimycobacterial Activity via QcrB Inhibition

Several imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[6][7][8][9][10] The mechanism of action for some of these compounds has been identified as the inhibition of QcrB, a subunit of the ubiquinol-cytochrome c reductase (cytochrome bc1 complex), which is a crucial component of the electron transport chain.

The Role of QcrB in Mycobacterial Respiration

The cytochrome bc1 complex is essential for cellular respiration and ATP synthesis in M. tuberculosis. QcrB is a key component of this complex, and its inhibition disrupts the electron flow, leading to a depletion of cellular ATP and ultimately bacterial death.

QcrB_Inhibition ETC Electron Transport Chain QcrB QcrB (Cytochrome bc1 complex) ETC->QcrB Electron_Flow Electron Flow QcrB->Electron_Flow Bacterial_Death Bacterial Death QcrB->Bacterial_Death Leads to Proton_Gradient Proton Gradient Electron_Flow->Proton_Gradient Drives ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Powers ATP_Production ATP Production ATP_Synthase->ATP_Production IP Imidazo[1,2-a]pyridine Derivative IP->QcrB Inhibits

Figure 2: Proposed mechanism of antimycobacterial action through the inhibition of QcrB by imidazo[1,2-a]pyridine derivatives.

Experimental Validation of Antimycobacterial Activity

Objective: To determine the minimum concentration of this compound required to inhibit the visible growth of M. tuberculosis.

Methodology:

  • Bacterial Culture: M. tuberculosis (e.g., H37Rv strain) is grown in a suitable liquid medium (e.g., Middlebrook 7H9).

  • Compound Preparation: A serial dilution of the test compound is prepared in the culture medium in a 96-well plate.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The plate is incubated at 37°C for several days until visible growth is observed in the control wells (no compound).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Summary and Future Directions

The imidazo[1,2-a]pyridine scaffold is a highly promising platform for the development of novel therapeutics. While the specific mechanism of action for this compound has not been experimentally determined, the extensive research on analogous compounds strongly suggests its potential as an inhibitor of the PI3K/Akt/mTOR pathway and as an antimycobacterial agent targeting QcrB.

Future research should focus on the direct biological evaluation of this compound to confirm these putative mechanisms. This would involve a comprehensive screening against a panel of kinases, as well as in-depth studies on its antimycobacterial activity. The elucidation of its precise molecular targets and mechanism of action will be crucial for its further development as a potential therapeutic agent.

References

A Technical Guide to the Structural Elucidation of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a comprehensive, in-depth methodology for the complete structural elucidation of the novel heterocyclic compound, 8-bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride. This document moves beyond a standard recitation of analytical techniques, offering a holistic and logical workflow grounded in established scientific principles. It is designed to equip researchers and drug development professionals with the strategic insights necessary to unambiguously determine the chemical structure of complex small molecules. The guide details the synergistic application of mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. Each section explains not only the experimental protocol but also the critical reasoning behind data interpretation, culminating in the unequivocal confirmation of the title compound's structure.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] Its unique electronic and steric properties make it a versatile building block in drug design. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and receptor binding affinity. Therefore, the unambiguous characterization of novel halogenated imidazo[1,2-a]pyridine derivatives like this compound is a critical step in the drug discovery and development process. This guide presents a systematic approach to this challenge.

Initial Characterization: Laying the Foundation

Before delving into complex spectroscopic analysis, foundational techniques provide crucial preliminary data. For the target compound, this compound (molecular formula C₇H₅BrCl₂N₂), the initial steps involve high-resolution mass spectrometry (HRMS) and infrared spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides the most accurate determination of a molecule's elemental composition by measuring its mass to a high degree of precision. For a compound containing both bromine and chlorine, the isotopic distribution pattern is highly characteristic and serves as a primary confirmation of its elemental composition.

Experimental Protocol:

  • Instrument: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometer.

  • Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds as they readily form [M+H]⁺ ions.

  • Sample Preparation: The hydrochloride salt is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Data Acquisition: The sample is infused into the ESI source, and the full scan spectrum is acquired over a mass range that includes the predicted molecular weight.

Expected Data & Interpretation: The molecular formula of the free base is C₇H₄BrClN₂. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive isotopic cluster for the protonated molecular ion [M+H]⁺.

Table 1: Predicted HRMS Isotopic Pattern for [C₇H₅BrClN₂]⁺

Ion SpeciesCalculated m/zRelative Abundance (%)
[C₇H₅⁷⁹Br³⁵ClN₂]⁺229.9328100.0
[C₇H₅⁸¹Br³⁵ClN₂]⁺231.930797.7
[C₇H₅⁷⁹Br³⁷ClN₂]⁺231.929832.5
[C₇H₅⁸¹Br³⁷ClN₂]⁺233.927831.7

The combined M+2 peak (m/z ≈ 231.93) will have a relative abundance of approximately 130.2% of the M peak.

The observation of this unique isotopic pattern provides very strong evidence for the presence of one bromine and one chlorine atom in the molecule.

Fragmentation Analysis: Tandem MS (MS/MS) experiments can provide valuable structural information. While the detailed fragmentation of this specific molecule is not published, general fragmentation pathways for imidazo[1,2-a]pyridines involve the loss of HCN from the imidazole ring and cleavage of the pyridine ring.[3][4] Halogenated derivatives may also exhibit loss of the halogen atoms as radicals.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, FTIR is used to confirm the presence of the aromatic rings and the N-H bond of the hydrochloride salt.

Experimental Protocol:

  • Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Expected Data & Interpretation:

Table 2: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000C-H stretchingAromatic C-H
~2700 - 2400N-H stretching (broad)Pyridinium hydrochloride (R₃N⁺-H)
1640 - 1500C=C and C=N stretchingImidazo[1,2-a]pyridine ring
1200 - 1000C-N stretchingAromatic amine
850 - 750C-H out-of-plane bendingAromatic ring substitution pattern
Below 800C-Cl and C-Br stretchingHalogen-carbon bonds

The presence of a broad absorption in the 2700-2400 cm⁻¹ region is characteristic of the N-H stretch in a protonated amine salt, confirming the hydrochloride form of the compound. The aromatic C=C and C=N stretching vibrations confirm the presence of the heterocyclic ring system.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals.

Experimental Protocol:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for hydrochloride salts.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectrometry (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Predicted ¹H and ¹³C NMR Spectra

The chemical shifts in the imidazo[1,2-a]pyridine ring are influenced by the electron-withdrawing effects of the halogen substituents and the protonation of the N1 nitrogen.[7] Based on data from related substituted imidazo[1,2-a]pyridines, the following assignments are predicted.

Structure and Numbering:

A simplified representation of the core structure.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2~8.2 (s)~118
3~7.8 (s)~115
5~9.0 (d)~130
7~7.9 (d)~117
6-~125
8-~110
8a-~145

Note: These are estimated values. Actual chemical shifts may vary.

Step-by-Step 2D NMR Interpretation Workflow

The following workflow illustrates how 2D NMR spectra are used to confirm the predicted assignments.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structural Fragments H1 ¹H NMR (Identify proton signals and their multiplicities) HSQC HSQC (Correlate protons to their directly attached carbons) H1->HSQC C13 ¹³C NMR (Identify carbon signals) C13->HSQC COSY COSY (Identify coupled protons, e.g., H5 and H7) HSQC->COSY Assign protonated carbons HMBC HMBC (Establish long-range C-H correlations) COSY->HMBC Define spin systems Structure Assemble Fragments & Confirm Connectivity HMBC->Structure Connect fragments via quaternary carbons

Workflow for NMR-based structural elucidation.

  • HSQC: This experiment correlates each proton signal with the carbon to which it is directly attached. This allows for the unambiguous assignment of the protonated carbons (C2, C3, C5, and C7).

  • COSY: A COSY spectrum reveals proton-proton coupling relationships. A cross-peak is expected between H5 and H7, as they are coupled through four bonds (a meta-like coupling in the pyridine ring). This confirms their relative positions.

  • HMBC: The HMBC spectrum is crucial for piecing together the entire molecular skeleton by showing correlations between protons and carbons that are two or three bonds away. Key expected correlations include:

    • H2 to C3 and C8a

    • H3 to C2 and C8a

    • H5 to C7 and C8a

    • H7 to C5 and C6

    • These correlations will unambiguously link the imidazole and pyridine rings and confirm the positions of the quaternary (non-protonated) carbons C6, C8, and C8a.

X-ray Crystallography: The Definitive Confirmation

Rationale: Single-crystal X-ray crystallography provides the absolute, three-dimensional structure of a molecule in the solid state.[8] It is the gold standard for structural confirmation, verifying the connectivity and bond angles determined by NMR.

Experimental Protocol:

  • Crystal Growth: Suitable single crystals of this compound must be grown. This is often achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/ether).

  • Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are processed to generate an electron density map, from which the positions of the atoms are determined. The structure is then refined to obtain precise bond lengths and angles.

Expected Outcome: The X-ray crystal structure would provide a definitive confirmation of the atomic connectivity of the 8-bromo-6-chloroimidazo[1,2-a]pyridine cation, the presence and position of the hydrochloride counter-ion, and precise measurements of all bond lengths and angles. This would serve as the final, irrefutable piece of evidence in the structural elucidation process.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic use of modern analytical techniques. High-resolution mass spectrometry and FTIR spectroscopy provide initial, crucial information about the elemental composition and functional groups. A comprehensive suite of 1D and 2D NMR experiments then allows for the complete and detailed mapping of the molecular framework. Finally, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation of the structure. This multi-faceted approach ensures the scientific integrity and trustworthiness of the final structural assignment, a prerequisite for any further research or development involving this compound.

References

An In-Depth Technical Guide to 8-Bromo-6-chloroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes chemical properties, synthesis protocols, and potential therapeutic applications, grounded in established scientific principles and supported by authoritative references.

Core Compound Identity and Properties

Chemical Name: this compound

While a specific CAS number for the hydrochloride salt is not definitively cataloged in major databases, the parent compound, 8-Bromo-6-chloroimidazo[1,2-a]pyridine , is identified by CAS Number: 957187-27-8 [1][2]. The hydrochloride salt is a common formulation for imidazo[1,2-a]pyridine derivatives to enhance solubility and stability for research and pharmaceutical development[3].

Physicochemical Characteristics

A summary of the known and predicted properties of the parent compound is presented in Table 1. The hydrochloride salt is expected to exhibit higher water solubility and a different melting point compared to the free base.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[1][2]
Molecular Weight 231.48 g/mol [4]
Appearance Yellow powder[2]
Melting Point (clear melt) 127.0-139.0 °C[2]
Water Solubility Slightly soluble in water[4]
pKa (Predicted) 2.23 ± 0.50ChemicalBook

Synthesis and Purification

The synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine and its subsequent conversion to the hydrochloride salt is a critical process for obtaining high-purity material for research and development.

Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine (Free Base)

The synthesis of the parent compound is typically achieved through the condensation reaction of a substituted 2-aminopyridine with a suitable reagent like chloroacetaldehyde.

Reaction Scheme:

G reactant1 2-Amino-3-bromo-5-chloropyridine product 8-Bromo-6-chloroimidazo[1,2-a]pyridine reactant1->product Ethanol, 50°C reactant2 Chloroacetaldehyde reactant2->product

Caption: Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask, combine 3-Bromo-5-chloropyridin-2-amine (10 g, 49 mmol) with ethanol (100 mL).

  • Reagent Addition: To this mixture, add a 50% aqueous solution of chloroacetaldehyde (12 mL, 98 mmol).

  • Reaction Conditions: Heat the reaction mixture at 50°C overnight.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature and then concentrate it under reduced pressure.

  • Purification: Add acetone (30 mL) to the concentrated residue and stir vigorously for 2 hours. Collect the resulting solid by filtration and dry to yield 8-bromo-6-chloroimidazo[1,2-a]pyridine. An expected yield of approximately 89% has been reported for similar syntheses.

Preparation of this compound

The conversion of the free base to its hydrochloride salt is a standard procedure to improve the compound's handling and bioavailability. This is typically achieved by treating a solution of the free base with hydrochloric acid.

Reaction Scheme:

G reactant1 8-Bromo-6-chloroimidazo[1,2-a]pyridine product 8-Bromo-6-chloroimidazo[1,2-a]pyridine HCl reactant1->product reactant2 HCl (in suitable solvent) reactant2->product G cluster_0 Pre-clinical Investigation cluster_1 Potential Therapeutic Areas A Compound Synthesis & Purification B In vitro Screening (e.g., enzyme assays, cell-based assays) A->B C Lead Compound Identification B->C D In vivo Studies (e.g., animal models) C->D F Oncology C->F Targeted Therapy G Infectious Diseases C->G Antimicrobial/Antiviral H Neurological Disorders C->H CNS Activity E Toxicology and Pharmacokinetics D->E

References

An In-Depth Technical Guide to the Potential Biological Activity of 8-Bromo-6-chloroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the potential biological activities of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride based on the extensive research conducted on the broader class of imidazo[1,2-a]pyridine derivatives. Direct experimental data on the biological activity of this specific hydrochloride salt is not extensively available in the public domain. Therefore, this guide serves to inform potential research directions and is based on the well-documented activities of the core scaffold.

Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3] This scaffold is considered a "privileged" structure, meaning it can bind to a variety of biological targets with high affinity, leading to a broad spectrum of pharmacological effects.[3][4] Several marketed drugs, including zolpidem (an insomnia treatment), alpidem (an anxiolytic), and zolimidine (an anti-ulcer agent), feature the imidazo[1,2-a]pyridine core, highlighting its therapeutic potential.[5][6]

The compound of interest, this compound, is a specific derivative within this promising class. Its chemical structure is presented below:

Chemical Structure of 8-Bromo-6-chloroimidazo[1,2-a]pyridine

Caption: The chemical structure of 8-Bromo-6-chloroimidazo[1,2-a]pyridine, featuring a bromine atom at position 8 and a chlorine atom at position 6 of the imidazo[1,2-a]pyridine core.

The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the bicyclic ring system.[7] The presence of halogen atoms, such as bromine and chlorine in the title compound, can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. This guide will explore the potential anticancer and antimicrobial activities of this compound by examining the established biological profiles of structurally related compounds.

Potential Anticancer Activity: Targeting Key Oncogenic Pathways

The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its anticancer properties, with derivatives showing efficacy against a range of cancer cell lines, including those of the breast, lung, colon, and melanoma.[2][8] The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes such as cell cycle progression, apoptosis, and signal transduction.[2][9]

Mechanism of Action: Inhibition of Protein Kinases

A primary mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is the inhibition of protein kinases, which are key regulators of cellular growth and proliferation.[4][10]

2.1.1. PI3K/Akt/mTOR Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that is frequently hyperactivated in various cancers, promoting cell survival and proliferation.[1][9] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, leading to the downregulation of this pathway and subsequent induction of apoptosis in cancer cells.[4][9][11]

Below is a diagram illustrating the potential inhibitory action of an imidazo[1,2-a]pyridine derivative on the PI3K/Akt/mTOR signaling pathway.

PI3K_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Survival & Proliferation Cell Survival & Proliferation mTORC1->Cell Survival & Proliferation Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by an imidazo[1,2-a]pyridine derivative.

2.1.2. Other Kinase Targets

Beyond the PI3K/Akt/mTOR pathway, imidazo[1,2-a]pyridine derivatives have been shown to inhibit other kinases critical for cancer progression, including:

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): A receptor tyrosine kinase involved in cell growth and survival.[2][12]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle.[2][10]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis.[10][13]

Other Anticancer Mechanisms

In addition to kinase inhibition, imidazo[1,2-a]pyridine derivatives have demonstrated other anticancer mechanisms:

  • Topoisomerase II Inhibition: Some derivatives can inhibit topoisomerase II, an enzyme essential for DNA replication, leading to DNA damage and apoptosis.[14]

  • Induction of Apoptosis: Many imidazo[1,2-a]pyridine compounds have been shown to induce programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases.[8][9][15]

  • Tubulin Polymerization Inhibition: Certain derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]

Quantitative Data on Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of some representative imidazo[1,2-a]pyridine derivatives against various cancer cell lines. It is important to note that these are not the values for this compound but for other compounds within the same class.

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast Cancer)45[8][15]
IP-6HCC1937 (Breast Cancer)47.7[8][15]
IP-7HCC1937 (Breast Cancer)79.6[8][15]
Compound 6A375 (Melanoma)~10[9]
Compound 6HeLa (Cervical Cancer)~35[9]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To assess the potential anticancer activity of this compound, a standard in vitro cytotoxicity assay such as the MTT assay can be employed.

Objective: To determine the concentration of the compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Potential Antimicrobial Activity: A Broad Spectrum of Action

The imidazo[1,2-a]pyridine scaffold has also been recognized for its promising antimicrobial properties, with derivatives showing activity against a range of pathogenic bacteria and mycobacteria.[3][5][16]

Mechanism of Action

The antimicrobial mechanisms of imidazo[1,2-a]pyridine derivatives are diverse and can vary depending on the specific compound and the target organism. Some of the reported mechanisms include:

  • Inhibition of Mycobacterial ATP Synthase: Certain imidazo[1,2-a]pyridine ethers have been identified as potent inhibitors of ATP synthase in Mycobacterium tuberculosis, a critical enzyme for energy production in the bacterium.[17]

  • Inhibition of Bacterial DNA Gyrase: Molecular docking studies suggest that some imidazo[1,2-a]pyridine derivatives may exert their antibacterial effect by inhibiting the beta subunit of bacterial DNA gyrase, an enzyme essential for DNA replication.[16]

Spectrum of Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, including:

  • Staphylococcus aureus [18]

  • Bacillus subtilis [16]

  • Escherichia coli [16][18]

  • Klebsiella pneumoniae [16]

  • Pseudomonas aeruginosa [18]

Furthermore, significant efforts have been made to develop imidazo[1,2-a]pyridine-based compounds as antituberculosis agents, with some derivatives showing potent activity against drug-resistant strains of Mycobacterium tuberculosis.[17]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a standard method to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • Bacterial strain (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound

  • 96-well microtiter plates

  • Bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

  • Incubator

Procedure:

  • Compound Preparation: Prepare a series of twofold dilutions of this compound in CAMHB in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern on the heterocyclic core. While specific SAR studies for this compound are not available, general trends from related compounds suggest that:

  • The nature and position of substituents on the phenyl ring (if present) at various positions of the imidazo[1,2-a]pyridine core can significantly influence activity.[7]

  • Modifications at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring are common strategies to modulate potency and selectivity.

  • The presence of halogens, like the bromo and chloro groups in the title compound, can enhance activity, potentially by increasing lipophilicity and facilitating interactions with the target protein.

Conclusion and Future Directions

While direct biological data for this compound is limited, the extensive research on the imidazo[1,2-a]pyridine scaffold strongly suggests its potential as a promising candidate for further investigation in the fields of oncology and infectious diseases. The well-established anticancer and antimicrobial activities of numerous derivatives provide a solid foundation for exploring the therapeutic utility of this specific compound.

Future research should focus on:

  • In vitro screening: Evaluating the cytotoxic activity of this compound against a panel of cancer cell lines and its antimicrobial activity against a broad range of pathogenic bacteria.

  • Mechanism of action studies: Investigating the specific molecular targets and pathways affected by the compound to elucidate its mode of action.

  • Structure-activity relationship studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

  • In vivo studies: If promising in vitro activity is observed, progressing to preclinical animal models to assess its efficacy and safety profile.

This technical guide provides a comprehensive overview of the potential biological activities of this compound, grounded in the rich scientific literature of the imidazo[1,2-a]pyridine class of compounds. It is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this intriguing molecule.

References

The Imidazo[1,2-a]pyridine Core: A Journey from Serendipitous Discovery to a Privileged Scaffold in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold, a fused bicyclic aromatic heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its "privileged" status is not merely a consequence of its synthetic accessibility but is deeply rooted in its remarkable ability to interact with a diverse array of biological targets with high affinity and selectivity. This technical guide provides a comprehensive exploration of the discovery and historical evolution of imidazo[1,2-a]pyridine derivatives. We will delve into the seminal synthetic methodologies that have shaped the field, from the classical Tschitschibabin condensation to the advent of versatile multicomponent reactions. Beyond the synthesis, this guide will illuminate the mechanistic underpinnings of the significant biological activities of these derivatives, with a particular focus on their roles as anticancer and antitubercular agents. Through detailed protocols, mechanistic diagrams, and a curated selection of pivotal literature, this guide aims to equip researchers and drug development professionals with a thorough understanding of this critical pharmacophore and to inspire future innovation in the field.

The Genesis of a Privileged Scaffold: A Historical Perspective

The story of the imidazo[1,2-a]pyridine core begins in the early 20th century, a period of burgeoning exploration in heterocyclic chemistry. The initial synthesis of this scaffold was not a targeted endeavor but rather a result of fundamental investigations into the reactivity of pyridine derivatives.

The Pioneering Tschitschibabin Synthesis: A Landmark Discovery

In 1925, the Russian chemist Aleksei Tschitschibabin and his colleagues reported a novel method for the synthesis of imidazo[1,2-a]pyridines.[1] Their approach involved the reaction of 2-aminopyridine with α-halocarbonyl compounds, such as bromoacetaldehyde, at elevated temperatures in a sealed tube.[1] This condensation reaction, now famously known as the Tschitschibabin reaction, marked the genesis of a new class of heterocyclic compounds. While the initial yields were modest, this discovery laid the foundational groundwork for all subsequent explorations of imidazo[1,2-a]pyridine chemistry.[1]

The causality behind this experimental choice lies in the nucleophilic character of the exocyclic amino group of 2-aminopyridine and the endocyclic pyridine nitrogen, coupled with the electrophilic nature of the α-halocarbonyl compound. The reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system.

Evolution of a Scaffold: Modern Synthetic Methodologies

The initial Tschitschibabin synthesis, while groundbreaking, had its limitations, including harsh reaction conditions and often low yields. The relentless pursuit of more efficient and versatile synthetic routes has led to the development of a plethora of modern methodologies, transforming the accessibility of the imidazo[1,2-a]pyridine core and enabling the creation of vast and diverse chemical libraries for drug discovery.

The Groebke-Blackburn-Bienaymé Reaction: A Paradigm Shift in Efficiency

A significant leap forward in the synthesis of imidazo[1,2-a]pyridines came with the independent reports from the laboratories of Groebke, Blackburn, and Bienaymé in 1998.[2][3][4] This powerful three-component reaction (3-CR) involves the condensation of a 2-aminoazine (such as 2-aminopyridine), an aldehyde, and an isocyanide, typically in the presence of a Lewis or Brønsted acid catalyst.[2][3] The Groebke-Blackburn-Bienaymé (GBB) reaction offers several advantages over classical methods, including high atom economy, operational simplicity, and the ability to generate a wide range of structurally diverse 3-aminoimidazo[1,2-a]pyridine derivatives in a single step.[2][5]

The mechanistic rationale for the GBB reaction involves the initial formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization and tautomerization to yield the final product. The use of a catalyst, such as scandium triflate or ytterbium triflate, facilitates the imine formation and the subsequent cyclization step.[3]

Other Notable Synthetic Advancements

Beyond the GBB reaction, numerous other innovative synthetic strategies have been developed, each with its own set of advantages:

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the synthesis of imidazo[1,2-a]pyridines, often leading to higher yields and shorter reaction times compared to conventional heating methods.

  • Catalyst-Free and Solvent-Free Conditions: In a push towards more environmentally benign methodologies, several catalyst-free and solvent-free protocols have been reported, often utilizing mechanochemical techniques like grinding or ball milling.

  • Copper-Catalyzed Reactions: Copper catalysts have proven to be highly effective in mediating the synthesis of imidazo[1,2-a]pyridines through various oxidative coupling and annulation reactions.

Biological Significance: Imidazo[1,2-a]pyridines in Drug Discovery

The true value of the imidazo[1,2-a]pyridine scaffold lies in its profound and diverse biological activities. This "privileged" core has been identified as a key pharmacophore in a multitude of therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and metabolism.[][7] Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[8][9]

A significant number of imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR pathway.[10][11][12][13][14] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of PI3K and/or mTOR and preventing the phosphorylation of their downstream substrates.[15] This inhibition leads to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by imidazo[1,2-a]pyridine derivatives.

PI3K_Akt_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes S6K p70S6K mTORC1->S6K Phosphorylation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4E-BP1->Protein_Synthesis Inhibits (when unphosphorylated) Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibition Imidazopyridine->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by imidazo[1,2-a]pyridines.

Antitubercular Activity: Targeting Mycobacterial ATP Synthase

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis, remains a major global health threat. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of TB has created an urgent need for new antitubercular agents with novel mechanisms of action.

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of antitubercular agents that target a critical enzyme in mycobacterial energy metabolism: ATP synthase.[1][16][17][18] This enzyme is responsible for the synthesis of adenosine triphosphate (ATP), the primary energy currency of the cell. Inhibition of mycobacterial ATP synthase leads to a depletion of cellular ATP levels, ultimately resulting in bacterial cell death.[18]

The discovery of bedaquiline, a diarylquinoline that also targets ATP synthase, validated this enzyme as a druggable target for TB.[1][16] Subsequently, high-throughput screening efforts identified imidazo[1,2-a]pyridine ethers (IPEs) and squaramides as potent inhibitors of mycobacterial ATP synthesis.[1][16] Structural and mechanistic studies have revealed that these compounds bind to the F0 subunit of the ATP synthase, disrupting the proton translocation that drives ATP synthesis.[19][20]

Below is a diagram illustrating the mechanism of action of imidazo[1,2-a]pyridine derivatives as inhibitors of mycobacterial ATP synthase.

ATP_Synthase_Inhibition cluster_membrane Mycobacterial Inner Membrane cluster_cytoplasm Mycobacterial Cytoplasm F0_subunit F0 Subunit (Proton Channel) F1_subunit F1 Subunit (Catalytic Site) F0_subunit->F1_subunit Induces conformational change in Rotation Rotation Inhibition Inhibition F0_subunit->Inhibition ADP ADP + Pi F1_subunit->ADP ATP ATP ADP->ATP Phosphorylation Proton_Gradient Proton Gradient (H+) Proton_Gradient->F0_subunit Drives Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->F0_subunit Binds to Inhibition->Proton_Gradient Blocks Proton Flow

Caption: Mechanism of mycobacterial ATP synthase inhibition by imidazo[1,2-a]pyridines.

Experimental Protocols: A Practical Guide to Synthesis

To facilitate further research and development in this area, this section provides detailed, step-by-step methodologies for the synthesis of representative imidazo[1,2-a]pyridine derivatives.

Synthesis of 2-Phenylimidazo[1,2-a]pyridine via a Modified Tschitschibabin Reaction

This protocol describes a facile synthesis of 2-phenylimidazo[1,2-a]pyridine, a fundamental building block in this class of compounds.

Experimental Procedure: [21][22]

  • To a solution of 2-aminopyridine (2.4 mmol) in a suitable solvent, add 2-bromoacetophenone (2.0 mmol) and sodium carbonate (1.1 mmol).

  • Stir the reaction mixture at room temperature for 40 minutes.

  • Upon completion of the reaction (monitored by TLC), extract the mixture with diethyl ether.

  • Concentrate the ethereal layer under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Characterization Data for 2-Phenylimidazo[1,2-a]pyridine: [21]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 6.8 Hz, 1H), 7.97-7.95 (t, 2H), 7.86 (s, 1H), 7.65-7.63 (d, J = 9.1 Hz, 1H), 7.46-7.43 (m, 2H), 7.35-7.32 (t, 1H), 7.19-7.16 (m, 1H), 6.79-6.77 (t, J = 6.7 Hz, 1H).

  • Melting Point: 136-137 °C

Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives via the Groebke-Blackburn-Bienaymé Reaction

This protocol outlines a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives using the GBB three-component reaction.

Experimental Procedure: [5][23]

  • To a solution of the 2-aminopyridine (1.0 equiv) and the aldehyde (1.0 equiv) in ethanol, add ammonium chloride (20 mol%).

  • Add the isocyanide (1.0 equiv) to the reaction mixture.

  • Subject the reaction mixture to microwave irradiation at a specified temperature and time.

  • After cooling, the product often precipitates from the reaction mixture and can be collected by filtration.

  • If necessary, purify the product by recrystallization or column chromatography.

Characterization Data for a Representative Product (e.g., from 2-aminopyridine, 3-formylchromone, and tert-butyl isocyanide): [23]

  • ¹H NMR (CDCl₃): Spectra will show characteristic peaks for the imidazo[1,2-a]pyridine core, the chromone moiety, and the tert-butyl group.

Conclusion and Future Directions

The journey of the imidazo[1,2-a]pyridine scaffold, from its initial discovery through a classical condensation reaction to its current status as a privileged core in drug discovery, is a testament to the power of synthetic innovation and the intricate relationship between chemical structure and biological function. The development of robust and versatile synthetic methodologies, particularly the Groebke-Blackburn-Bienaymé reaction, has unlocked the vast chemical space of this heterocyclic system, enabling the exploration of its therapeutic potential.

The profound anticancer and antitubercular activities of imidazo[1,2-a]pyridine derivatives highlight their ability to modulate key biological pathways with high potency. The inhibition of the PI3K/Akt/mTOR pathway and mycobacterial ATP synthase represents just two examples of the diverse mechanisms through which these compounds exert their effects.

Looking ahead, the future of imidazo[1,2-a]pyridine chemistry is bright. Continued advancements in synthetic methodologies will undoubtedly lead to the creation of even more complex and diverse derivatives. A deeper understanding of the structure-activity relationships and the molecular mechanisms of action will guide the rational design of next-generation therapeutics with improved efficacy and safety profiles. The exploration of this remarkable scaffold is far from over, and it is certain to remain a fertile ground for discovery and innovation in the years to come.

References

An In-Depth Technical Guide to the Solubility Profile of 8-Bromo-6-chloroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, adequate aqueous solubility is often a prerequisite for achieving therapeutic concentrations in the bloodstream. Poor solubility can lead to low bioavailability, hindering a promising compound's progression through the development pipeline.

8-Bromo-6-chloroimidazo[1,2-a]pyridine belongs to the versatile imidazopyridine family of heterocyclic compounds, which are explored for a wide range of pharmaceutical applications.[1][2] The hydrochloride salt form is commonly employed to enhance the solubility and stability of parent compounds.[3][4] Therefore, a thorough understanding of its solubility characteristics is paramount for formulation development, preclinical studies, and ultimately, clinical success.

This guide will focus on the principles and methodologies for determining the equilibrium solubility of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride. Equilibrium solubility, which measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium, is a critical parameter for biopharmaceutical classification and formulation design.[5]

Physicochemical Properties and Predicted Solubility

While experimental data is sparse, some physicochemical properties of the parent compound, 8-Bromo-6-chloroimidazo[1,2-a]pyridine, can be found. The non-salt form is described as being "slightly soluble in water."[6][7] For a related compound, a predicted pKa of 2.23±0.50 has been reported, suggesting it is a weak base.[7] The formation of a hydrochloride salt is a common strategy to improve the solubility of such weakly basic APIs.[3]

PropertyValue/DescriptionSource
Molecular FormulaC7H5BrClN3[8]
AppearanceWhite to off-white solid[7]
Water Solubility (non-salt)Slightly soluble in water[6][7]
Predicted pKa2.23 ± 0.50 (for a related structure)[7]

The Influence of pH on the Solubility of Hydrochloride Salts

The aqueous solubility of this compound is expected to be highly dependent on pH. As the hydrochloride salt of a likely weak base, its dissolution and potential conversion to the less soluble free base are governed by pH-dependent equilibria.[9][10]

At low pH, the compound will exist predominantly in its protonated, more soluble hydrochloride salt form. As the pH increases, the equilibrium will shift towards the deprotonated, less soluble free base. This can lead to a significant decrease in solubility and, if the concentration is high enough, precipitation of the free base. The pH at which the solubility of the salt and the free base are equal is a critical parameter known as pHmax.[9] Operating below this pH is crucial to maintain the stability of the salt form in solution.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[11] The following protocol is a standard approach that can be adapted for this compound.

Materials and Reagents
  • This compound

  • Purified water (e.g., Milli-Q or equivalent)

  • Phosphate buffer solutions (pH 5.8, 6.8, 7.4)

  • Acetate buffer solution (pH 4.5)

  • Hydrochloric acid (0.1 N, for pH 1.2)

  • HPLC-grade acetonitrile and methanol

  • Analytical balance

  • pH meter

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • HPLC system with UV detector or a UV-Vis spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis prep_compound Weigh excess compound prep_vials Add compound and solvent to vials prep_compound->prep_vials prep_solvents Prepare buffer solutions (pH 1.2, 4.5, 6.8, 7.4) prep_solvents->prep_vials shake Shake at constant temperature (e.g., 25°C or 37°C) for 24-48 hours prep_vials->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant (0.22 µm syringe filter) centrifuge->filter dilute Dilute sample if necessary filter->dilute analyze Quantify concentration (e.g., HPLC-UV) dilute->analyze calculate Calculate solubility (mg/mL) analyze->calculate

Figure 1: Workflow for Equilibrium Solubility Determination.

Detailed Protocol
  • Preparation of Media: Prepare a series of aqueous media covering the physiologically relevant pH range, such as 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffers (pH 6.8 and 7.4).[12]

  • Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each prepared medium. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to reach equilibrium.[11]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, centrifuge the samples to pellet the remaining solid.

  • Sampling: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique for this purpose.[13][14] A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and there are no interfering substances.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L for each pH condition. The experiment should be performed in triplicate to ensure the reliability of the results.[12]

Analytical Method Development for Quantification

A robust analytical method is essential for accurate solubility determination. HPLC is a preferred method due to its specificity and sensitivity.[14]

HPLC Method Parameters (Example)
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV-Vis scan of the compound (likely in the 250-350 nm range for imidazopyridine structures)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.

Interpretation and Implications of Solubility Data

The obtained pH-solubility profile will be instrumental in guiding further drug development activities:

  • Biopharmaceutics Classification System (BCS): The solubility data, along with permeability data, will allow for the BCS classification of the drug, which can inform the need for bioequivalence studies.[15]

  • Formulation Development: Understanding the solubility limitations at different pH values is critical for designing oral dosage forms. For instance, if the solubility is low at intestinal pH, enabling formulations such as amorphous solid dispersions or lipid-based formulations may be necessary.

  • Preclinical and Clinical Studies: The solubility data will inform the selection of appropriate vehicles for in vivo studies and help in predicting the in vivo performance of the drug.

Conclusion

While specific solubility data for this compound is not publicly documented, this guide provides a comprehensive framework for its experimental determination. By following the detailed protocols for the shake-flask method and employing a validated analytical technique such as HPLC, researchers can generate a reliable pH-solubility profile. This data is not merely a physicochemical parameter but a critical piece of information that will guide the entire drug development process, from formulation design to the prediction of in vivo behavior. The principles and methodologies outlined herein are fundamental to the successful advancement of this and other promising pharmaceutical compounds.

References

predicting the toxicity of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Predicting the Toxicity of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

Abstract

The development of novel therapeutic agents necessitates a rigorous and comprehensive evaluation of their potential toxicity. This guide provides an in-depth technical framework for predicting the toxicological profile of this compound, a heterocyclic compound with potential pharmaceutical applications. We will explore a tiered, integrated approach, commencing with in silico computational predictions, progressing to targeted in vitro assays, and culminating in focused in vivo studies. This guide is designed for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the scientific rationale behind each methodological choice, ensuring a robust and self-validating approach to safety assessment.

Introduction: A Proactive Approach to Safety Assessment

This compound belongs to the imidazo[1,2-a]pyridine class of compounds, a scaffold known for a wide range of biological activities.[1][2] However, efficacy is only one facet of a successful drug candidate; a thorough understanding of its safety profile is paramount for progression through the development pipeline. Early and accurate toxicity prediction is not merely a regulatory hurdle but a critical component of drug discovery that saves significant time and resources by identifying and mitigating potential liabilities at the earliest stages.[3][4]

This guide advocates for a multi-pronged strategy that leverages the strengths of computational modeling, cell-based assays, and whole-organism studies. By integrating data from these diverse platforms, we can construct a comprehensive toxicological profile, enabling informed, data-driven decisions throughout the development lifecycle of this compound.

Part 1: In Silico Toxicity Prediction - The Digital First Pass

Before committing to resource-intensive wet-lab experiments, in silico, or computational, toxicology provides a rapid and cost-effective initial screen. These methods use the chemical structure of this compound to predict its potential toxicities based on models trained on large datasets of known compounds.[5][6] This approach helps to prioritize which experimental assays are most critical and can flag potential liabilities that may require chemical modification.

The primary causality for employing in silico methods first is risk-based prioritization. By identifying potential hazards like mutagenicity or hERG inhibition computationally, we can design a more focused and efficient experimental testing strategy.

Key Predicted Endpoints:

  • Acute Oral Toxicity (LD50): Predicts the dose that would be lethal to 50% of a test population.

  • Mutagenicity (Ames Test): Assesses the potential for the compound to induce genetic mutations.[7]

  • Carcinogenicity: Predicts the likelihood of the compound causing cancer.

  • hERG Inhibition: Evaluates the risk of blocking the hERG potassium channel, which can lead to cardiac arrhythmias.[6]

  • Hepatotoxicity (DILI): Predicts the potential for drug-induced liver injury.[3]

  • Metabolic Lability: Identifies sites on the molecule susceptible to metabolism by Cytochrome P450 enzymes, which can lead to the formation of reactive metabolites.

Table 1: Recommended In Silico Toxicity Prediction Tools

Tool/PlatformPredicted EndpointsKey FeaturesURL
ProTox-3.0 Acute Toxicity (LD50), Hepatotoxicity, Carcinogenicity, Mutagenicity, CytotoxicityUser-friendly web interface, provides detailed reports with structural fragments contributing to toxicity.--INVALID-LINK--[5]
toxCSM Ames Mutagenicity, Carcinogenicity, hERG Inhibition, Environmental ToxicityGraph-based signature approach for prediction, covers a wide range of toxicity endpoints.--INVALID-LINK--[8]
Schrödinger Predictive Toxicology hERG, PXR, CYP3A4, CYP2D6, Kinase PanelStructure-based computational modeling, provides molecular-level insights into interactions.--INVALID-LINK--[6]
T.E.S.T. (US EPA) Rat Oral LD50, Ames Mutagenicity, Developmental ToxicityOpen-source tool that applies several QSAR methodologies for greater confidence in predictions.--INVALID-LINK--[9]

Experimental Workflow: In Silico Toxicity Assessment

G cluster_input Input Data cluster_prediction Computational Prediction cluster_endpoints Predicted Endpoints cluster_analysis Analysis & Decision Input 8-Bromo-6-chloroimidazo[1,2-a]pyridine SMILES: ClC1=CN2C=CN=C2C(Br)=C1 ProTox ProTox-3.0 / toxCSM Input->ProTox Schrodinger Schrödinger Suite Input->Schrodinger LD50 Acute Toxicity (LD50) ProTox->LD50 Ames Mutagenicity (Ames) ProTox->Ames DILI Hepatotoxicity (DILI) ProTox->DILI hERG Cardiotoxicity (hERG) Schrodinger->hERG Metabolism Metabolic Liabilities Schrodinger->Metabolism Analysis Analyze Predictions Identify Potential Hazards LD50->Analysis Ames->Analysis hERG->Analysis DILI->Analysis Metabolism->Analysis Decision Prioritize In Vitro Assays Analysis->Decision

Caption: Workflow for in silico toxicity prediction of the target compound.

Part 2: In Vitro Toxicity Assessment - Cellular Deep Dive

Following the in silico screen, in vitro assays are performed to confirm and quantify the predicted toxicities using cultured cells or tissues.[10][11] These assays provide direct biological data and are essential for understanding the mechanisms of toxicity. The choice of assays should be guided by the in silico results and the intended therapeutic target of the compound.

General Cytotoxicity Assessment

The first step is to determine the concentration at which the compound causes general cell death. This provides a baseline for concentrations to be used in more specific assays. The MTT assay is a widely used colorimetric method for this purpose.[12]

Causality: We measure general cytotoxicity first to establish a therapeutic window. All subsequent mechanistic assays must be conducted at non-cytotoxic concentrations to ensure that observed effects are specific to the pathway being investigated and not a secondary consequence of cell death.

Experimental Protocol: MTT Cytotoxicity Assay [13][14][15]

  • Cell Seeding: Seed a relevant human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[16]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment: Ames Test

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of a chemical.[17] It is a regulatory requirement and a critical screen for potential carcinogenicity.[18][19]

Causality: Genotoxicity is a critical, non-negotiable safety liability. The Ames test is employed because it is a rapid, sensitive, and widely accepted method for detecting a compound's ability to cause mutations in DNA, which is a primary initiating event in carcinogenesis.[20]

Experimental Protocol: Ames Test (Plate Incorporation Method) [18][20]

  • Strain Preparation: Use several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) with and without metabolic activation (S9 fraction). The S9 fraction, a rodent liver extract, is included to simulate mammalian metabolism.[20]

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO). Prepare a range of concentrations.

  • Exposure: In a test tube, mix 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix (or buffer for non-activation plates).

  • Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine/biotin) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control, typically a two-fold or greater increase.

Cardiotoxicity Assessment: hERG Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[21] Therefore, assessing the effect of this compound on this channel is crucial.

Causality: The hERG channel is critical for cardiac repolarization. Blocking this channel prolongs the QT interval of the electrocardiogram, a biomarker for proarrhythmic risk. The hERG assay is a direct, mechanistic test for this specific and potentially fatal liability.[21]

Experimental Protocol: Automated Patch Clamp hERG Assay [21][22]

  • Cell Line: Use a mammalian cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Instrumentation: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Procedure:

    • Cells are captured, and a whole-cell patch clamp configuration is established.

    • A specific voltage protocol is applied to elicit hERG tail currents. The stability of the current is monitored.

    • The compound is applied at multiple concentrations (e.g., 0.1, 1, 10 µM).

    • The percentage of hERG current inhibition is measured at each concentration relative to the vehicle control.

  • Data Analysis: A concentration-response curve is generated to determine the IC50 value. This value is then compared to the expected therapeutic plasma concentration to assess the risk.

In Vitro Testing Workflow

G cluster_start Initiation cluster_assays Core In Vitro Assays cluster_analysis Data Integration & Risk Assessment Start Compound from In Silico Screen Cytotox General Cytotoxicity (MTT Assay) Start->Cytotox Genotox Genotoxicity (Ames Test) Cytotox->Genotox Use non-toxic conc. Cardiotox Cardiotoxicity (hERG Assay) Cytotox->Cardiotox Use non-toxic conc. Hepatotox Hepatotoxicity (e.g., DILI assay) Cytotox->Hepatotox Use non-toxic conc. Data IC50 / Mutagenicity / Inhibition Data Analysis Genotox->Data Cardiotox->Data Hepatotox->Data Risk Assess Safety Profile Proceed to In Vivo? Data->Risk

Caption: Tiered workflow for in vitro toxicity evaluation.

Part 3: In Vivo Toxicology Studies - The Whole System View

If the in vitro data demonstrates an acceptable safety profile, the next step is to evaluate the compound's toxicity in a living organism.[23][24] In vivo studies are essential for understanding complex toxicities involving multiple organs, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and potential for recovery.[25] These studies must be conducted in compliance with regulatory guidelines, such as those from the OECD.[26][27]

Causality: In vitro systems lack the complexity of a whole organism (e.g., multi-organ interactions, complex metabolism, immune responses). In vivo studies are necessary to understand the compound's effect in this integrated system, determine the maximum tolerated dose (MTD), and identify target organs of toxicity.[24]

Acute Oral Toxicity Study (e.g., OECD 420, 423, or 425)

The goal is to determine the short-term toxicity of a single dose of the compound and to estimate an LD50 value. The Up-and-Down Procedure (OECD 425) is often preferred as it minimizes animal usage.[28]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425) [28]

  • Species: Typically conducted in one sex (usually female) of a rodent species (e.g., Wistar rats).

  • Dosing: Animals are dosed sequentially, one at a time. The starting dose is selected based on in silico and in vitro data.

  • Dose Adjustment: If an animal survives, the dose for the next animal is increased. If an animal dies, the dose for the next animal is decreased. A dose progression factor (commonly 3.2) is used.

  • Observation: The test is stopped when specific criteria are met (e.g., three consecutive reversals of outcome). Animals are observed for at least 14 days for signs of toxicity, and necropsies are performed.[29]

  • Endpoint: The LD50 and confidence intervals are calculated using maximum likelihood methods.

Repeated Dose Toxicity Studies (e.g., OECD 407)

These studies are designed to evaluate the toxic effects after repeated daily exposure over a period of time (e.g., 28 days for a sub-acute study).[30]

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD 407)

  • Species: Rodent (e.g., Sprague-Dawley rats).

  • Groups: At least three dose groups (low, mid, high) and a vehicle control group. The high dose should be selected to produce some toxicity but not lethality (often based on the acute toxicity study).

  • Administration: The compound is administered orally once daily for 28 days.

  • Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are measured weekly.

  • Analysis: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. A full necropsy is performed, and organs are weighed and examined histopathologically.

  • Endpoint: The primary endpoint is the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed.

A study on other 2,3-substituted imidazo[1,2-a]pyridines found no signs of hepatic or renal toxicity after a 14-day oral treatment, which provides valuable context for designing studies for this specific compound.[1][31]

In Vivo Study Decision Logic

G InVitroData Favorable In Vitro Safety Profile AcuteTox Acute Toxicity Study (e.g., OECD 425) Determine MTD/LD50 InVitroData->AcuteTox AcuteOutcome Acceptable Acute Toxicity? AcuteTox->AcuteOutcome StopDev STOP Re-evaluate/Modify AcuteOutcome->StopDev No RepeatDose Repeated Dose Study (e.g., 28-Day, OECD 407) Determine NOAEL AcuteOutcome->RepeatDose Yes FinalRisk Comprehensive Risk Assessment (NOAEL vs. Therapeutic Dose) RepeatDose->FinalRisk IND Proceed to IND-Enabling Studies FinalRisk->IND

Caption: Decision-making workflow for in vivo toxicity studies.

Conclusion: An Integrated View of Toxicity

Predicting the toxicity of a novel compound like this compound is not a linear process but an integrated, iterative cycle of prediction, testing, and analysis. By starting with a broad in silico screen, we can identify potential areas of concern. These hypotheses are then tested and quantified through a battery of specific in vitro assays. Finally, in vivo studies provide the ultimate test of safety in a complex biological system.

The data gathered from this tiered approach—from predicted structural alerts and cellular IC50 values to the in vivo NOAEL—must be synthesized to form a comprehensive risk assessment. This allows drug development professionals to make informed decisions, whether that involves progressing a promising candidate, redesigning a molecule to mitigate a specific liability, or terminating a program with an unacceptable safety profile. This rigorous, science-driven methodology ensures that only the safest and most effective candidates advance toward the clinic.

References

Methodological & Application

Application and Protocol Guide for the In Vitro Characterization of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] This bicyclic aromatic structure, which can be considered a purine isostere, serves as the core of several marketed drugs, including zolpidem and alpidem.[1][3] The broad therapeutic relevance of this class of compounds is well-documented, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties.[1][2][4]

The versatility of the imidazo[1,2-a]pyridine scaffold allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. The introduction of halogen substituents, such as bromo and chloro groups, can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive framework for the initial in vitro evaluation of a novel derivative, 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride , outlining a logical progression of assays to determine its cytotoxic effects, potential enzymatic targets, and impact on cellular signaling pathways.

Part 1: Foundational Analysis - Assessing Cytotoxicity and Cell Viability

A critical first step in characterizing any novel compound is to determine its effect on cell viability. This foundational data informs the concentration range for subsequent, more specific assays and identifies potential cytotoxic or cytostatic effects. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[5]

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates the general workflow for assessing the cytotoxicity of the test compound using a panel of relevant cell lines (e.g., cancer cell lines for oncology applications).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare stock solution of 8-Bromo-6-chloroimidazo[1,2-a]pyridine HCl in DMSO add_compound Add serial dilutions of test compound (e.g., 0.01 µM to 100 µM) prep_compound->add_compound prep_cells Culture and harvest selected human cancer cell lines seed_plate Seed cells into 96-well plates (e.g., 5,000 cells/well) prep_cells->seed_plate seed_plate->add_compound incubate_72h Incubate for 72 hours at 37°C, 5% CO2 add_compound->incubate_72h add_mtt Add MTT reagent to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution (e.g., SDS-HCl) to dissolve formazan crystals incubate_4h->solubilize read_plate Measure absorbance at 570 nm using a microplate reader solubilize->read_plate calculate_viability Calculate % cell viability relative to vehicle control (DMSO) read_plate->calculate_viability plot_curve Plot dose-response curve and determine IC50 value calculate_viability->plot_curve

Caption: Workflow for MTT-based cell viability assay.

Detailed Protocol 1: MTT Cell Viability Assay

This protocol is designed for a 96-well plate format and can be adapted for various adherent or suspension cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Selected cell line(s) and appropriate complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: 10% SDS in 0.01 M HCl.[7]

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium.[7] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in a serum-free medium to obtain the desired final concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells with vehicle control (e.g., 0.1% DMSO) and wells with medium only (for background control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[7] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of the SDS-HCl solubilization solution to each well.[7] Pipette up and down to mix and ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Incubate the plate overnight in the incubator. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis: Subtract the average absorbance of the medium-only wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

Parameter Description Example Value
Cell Line Human cancer cell lineA549 (Lung Carcinoma)
Seeding Density Cells per well5,000
Compound Conc. Range of tested concentrations0.01 µM - 100 µM
Incubation Time Duration of compound exposure72 hours
IC₅₀ Value Concentration for 50% inhibition5.2 µM
Table 1: Example Data Summary for an MTT Assay.

Part 2: Target Identification - In Vitro Kinase Inhibition Assay

Many imidazo[1,2-a]pyridine derivatives are known to exert their anticancer effects by inhibiting protein kinases. Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[8] Therefore, a logical next step is to screen the compound against a panel of relevant kinases. A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a common method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[8]

Experimental Workflow: Kinase Inhibition Screening

G cluster_prep Preparation cluster_assay Kinase Reaction cluster_detection Luminescence Detection prep_compound Prepare serial dilutions of test compound in DMSO plate_compound Add compound/DMSO to 384-well plate prep_compound->plate_compound prep_reagents Prepare kinase, substrate, and ATP in kinase buffer add_kinase Add kinase enzyme prep_reagents->add_kinase start_reaction Initiate reaction by adding Substrate/ATP mix prep_reagents->start_reaction plate_compound->add_kinase pre_incubate Incubate for 10 min (inhibitor binding) add_kinase->pre_incubate pre_incubate->start_reaction incubate_reaction Incubate for 60 min at 30°C start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP incubate_reaction->stop_reaction incubate_stop Incubate for 40 min at RT stop_reaction->incubate_stop develop_signal Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_stop->develop_signal incubate_develop Incubate for 30 min at RT develop_signal->incubate_develop read_luminescence Measure luminescence incubate_develop->read_luminescence

Caption: Workflow for a luminescence-based kinase assay.

Detailed Protocol 2: In Vitro Kinase Assay (Luminescence-Based)

This protocol describes a general method for measuring the inhibitory activity of the compound against a specific kinase.[8]

Materials:

  • Recombinant kinase of interest and its specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[8]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Add a small volume (e.g., 50 nL) of the diluted compound or DMSO control to the wells of a 384-well plate.

  • Kinase Addition: Prepare a mixture of the kinase enzyme in kinase assay buffer. Add 2.5 µL to each well.

  • Inhibitor Binding: Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.[8]

  • Reaction Initiation: Prepare a mixture of the kinase substrate and ATP in kinase assay buffer. Initiate the reaction by adding 2.5 µL of this mixture to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.[8]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Kinase Target Compound IC₅₀ (nM) Staurosporine IC₅₀ (nM)
Kinase A256
Kinase B85012
Kinase C>10,00025
Table 2: Example IC₅₀ data from a kinase inhibition screen. Staurosporine is used as a non-selective positive control.[8]

Part 3: Mechanistic Insight - Analysis of Protein Expression by Western Blot

To understand the downstream cellular consequences of target engagement, Western blotting can be used to measure changes in the expression or phosphorylation status of key signaling proteins.[9][10] For instance, if the compound inhibits a kinase in a specific pathway (e.g., the PI3K/Akt pathway), a Western blot can confirm the reduced phosphorylation of downstream substrates. This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and detecting the protein of interest using specific antibodies.[10]

Detailed Protocol 3: Western Blotting

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Bradford or BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and system (e.g., wet or semi-dry)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibodies (specific to the target protein and loading control, e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Sample Preparation: Treat cells with the test compound at relevant concentrations (e.g., 1x and 5x the IC₅₀ from the viability assay) for a specified time. Wash cells with cold PBS and lyse them using RIPA buffer.[9]

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to ensure equal loading.[11]

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electric current.[11]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle rocking.[12]

  • Washing: Wash the membrane three times for 10 minutes each with TBS-T (Tris-Buffered Saline with 0.1% Tween-20).[10]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Washing: Repeat the washing step as described above.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control (e.g., β-actin) to compare protein expression levels across different treatment conditions.

Conclusion and Future Directions

This guide outlines a systematic, multi-faceted approach to the initial in vitro characterization of this compound. By starting with broad cytotoxicity screening, progressing to specific target-based assays like kinase inhibition, and culminating in the analysis of downstream cellular effects, researchers can efficiently build a comprehensive profile of this novel compound. The data generated from these protocols will provide critical insights into its mechanism of action and guide further preclinical development.

References

Topic: A Framework for High-Throughput Screening of Novel Imidazo[1,2-a]pyridine Analogs Using 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer and antituberculosis properties.[1][2] This application note provides a comprehensive framework for designing and executing a high-throughput screening (HTS) campaign to identify novel bioactive molecules based on this scaffold. Using 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride as a representative test compound, we detail the critical steps from initial compound characterization and assay development to a full-scale automated HTS workflow, data analysis, and hit validation. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals seeking to leverage this promising chemical class for therapeutic discovery.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic 5,6 heterocycle that has garnered significant attention in drug discovery.[2] Its rigid structure and synthetic tractability have led to the development of numerous derivatives with diverse therapeutic applications. Several compounds containing this scaffold have entered clinical trials or are marketed drugs, highlighting its potential.[1] Reported biological activities for this class are extensive and include:

  • Anticancer Agents: Derivatives have been developed as potent covalent inhibitors of targets like KRAS G12C and modulators of pathways such as PI3K/mTOR.[3][4]

  • Kinase Inhibitors: The scaffold has been successfully utilized to design inhibitors of receptor tyrosine kinases like PDGFR.[5]

  • Anti-infective Agents: Notably, compounds from this class have shown significant activity against multidrug-resistant tuberculosis (MDR-TB).[2]

Given this wide range of activities, the imidazo[1,2-a]pyridine scaffold is an ideal starting point for HTS campaigns aimed at discovering novel modulators of various biological targets. This guide establishes a robust methodology for such a campaign.

Pre-Screening Compound Management and Characterization

Before commencing any HTS campaign, a thorough characterization of the test compound is essential to ensure data integrity and avoid artifacts. This compound (PubChem CID: 26370038) will be used as our model.[6]

2.1. Quality Control and Solubility Assessment

The purity, integrity, and solubility of the compound library are foundational to a successful HTS campaign.

  • Purity Assessment: Confirm the identity and purity of the compound stock (typically aiming for >95%) using methods like LC-MS and NMR.

  • Solubility Determination: The solubility of a compound in the assay buffer is critical. Poor solubility can lead to compound precipitation, causing false-positive or false-negative results.

    • Protocol: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO). Serially dilute this stock in the chosen aqueous assay buffer and measure turbidity using a nephelometer or absorbance at a high wavelength (e.g., 600 nm). The concentration at which precipitation occurs is the kinetic solubility limit. The final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid affecting the biological target.

2.2. Stock Solution Preparation and Plate Generation

Automation is key to managing large compound libraries efficiently and minimizing human error.[7]

  • Master Plates: Prepare a master stock plate of this compound at a high concentration (e.g., 10 mM in 100% DMSO) in a 96- or 384-well plate.

  • Intermediate Plates: Create intermediate concentration plates by diluting the master plate.

  • Assay-Ready Plates: Use an automated liquid handler to dispense nanoliter volumes of the compound from the intermediate plates into the final assay plates (e.g., 1536-well format) prior to adding assay reagents.[8]

Assay Development and Optimization for HTS

The choice of assay is dictated by the biological question and its compatibility with automation and miniaturization.[9][10] For this guide, we will develop a hypothetical but common HTS assay: a luminescence-based kinase inhibition assay. Many imidazo[1,2-a]pyridine derivatives are known kinase inhibitors, making this a relevant example.[5]

3.1. Principle of the Luminescence-Based Kinase Assay

This assay quantifies the activity of a kinase by measuring the amount of ATP remaining after the kinase reaction. The reaction mixture, containing the kinase, substrate, and ATP, is incubated with the test compound. Afterward, a luciferase-based reagent is added. The luciferase enzyme uses the remaining ATP to produce light, and the luminescent signal is inversely proportional to the kinase activity.[11] This format is highly sensitive and less prone to interference from fluorescent compounds.[12][13]

3.2. Protocol 1: Assay Miniaturization and Optimization

The goal is to transfer a benchtop assay into a high-density plate format (e.g., 384-well) while maintaining robust performance.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents (kinase, peptide substrate, ATP, assay buffer) at appropriate concentrations.

  • Enzyme Titration: In a 384-well plate, perform a serial dilution of the kinase while keeping the ATP and substrate concentrations constant. The goal is to find the enzyme concentration that yields approximately 10-20% ATP consumption, ensuring the reaction is in the linear range.

  • ATP Titration: Using the optimized enzyme concentration, titrate the ATP concentration to find the Km (Michaelis constant). For an inhibitor screen, it is common to run the assay at or near the Km of ATP to ensure sensitivity to ATP-competitive inhibitors.

  • DMSO Tolerance: Test the assay's performance at various DMSO concentrations (e.g., 0.1% to 2%). Select the highest concentration that does not significantly inhibit the enzyme's activity.

  • Signal Stability: After adding the luminescence detection reagent, measure the signal at multiple time points (e.g., every 10 minutes for 1 hour) to determine the optimal read window where the signal is stable.

ParameterOptimized ConditionRationale
Plate Format 384-well, white, solid bottomWhite plates maximize luminescent signal and prevent well-to-well crosstalk.[12]
Assay Volume 20 µLReduces reagent cost while maintaining compatibility with automated liquid handlers.
Kinase Concentration [Determined by titration]Ensures the reaction is in the linear range for sensitive inhibitor detection.
ATP Concentration [Near Km value]Provides optimal sensitivity for detecting ATP-competitive inhibitors.
Final DMSO Conc. ≤ 0.5%Minimizes solvent effects on enzyme activity.
Incubation Time 60 minutesAllows sufficient time for the enzymatic reaction to proceed.
Signal Read Window 30-60 minutes post-reagentEnsures the luminescent signal is stable and at its peak.

Table 1: Example of Optimized Parameters for a Luminescence-Based Kinase Assay.

The High-Throughput Screening Workflow

The HTS process involves the automated testing of the entire compound library against the validated assay.[8]

HTS_Workflow cluster_prep Preparation cluster_screen Screening Engine cluster_analysis Data Analysis Compound_Library Compound Library (10 mM in DMSO) Assay_Plates Assay-Ready Plates (nL compound spots) Compound_Library->Assay_Plates Acoustic Dispensing Reagent_Addition Step 1: Add Kinase/ Substrate Mix Assay_Plates->Reagent_Addition Incubation Step 2: Incubate (e.g., 60 min at RT) Reagent_Addition->Incubation Detection_Reagent Step 3: Add ATP Detection Reagent Incubation->Detection_Reagent Read_Plate Step 4: Read Luminescence Detection_Reagent->Read_Plate Raw_Data Raw Luminescence Data Read_Plate->Raw_Data Normalization Data Normalization (% Inhibition) Raw_Data->Normalization QC Plate QC (Z'-Factor > 0.5) Normalization->QC Hit_Selection Hit Selection (e.g., >50% Inhibition) QC->Hit_Selection Confirmation Primary Hits Hit_Selection->Confirmation Proceed to Confirmation Hit_Validation Primary_Hits Primary Hits from HTS (Single Concentration) Reconfirm Re-test in Primary Assay (Confirms activity) Primary_Hits->Reconfirm Dose_Response Dose-Response Curve (Calculate IC50) Reconfirm->Dose_Response Orthogonal_Assay Test in Orthogonal Assay (Rules out assay artifacts) Dose_Response->Orthogonal_Assay SAR Source Analogs (Structure-Activity Relationship) Orthogonal_Assay->SAR Confirmed_Lead Confirmed Lead Compound SAR->Confirmed_Lead

References

Application Notes and Protocols for In Vivo Studies of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the In Vivo Potential of a Novel Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antiparasitic, and antituberculosis effects.[1][2][3][4][5] Many compounds in this class exert their effects through the modulation of key cellular signaling pathways, often by acting as kinase inhibitors.[6][7][8] 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride is a novel derivative within this class. While its specific biological targets are yet to be fully elucidated, its structural alerts suggest potential as a therapeutic agent, likely in oncology.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of in vivo studies for this compound. The protocols outlined herein are designed to rigorously evaluate its pharmacokinetic profile, therapeutic efficacy, and safety in preclinical animal models, thereby establishing a solid foundation for potential clinical translation. The overarching goal is to generate robust and reproducible data that will inform go/no-go decisions in the drug development pipeline.[9][10]

Ethical Considerations in Animal Research

All in vivo studies must be conducted in strict accordance with ethical guidelines and regulations. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be the cornerstone of all experimental designs.[11][12][13] This includes exploring alternative methods where possible, using the minimum number of animals required to obtain statistically significant results, and refining procedures to minimize any potential pain or distress.[11][12][14] All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee.[15]

Phase 1: Pharmacokinetic (PK) and Tolerability Studies

A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is critical for designing subsequent efficacy studies.

Maximum Tolerated Dose (MTD) and Dose-Range Finding

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity and to identify a range of doses for subsequent efficacy studies.

Animal Model:

  • Species: Mouse (e.g., CD-1 or BALB/c) or Rat (e.g., Sprague-Dawley). The choice of species should be justified based on metabolic similarity to humans, if known, or practical considerations for the intended disease model.

  • Sex: Both male and female animals should be used.

  • Number of animals: A small cohort per dose group is typically sufficient for this initial assessment (n=3-5 per group).

Protocol:

  • Compound Formulation: Prepare a clear, sterile solution or a homogenous suspension of this compound in a suitable vehicle (e.g., saline, PBS with a solubilizing agent like DMSO or Tween 80). The vehicle's tolerability must be established in a control group.

  • Dose Escalation: Administer single doses of the compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection) in an escalating manner to different groups of animals.

  • Clinical Observations: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, posture, grooming, and any signs of pain or distress.

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious morbidity.

Pharmacokinetic Profiling

Objective: To characterize the plasma concentration-time profile of this compound and its key metabolites.

Animal Model:

  • Species: Typically rats, due to their larger blood volume allowing for serial sampling.

  • Cannulation: For serial blood sampling, jugular vein cannulation is recommended to minimize stress on the animals.

Protocol:

  • Dosing: Administer a single dose of the compound (a dose below the MTD) via both intravenous (IV) and the intended therapeutic route (e.g., oral).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of this compound in plasma using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate key PK parameters.

Pharmacokinetic Parameter Description
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for non-IV routes)

Phase 2: In Vivo Efficacy Studies

Based on the PK and tolerability data, efficacy studies can be designed using relevant disease models. Given the potential of imidazo[1,2-a]pyridines as anticancer agents, a xenograft model is a common choice.[7][16][17]

Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in an immunodeficient mouse model bearing human tumor xenografts.

Animal Model:

  • Species: Immunodeficient mice (e.g., athymic nude or SCID).

  • Tumor Cell Line: Select a human cancer cell line that is relevant to the proposed therapeutic indication and has shown sensitivity to the compound in in vitro studies.

Protocol:

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the tumor-bearing mice into treatment and control groups.

  • Treatment: Administer this compound at various doses (determined from the MTD study) and a vehicle control according to a predetermined schedule (e.g., daily, twice daily). A positive control group treated with a standard-of-care chemotherapeutic agent is also recommended.

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumor dimensions with calipers at regular intervals and calculate the volume.

    • Body Weight: Monitor body weight as an indicator of toxicity.

    • Tumor Growth Inhibition (TGI): Calculate the percentage of tumor growth inhibition compared to the vehicle control group.

    • Survival: In some studies, the endpoint may be survival time.

  • Termination: At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., histology, biomarker analysis).

Phase 3: Pharmacodynamic (PD) and Target Engagement Studies

Objective: To confirm that this compound modulates its intended biological target in the tumor tissue and to correlate target engagement with anti-tumor efficacy.

Target Engagement Assay

Protocol:

  • Study Design: Use a satellite group of animals from the efficacy study.

  • Tissue Collection: At various time points after the final dose, collect tumor and plasma samples.

  • Analysis:

    • Western Blot or ELISA: To measure the phosphorylation status of the target kinase or downstream signaling proteins.

    • Immunohistochemistry (IHC): To visualize the expression and localization of the target protein within the tumor.

    • Specialized Assays: Techniques like NanoBRET® Target Engagement Intracellular Kinase Assays can provide quantitative measurements of compound binding to the target kinase in a cellular context.[18]

Phase 4: Safety and Toxicology Studies

Preliminary toxicology data can be gathered from the efficacy studies, but more formal safety pharmacology and toxicology studies are required for regulatory submissions.[19][20][21][22]

Exploratory Toxicology

Objective: To identify potential target organs for toxicity and to assess the overall safety profile of this compound.

Protocol:

  • Dosing: Administer the compound for a longer duration (e.g., 14 or 28 days) at doses up to the MTD.

  • In-life Observations: Conduct detailed clinical observations.

  • Terminal Procedures: At the end of the study, perform a complete necropsy.

  • Sample Collection: Collect blood for hematology and clinical chemistry analysis. Collect major organs and tissues for histopathological examination.

Parameter Assessment
Hematology Complete blood count (CBC)
Clinical Chemistry Liver function tests (ALT, AST), kidney function tests (BUN, creatinine)
Histopathology Microscopic examination of tissues for any pathological changes

Data Analysis and Interpretation

Robust statistical analysis is crucial for the interpretation of in vivo data.[10][23][24] Appropriate statistical tests (e.g., t-test, ANOVA) should be used to compare treatment groups with the control group. The statistical plan should be predefined to avoid bias.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_Phase1 Phase 1: PK & Tolerability cluster_Phase2 Phase 2: Efficacy cluster_Phase3 Phase 3: Pharmacodynamics cluster_Phase4 Phase 4: Safety P1_MTD MTD Studies P1_PK Pharmacokinetic Profiling P1_MTD->P1_PK Inform Dosing P2_Xenograft Xenograft Model P1_PK->P2_Xenograft Establish Dosing Regimen P3_Target Target Engagement P2_Xenograft->P3_Target Confirm Mechanism P4_Tox Exploratory Toxicology P2_Xenograft->P4_Tox Assess Safety Profile

Caption: High-level overview of the in vivo experimental workflow.

Conclusion

The successful execution of the in vivo studies outlined in these application notes will provide a comprehensive preclinical data package for this compound. This data will be instrumental in assessing its therapeutic potential, understanding its mechanism of action, and making informed decisions about its further development as a potential clinical candidate. Careful planning, ethical conduct, and rigorous data analysis are paramount to ensuring the scientific integrity and translational value of these studies.

References

8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride: A Potential Chemical Probe for Investigating Mycobacterial Respiration

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Technical Guide

Abstract

This document provides a technical guide for the use of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride as a potential chemical probe. While this specific derivative is primarily known as a synthetic intermediate, its core scaffold, imidazo[1,2-a]pyridine (IP), is a "privileged" structure in medicinal chemistry[1][2]. Notably, the IP class has produced potent inhibitors of the cytochrome bcc complex (Complex III) in Mycobacterium tuberculosis (Mtb), targeting the QcrB subunit[3][4][5][6]. This guide proposes the application of this compound as a chemical probe to investigate this critical pathway in mycobacterial respiration and ATP synthesis. We provide detailed protocols for compound handling, validation of its proposed mechanism of action through whole-cell assays, and interpretation of results.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a versatile heterocyclic scaffold that has been extensively explored in drug discovery. Its derivatives have been identified as potent inhibitors of a wide range of biological targets, including various protein kinases (PI3K, Akt, SIK, IGF-1R)[7][8][9][10], modulators of the Wnt/β-catenin signaling pathway[11], and ligands for β-amyloid plaques implicated in Alzheimer's disease[12][13]. This broad bioactivity underscores the utility of the IP scaffold in developing targeted chemical probes and therapeutic leads[2][14].

A particularly significant application of the IP scaffold is in the development of novel antituberculosis agents[1][3][15]. The emergence of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has created an urgent need for new therapeutics with novel mechanisms of action[4]. Several IP derivatives have been shown to be highly effective against Mtb by inhibiting cellular respiration, a key process for bacterial survival and growth[3][16].

Proposed Mechanism of Action: Inhibition of QcrB and the Electron Transport Chain

The proposed primary target for the antitubercular activity of the imidazo[1,2-a]pyridine class is QcrB , a critical subunit of the ubiquinol-cytochrome c reductase (cytochrome bcc complex or Complex III) in the mycobacterial electron transport chain[4][5][6].

Inhibition of QcrB disrupts the transfer of electrons, which in turn collapses the proton motive force across the inner membrane. This disruption has two major consequences:

  • Inhibition of ATP Synthesis: The proton gradient is essential for ATP synthase to produce ATP, the cell's primary energy currency. Inhibition of QcrB leads to a rapid depletion of cellular ATP levels[16].

  • Disruption of pH Homeostasis: QcrB is a proton-pumping member of the electron transport chain, and its inhibition disrupts the pH gradient across the membrane[16].

This mechanism is distinct from many current antitubercular drugs and is a validated approach for combating drug-resistant Mtb strains[3]. The clinical candidate Telacebec (Q203) is an imidazo[1,2-a]pyridine amide that targets QcrB[3]. The structure of 8-Bromo-6-chloroimidazo[1,2-a]pyridine suggests it could interact with the same target, making it a valuable tool for studying this pathway.

QcrB_Inhibition_Pathway cluster_ETC Mycobacterial Inner Membrane Complex_II Complex II (Succinate Dehydrogenase) QcrB Complex III (Cytochrome bcc) Target: QcrB subunit Complex_II->QcrB e- Complex_IV Complex IV (Cytochrome c Oxidase) QcrB->Complex_IV e- H_out H+ QcrB->H_out Proton Pumping O2 O2 Complex_IV->O2 e- ATP_Synthase ATP Synthase H_in H+ ATP_Synthase->H_in ATP ATP ATP_Synthase->ATP Substrates Electron Donors (e.g., NADH, Succinate) Substrates->Complex_II e- Probe 8-Bromo-6-chloro- imidazo[1,2-a]pyridine HCl Probe->QcrB Inhibition H_out->ATP_Synthase Proton Motive Force ADP ADP + Pi ADP->ATP_Synthase

Figure 1. Proposed mechanism of 8-Bromo-6-chloroimidazo[1,2-a]pyridine HCl action.

Properties and Specifications

Quantitative data for the hydrochloride salt is not widely published; the following is for the parent compound. Researchers should perform their own characterization.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[7]
Molecular Weight 231.48 g/mol [17]
Appearance Yellow Powder[7]
Purity ≥95% (typical)[7]
Solubility Slightly soluble in water. Soluble in DMSO.[9][18]
CAS Number 957187-27-8[7]

Safety and Handling

Hazard Statements:

  • Causes skin irritation.[18]

  • Causes serious eye irritation.[18]

  • May cause respiratory irritation.[18]

Precautions:

  • Handle in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust.

  • For detailed information, consult the Safety Data Sheet (SDS) from the supplier[5].

Experimental Protocols

The following protocols are designed to validate the use of this compound as a probe for inhibiting mycobacterial respiration.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the probe required to inhibit the visible growth of Mycobacterium bovis BCG or M. tuberculosis.

Materials:

  • M. bovis BCG or M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • This compound (stock solution in DMSO)

  • 96-well microplates (sterile, clear bottom)

  • Positive control (e.g., Rifampicin)

  • Negative control (DMSO vehicle)

Procedure:

  • Culture Preparation: Grow mycobacteria to mid-log phase (OD₆₀₀ ≈ 0.4-0.6). Dilute the culture to a final concentration of approximately 5 x 10⁵ CFU/mL in 7H9 broth.

  • Compound Dilution: Prepare a 2-fold serial dilution of the probe in 7H9 broth in the 96-well plate. The final DMSO concentration should not exceed 1% to avoid solvent toxicity. Include wells for positive and negative controls.

  • Inoculation: Add 100 µL of the diluted mycobacterial culture to each well containing 100 µL of the compound dilution.

  • Incubation: Seal the plate with a breathable membrane or place it in a secondary container to prevent evaporation. Incubate at 37°C. For M. bovis BCG, incubate for 7 days. For M. tuberculosis, incubate for 14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria. This can be assessed visually or by measuring OD₆₀₀.

Protocol 2: Cellular ATP Depletion Assay

This assay directly measures the effect of the probe on the primary outcome of QcrB inhibition: depletion of cellular ATP.

Materials:

  • M. bovis BCG or M. tuberculosis H37Rv culture

  • Assay medium (e.g., 7H9 broth)

  • This compound

  • ATP detection reagent (e.g., BacTiter-Glo™ Microbial Cell Viability Assay kit)

  • Opaque-walled 96-well plates

Procedure:

  • Culture Preparation: Grow and dilute mycobacteria as described in Protocol 1 to a final OD₆₀₀ of ~0.4.

  • Compound Treatment: Add the probe to the bacterial suspension at various concentrations (e.g., 1x, 5x, 10x MIC). Include a vehicle control (DMSO).

  • Incubation: Incubate the cultures at 37°C for a short duration (e.g., 24 hours).

  • ATP Measurement: a. Transfer 100 µL of each culture to an opaque-walled 96-well plate. b. Add 100 µL of the ATP detection reagent to each well. c. Mix well and incubate at room temperature for 5-10 minutes to lyse cells and stabilize the luminescent signal. d. Measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal of treated samples to the vehicle control. A significant reduction in luminescence indicates ATP depletion.

Experimental_Workflow A Prepare Mtb Culture (Mid-log phase) B Determine MIC (Protocol 1) A->B C Whole-Cell Assay (Protocol 2) A->C D Treat Culture with Probe (e.g., 1x, 5x, 10x MIC) B->D Inform Concentration C->D E Measure Cellular ATP Levels D->E F Data Analysis E->F G Validate Target Engagement (ATP Depletion) F->G

Figure 2. Workflow for validating the probe's mechanism of action.

Data Interpretation and Troubleshooting

  • High MIC Value: If the MIC is high (>50 µM), the probe may have low potency against the specific mycobacterial strain, poor cell permeability, or a different mechanism of action. The presence of the 6-chloro and 8-bromo substitutions may not be optimal for QcrB binding; structure-activity relationship studies on imidazo[1,2-a]pyridines show high sensitivity to substitution patterns[19].

  • No ATP Depletion at MIC: If the probe inhibits growth but does not deplete ATP, it likely acts through a different mechanism than QcrB inhibition. The IP scaffold is known to inhibit other targets[7][8][9][10]. Consider screening against a panel of kinases or other known IP targets.

  • Solubility Issues: Poor solubility can lead to inaccurate MIC values. Ensure the compound is fully dissolved in DMSO before preparing aqueous dilutions. If precipitation is observed, consider using a lower starting concentration or adding a small amount of a non-inhibitory surfactant like Tween 80 to the assay medium.

Broader Applications and Future Directions

Given the versatility of the imidazo[1,2-a]pyridine scaffold, this probe could be screened for activity in other biological contexts:

  • Kinase Inhibition Assays: Screen against a panel of cancer-relevant kinases such as PI3K, Akt, and CDKs to explore its potential as an anti-cancer probe[7][8][14].

  • β-Amyloid Binding: Given that halogenation at the 6-position has been shown to enhance binding to Aβ aggregates, this probe could be evaluated in in-vitro binding assays using synthetic Aβ fibrils[12][13].

  • Wnt Pathway Inhibition: Utilize a Wnt/β-catenin reporter assay in a relevant cell line to assess its potential as a modulator of this developmental and cancer-related pathway[11].

Validation in any of these areas would require specific biochemical and cell-based assays tailored to the target .

References

Application Notes & Protocol: Solubilization of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Strategy

8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride belongs to the imidazopyridine class of heterocyclic compounds. This scaffold is of significant interest in drug discovery, with derivatives showing a wide range of biological activities, including anticancer and kinase inhibition properties[1][2][3]. A critical prerequisite for accurately evaluating the biological activity of any compound in vitro is its effective and reproducible solubilization in aqueous cell culture media.

While the hydrochloride salt form is intended to improve aqueous solubility, compounds with complex aromatic structures, such as this one, often remain poorly soluble in physiological buffers[4][5]. Direct dissolution in media can lead to precipitation, inaccurate concentration calculations, and non-reproducible experimental outcomes.

This document provides a comprehensive, field-proven protocol for the solubilization of this compound. The core strategy involves the preparation of a high-concentration primary stock solution in an organic solvent, followed by serial dilution into the final aqueous cell culture medium. We will detail the rationale behind each step, address potential challenges like solvent cytotoxicity, and provide best practices for storage and handling to ensure the integrity of your experiments.

Physicochemical Profile & Solvent Selection

A thorough understanding of the compound's properties is the foundation of a successful dissolution protocol.

Table 1: Key Properties of 8-Bromo-6-chloroimidazo[1,2-a]pyridine

PropertyValue / ObservationSource(s)
Molecular Formula C₇H₄BrClN₂[6][7]
Appearance White to off-white or yellow powder/solid[5][6]
Aqueous Solubility Slightly soluble in water[4][5]
Recommended Solvent Dimethyl Sulfoxide (DMSO)General Best Practice[8][9][10]
Rationale for Solvent Choice: Why DMSO?

Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing stock solutions of most non-polar, hydrophobic small molecules for several key reasons:

  • High Solubilizing Power: DMSO is a potent aprotic solvent capable of dissolving a vast range of organic compounds that are otherwise insoluble in water[11].

  • Miscibility with Water: It is fully miscible with water and cell culture media, which facilitates the dilution of the stock solution to final working concentrations without immediate precipitation[12].

  • Low Volatility: Compared to other organic solvents like ethanol or acetonitrile, DMSO has a very low vapor pressure, making it easier and safer to handle in a laboratory setting[12].

However, the utility of DMSO is balanced by its dose-dependent cytotoxicity. This critical aspect is addressed in the protocol and notes below.

Experimental Protocol: From Powder to Working Solution

This protocol is designed to generate a 10 mM primary stock solution, a common starting concentration for screening and dose-response studies. Adjust calculations as needed for your specific experimental requirements.

Materials and Equipment
  • This compound (powder)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free microcentrifuge tubes (1.5 mL) or cryovials

  • Calibrated analytical balance

  • Pipettes (P1000, P200, P20) and sterile, low-retention tips

  • Vortex mixer

  • Class II Biosafety Cabinet (BSC)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required for your cell line

  • Sterile 0.2 µm syringe filter (optional, for stock solution sterilization)

Workflow Diagram: Solubilization Pathway

G cluster_0 Preparation Phase (Lab Bench) cluster_1 Application Phase (Biosafety Cabinet) Compound Compound Powder (Vial) Weigh Weigh Compound (Analytical Balance) Compound->Weigh DMSO Add Sterile DMSO Weigh->DMSO Vortex Vortex to Dissolve Weigh->Vortex DMSO->Vortex Stock Primary Stock Solution (e.g., 10 mM in 100% DMSO) Aliquot Aliquot into Tubes Stock->Aliquot Vortex->Stock Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw One Aliquot Store->Thaw Dilute Serially Dilute in Culture Medium Thaw->Dilute Working Final Working Solution (<0.5% DMSO) Dilute->Working Cells Treat Cells Working->Cells

Caption: Workflow for preparing 8-Bromo-6-chloroimidazo[1,2-a]pyridine HCl for cell culture.

Part A: Preparation of 10 mM Primary Stock Solution
  • Pre-Experiment Calculation: Determine the molecular weight (MW) of this compound. The MW of the free base (C₇H₄BrClN₂) is ~246.46 g/mol . The MW of the hydrochloride salt is ~282.93 g/mol . Always use the MW of the specific form you have purchased. For this example, we will use the hydrochloride salt MW.

    • To make 1 mL of a 10 mM stock solution:

      • Amount (grams) = Volume (L) x Concentration (mol/L) x MW ( g/mol )

      • Amount (mg) = (0.001 L) x (0.010 mol/L) x (282.93 g/mol ) = 0.0028293 g = 2.83 mg

  • Weighing: On a calibrated analytical balance, carefully weigh out 2.83 mg of the compound powder and place it into a sterile 1.5 mL microcentrifuge tube.

    Expert Tip: To minimize handling of small powder quantities, it is often easier to weigh a larger amount (e.g., 10 mg) and adjust the volume of DMSO accordingly to achieve the desired concentration.

  • Dissolution: Add 1.0 mL of sterile, cell culture-grade DMSO directly to the tube containing the compound.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particulates remain.

    Troubleshooting: If the compound does not dissolve readily, gentle warming in a 37°C water bath for 5-10 minutes combined with vortexing can aid dissolution[13]. Sonication for a brief period is also an option[11][13].

  • Sterilization (Optional): As the compound powder and DMSO are typically not sterile, the final stock solution can be sterilized by filtering it through a 0.2 µm sterile syringe filter into a new sterile tube. This is highly recommended to prevent contamination of cell cultures[8].

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials or microcentrifuge tubes. Store aliquots at -20°C for short-term (up to 3 months) or -80°C for long-term (up to 6 months) storage[8][13].

    Causality: Aliquoting is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the stock solution, potentially causing precipitation.

Part B: Preparation of Final Working Solutions

This part must be performed in a Class II Biosafety Cabinet using aseptic technique.

  • Thaw: Remove a single aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature.

  • Dilution Strategy: The goal is to serially dilute the stock solution into your complete cell culture medium while ensuring the final DMSO concentration remains non-toxic to your cells. A final DMSO concentration of ≤ 0.1% is considered safe for most cell lines, while concentrations up to 0.5% are often tolerated [11][14][15]. You must validate this for your specific cell line.

  • Example Dilution (for a 10 µM final concentration):

    • Step 1 (Intermediate Dilution): Perform a 1:100 dilution of the 10 mM stock into pre-warmed (37°C) complete culture medium.

      • Add 10 µL of 10 mM stock to 990 µL of medium.

      • This creates a 100 µM intermediate solution in 1% DMSO. Mix well by gentle pipetting.

    • Step 2 (Final Dilution): Perform a 1:10 dilution of the intermediate solution.

      • Add 100 µL of the 100 µM intermediate solution to 900 µL of medium in your culture plate well.

      • This creates the 10 µM final working solution with a final DMSO concentration of 0.1% .

  • Vehicle Control (Crucial): Always prepare a vehicle control by performing the same dilutions with pure DMSO instead of the compound stock. This allows you to differentiate the effects of the compound from any potential effects of the solvent itself[10]. For the example above, the vehicle control would be cell culture medium containing 0.1% DMSO.

Application Notes: Best Practices and Scientific Rationale

Managing DMSO Cytotoxicity

DMSO is not inert. At higher concentrations, it can inhibit cell proliferation, induce cell cycle arrest, trigger differentiation, or cause cell death[14][15]. The sensitivity to DMSO is highly cell-line dependent[15][16].

Table 2: General Guidelines for Final DMSO Concentration in Cell Culture

Final DMSO Conc.Expected Cellular ImpactRecommendation
≤ 0.1% Generally no observable toxic effects on most cell lines[15].Ideal for most applications.
0.1% - 0.5% Tolerated by many robust cell lines, but may have subtle effects[11][14].Acceptable, but requires validation.
0.5% - 1.0% Can inhibit proliferation and cause stress in sensitive or primary cells[11][15].Use with caution; not recommended without extensive validation.
> 1.0% Often cytotoxic; can affect membrane permeability and cell integrity[15][16].Avoid.

Self-Validating System: Before beginning a large-scale experiment, it is imperative to run a dose-response curve for DMSO on your specific cell line (e.g., from 0.05% to 1.0%) and assess viability (using assays like MTT or Trypan Blue) to determine the highest non-toxic concentration.

Troubleshooting Precipitation

If the compound precipitates upon dilution into the aqueous medium (observed as cloudiness, crystals, or turbidity), consider the following strategies:

  • Reduce Final Concentration: The compound may not be soluble at the desired concentration. Lower the final concentration and re-test.

  • Increase Final DMSO%: If your cells tolerate it, you can slightly increase the final DMSO concentration (e.g., to 0.25% or 0.5%) to improve solubility[17].

  • Use Serum: For dilutions into serum-containing medium, add the DMSO stock directly to the complete medium. Serum proteins like albumin can bind to hydrophobic compounds and help keep them in solution[17].

  • Pre-warm Medium: Always use medium pre-warmed to 37°C, as solubility is generally higher at increased temperatures[18].

Stability and Storage
  • Powder: Store the solid compound as recommended by the manufacturer, typically desiccated at room temperature or 4°C.

  • Stock Solution: DMSO is hygroscopic (absorbs water from the air). Ensure tubes are tightly capped. As previously mentioned, store aliquots at -20°C or -80°C to maintain stability and prevent degradation[8][13]. Do not store stock solutions in frost-free freezers, as temperature cycling can be detrimental.

  • Working Solutions: Aqueous working solutions of small molecules are often much less stable than DMSO stocks. It is best practice to prepare fresh working solutions from the frozen stock for each experiment and not to store them for more than 24 hours[13].

References

Application Notes and Protocols: 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its "drug-like" properties and broad therapeutic potential. This bicyclic system, featuring a bridgehead nitrogen atom, serves as a versatile template for the design of inhibitors targeting a range of enzymes and receptors. Its derivatives have been successfully developed as anticancer, antiviral, and central nervous system (CNS) active agents.[1] The specific compound, 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride, is a key starting material and a crucial intermediate in the synthesis of a multitude of biologically active molecules.[2][3] Its strategic halogenation at the 6- and 8-positions provides reactive handles for further chemical modifications, such as cross-coupling reactions, enabling the exploration of extensive chemical space and the optimization of pharmacological properties.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in medicinal chemistry. It details the synthesis of its derivatives, their mechanisms of action against key biological targets, and provides robust protocols for their evaluation.

Mechanism of Action and Therapeutic Targets

Derivatives of 8-Bromo-6-chloroimidazo[1,2-a]pyridine have shown significant inhibitory activity against several key protein kinases implicated in cancer and other diseases. The core scaffold often serves as a hinge-binding motif, a critical interaction for kinase inhibition. The substituents introduced at the bromo and chloro positions play a crucial role in modulating potency, selectivity, and pharmacokinetic properties.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Its aberrant activation is a hallmark of many cancers.[5] Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3Kα, the p110α catalytic subunit of PI3K.[6]

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the point of inhibition by imidazo[1,2-a]pyridine derivatives.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PIP2 PIP2 RTK->PIP2 Activates PI3K PI3K PIP3 PIP3 AKT AKT PIP3->AKT Activates PTEN PTEN PIP3->PTEN Dephosphorylates PI3K->PIP3 Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 8-Bromo-6-chloroimidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and inhibition.

Targeting FLT3 Kinase in Acute Myeloid Leukemia (AML)

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[7] Constitutively active FLT3-ITD drives leukemic cell proliferation and survival through downstream signaling pathways, including the RAS/MEK/ERK and JAK/STAT pathways. Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of both wild-type and mutated FLT3.[8]

The following diagram depicts the FLT3 signaling pathway and its inhibition.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor (Wild-type or ITD) RAS RAS FLT3->RAS Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Leukemic Cell Proliferation & Survival ERK->Proliferation Promotes STAT5->Proliferation Promotes Inhibitor 8-Bromo-6-chloroimidazo[1,2-a]pyridine Derivative Inhibitor->FLT3 Inhibits

Caption: FLT3 signaling pathway and its inhibition.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the handling of this compound and the in vitro evaluation of its derivatives.

Protocol 1: Compound Handling and Stock Solution Preparation

Rationale: Proper handling and storage are critical to maintain the integrity and activity of the compound. As a hydrochloride salt, the compound is generally more stable and water-soluble than its free base.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and nitrile gloves.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping clear vials in aluminum foil.

Protocol 2: In Vitro PI3Kα Kinase Assay (Biochemical)

Rationale: This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PI3Kα. A common method is to quantify the production of ADP, a product of the kinase reaction.

Materials:

  • Purified recombinant human PI3Kα enzyme

  • PI3Kα substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Test compounds (derivatives of 8-Bromo-6-chloroimidazo[1,2-a]pyridine)

  • Positive control inhibitor (e.g., Alpelisib)

  • 384-well white, opaque assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold serial dilution is performed, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds, DMSO (vehicle control), and positive control to the wells of the 384-well plate.

  • Enzyme Addition: Add the PI3Kα enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.

  • Incubation: Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, depleting the remaining ATP, and second, converting ADP to ATP and measuring the resulting luminescence.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 3: Cellular Proliferation Assay (FLT3-ITD Positive AML Cells)

Rationale: This cell-based assay determines the ability of a compound to inhibit the proliferation of cancer cells that are dependent on FLT3 signaling for their growth and survival.

Materials:

  • FLT3-ITD positive AML cell line (e.g., MV4-11 or MOLM-13)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds

  • Positive control inhibitor (e.g., Gilteritinib)

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent)

  • 96-well clear or white-walled cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed the AML cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to acclimate for a few hours.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence signal using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated cells and calculate the percent inhibition of cell proliferation. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the data and fitting it to a dose-response curve.

The following diagram illustrates a general workflow for in vitro compound evaluation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & ADME Studies StartMat 8-Bromo-6-chloroimidazo[1,2-a]pyridine HCl Deriv Derivative Synthesis StartMat->Deriv Purify Purification & QC Deriv->Purify Biochem Biochemical Kinase Assay Purify->Biochem Cellular Cellular Proliferation Assay Purify->Cellular SAR Structure-Activity Relationship (SAR) Analysis Biochem->SAR Western Western Blot (Target Engagement) Cellular->Western Cellular->SAR PK Pharmacokinetics (PK) & ADME SAR->PK Efficacy In Vivo Efficacy (Xenograft Models) PK->Efficacy LeadOpt Lead Optimization Efficacy->LeadOpt

Caption: General workflow for compound evaluation.

Data Presentation: Quantitative Analysis of Derivatives

The following tables summarize the in vitro activity of representative imidazo[1,2-a]pyridine derivatives synthesized from precursors like 8-Bromo-6-chloroimidazo[1,2-a]pyridine.

Table 1: In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives against PI3Kα

Compound IDR¹ (at C6)R² (at C8)R³ (at C2)PI3Kα IC₅₀ (nM)
1a -Cl-Br-COOH>10,000
1b -Cl-Br-CONH(CH₂)₂-morpholine50
1c -CH₃-Br-CONH(CH₂)₂-morpholine25
1d -H-Br-CONH(CH₂)₂-morpholine100

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[6]

Table 2: In Vitro Activity of Imidazo[1,2-a]pyridine Derivatives against FLT3 Kinase and AML Cells

Compound IDR¹ (at C6)R² (at C8)R³ (at C3)FLT3-ITD IC₅₀ (nM)MV4-11 GI₅₀ (nM)
2a -Cl-Br-H>5,000>5,000
2b -Cl-Br-(4-pyridyl)1525
2c -Cl-Br-(4-methoxyphenyl)5075
2d -Cl-Br-(4-(dimethylamino)phenyl)812

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.[8]

Pharmacokinetic Considerations

The development of imidazo[1,2-a]pyridine derivatives as clinical candidates requires careful optimization of their pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. Studies have shown that modifications to the core scaffold can significantly impact parameters such as oral bioavailability, metabolic stability, and plasma protein binding.[9][10][11] For instance, the introduction of polar groups or the modulation of lipophilicity can improve solubility and reduce off-target effects. Early assessment of ADME properties is crucial for the successful translation of potent inhibitors into effective therapeutic agents.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its derivatives have demonstrated significant potential as inhibitors of key therapeutic targets, particularly protein kinases involved in cancer. The protocols and data presented in this application note provide a solid foundation for researchers to explore the rich chemical space of imidazo[1,2-a]pyridines and to develop novel drug candidates with improved efficacy and safety profiles.

References

analytical methods for quantifying 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride in samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride in various sample matrices. Primarily targeting researchers, scientists, and professionals in drug development, this guide outlines two robust analytical methods: a high-specificity High-Performance Liquid Chromatography (HPLC) method and a rapid Ultraviolet-Visible (UV-Vis) Spectrophotometry method. The document emphasizes the scientific rationale behind the methodological choices and provides a rigorous framework for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4][5]

Introduction to this compound

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Its imidazopyridine core is a common scaffold in pharmacologically active molecules. Accurate and precise quantification of this compound is critical for various stages of research and development, including synthesis optimization, purity assessment, stability studies, and formulation development. This guide provides the foundational analytical methodologies to achieve reliable quantification.

Chemical Structure and Properties:

  • Molecular Formula: C₇H₅BrCl₂N₂

  • Molecular Weight: 283.94 g/mol

  • Appearance: Typically a yellow powder.[6]

  • Solubility: Slightly soluble in water.[7]

The presence of the imidazo[1,2-a]pyridine ring system provides a strong chromophore, making the molecule well-suited for analysis by UV-Vis spectrophotometry and HPLC with UV detection.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC (RP-HPLC) method is recommended for its high specificity, sensitivity, and ability to separate the analyte from potential impurities and degradation products.

Rationale for Methodological Choices
  • Reverse-Phase Chromatography: This mode is ideal for separating non-polar to moderately polar compounds like the target analyte. A C18 stationary phase is chosen for its versatility and robust performance.

  • UV Detection: The conjugated ring system of the analyte is expected to exhibit strong UV absorbance, allowing for sensitive detection. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal detection wavelength.

  • Mobile Phase: A buffered mobile phase is employed to ensure consistent ionization of the analyte, leading to reproducible retention times. Acetonitrile is selected as the organic modifier due to its low UV cutoff and excellent elution strength.

Proposed HPLC Method Parameters
ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20% B to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm (or optimal wavelength determined by UV scan)
Run Time 15 minutes
HPLC Protocol

2.3.1. Reagent and Standard Preparation

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Filter and degas.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions:

    • Prepare a series of working standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

2.3.2. Sample Preparation

  • The sample preparation will depend on the matrix. For a simple matrix like a drug substance, dissolve a known weight of the sample in the diluent to achieve a concentration within the calibration range. For more complex matrices, a sample extraction (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.

2.3.3. Instrument Setup and Analysis

  • Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) B Prepare Standard Stock Solution A->B C Prepare Working Standards B->C G Inject Standards C->G D Prepare Sample Solution H Inject Samples D->H E Equilibrate HPLC System F Inject Blank E->F F->G G->H J Quantify Analyte in Samples H->J I Generate Calibration Curve I->J K Report Results J->K

Caption: Workflow for HPLC analysis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine HCl.

UV-Vis Spectrophotometry Method

For a more rapid, albeit less specific, quantification, UV-Vis spectrophotometry can be employed. This method is suitable for relatively pure samples where interfering substances with similar UV absorbance are absent.

Rationale for Methodological Choices
  • Simplicity and Speed: UV-Vis spectrophotometry is a straightforward and fast technique for quantitative analysis.

  • Chromophore Requirement: The method relies on the inherent UV-absorbing properties of the analyte's aromatic structure.

UV-Vis Spectrophotometry Protocol

3.2.1. Determination of λmax

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax).

3.2.2. Protocol for Quantification

  • Solvent Selection: Use a UV-grade solvent in which the analyte is stable and soluble. Methanol is a good starting point.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of the reference standard and transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions:

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration set (e.g., 1, 2, 5, 10, 15 µg/mL).

  • Sample Preparation:

    • Dissolve a known weight of the sample in the solvent to achieve an expected absorbance within the linear range of the calibration curve.

  • Measurement:

    • Set the spectrophotometer to the predetermined λmax.

    • Use the solvent as a blank to zero the instrument.

    • Measure the absorbance of each working standard and the sample solutions.

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the analyte in the sample from its absorbance using the calibration curve.

UV-Vis Spectrophotometry Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_data Data Processing A Determine λmax B Prepare Standard Stock A->B C Prepare Working Standards B->C G Measure Standard Absorbance C->G D Prepare Sample H Measure Sample Absorbance D->H E Set Wavelength to λmax F Blank with Solvent E->F F->G G->H J Calculate Sample Concentration H->J I Create Calibration Curve I->J

Caption: Workflow for UV-Vis analysis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine HCl.

Method Validation in Accordance with ICH Q2(R2) Guidelines

To ensure that the chosen analytical method is fit for its intended purpose, a thorough validation is mandatory.[4] The following protocols are based on the ICH Q2(R2) guidelines.[1][2][3][5]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without analyte) to check for interferences at the retention time of the analyte.

    • Analyze a spiked sample (blank matrix with a known amount of analyte) to confirm the analyte's retention time.

    • If available, analyze samples containing known impurities or degradation products.

    • For the HPLC method, use a PDA detector to assess peak purity. The UV spectra at the upslope, apex, and downslope of the analyte peak should be identical.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[1]

  • Protocol:

    • Prepare at least five standard solutions of different concentrations covering the expected range (e.g., 50% to 150% of the target concentration).

    • Analyze each concentration in triplicate.

    • Plot the average response (peak area for HPLC, absorbance for UV-Vis) against the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope.

Accuracy

Accuracy is the closeness of the test results to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Protocol:

    • Prepare spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each concentration level in triplicate.

    • Analyze the spiked samples and calculate the percentage recovery for each.

    • % Recovery = [(Measured Concentration - Original Concentration) / Spiked Concentration] x 100%

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision):

    • Prepare six identical samples at 100% of the target concentration.

    • Analyze the samples on the same day, with the same analyst and instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope of the calibration curve.

    • Determine the standard deviation of the response, which can be estimated from the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses.

    • LOD = 3.3 x (Standard Deviation of the Response / Slope)

    • LOQ = 10 x (Standard Deviation of the Response / Slope)

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1]

  • Protocol (for HPLC):

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (± 2% organic)

      • Detection wavelength (± 2 nm)

    • Analyze a standard solution under each varied condition and assess the impact on retention time, peak area, and peak shape.

Summary of Acceptance Criteria for Method Validation
Validation ParameterAcceptance Criteria
Specificity No interference at the analyte's retention time/λmax. Peak purity index > 0.995 for HPLC.
Linearity Correlation coefficient (r²) ≥ 0.999
Range As defined by linearity, accuracy, and precision.
Accuracy % Recovery within 98.0% - 102.0%
Precision (Repeatability) %RSD ≤ 2.0%
Precision (Intermediate) %RSD ≤ 2.0%
LOQ Precision %RSD ≤ 10%
Robustness System suitability parameters pass under all varied conditions. %RSD of results ≤ 2.0%.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound using HPLC and UV-Vis spectrophotometry. The detailed protocols for both analysis and method validation are designed to ensure the generation of accurate, reliable, and reproducible data that meets stringent scientific and regulatory standards. Adherence to these guidelines will empower researchers to confidently assess the quality and characteristics of this important chemical entity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and enhance the yield and purity of this valuable synthetic intermediate. Drawing from established protocols and field-proven insights, we will explore the critical parameters of this reaction, provide direct solutions to common problems, and offer detailed, validated methodologies.

Section 1: The Core Reaction - Mechanism and Critical Parameters

The synthesis of the 8-Bromo-6-chloroimidazo[1,2-a]pyridine core is a variation of the classic Tschitschibabin reaction. It involves the condensation and subsequent cyclization of 2-Amino-3-bromo-5-chloropyridine with an α-halo-aldehyde, typically chloroacetaldehyde.[1][2] Understanding the mechanism is fundamental to troubleshooting and optimization.

The reaction proceeds in two key stages:

  • Nucleophilic Attack: The exocyclic nitrogen of the aminopyridine attacks the carbonyl carbon of chloroacetaldehyde.

  • Intramolecular Cyclization: The endocyclic pyridine nitrogen then displaces the chloride on the adjacent carbon, forming the five-membered imidazole ring. This step generates a molecule of hydrochloric acid (HCl).

Reaction Mechanism: 8-Bromo-6-chloroimidazo[1,2-a]pyridine Formation

Reaction_Mechanism Reactant1 2-Amino-3-bromo-5-chloropyridine Intermediate N-alkylated Intermediate (Schiff Base/Imine Formation) Reactant1->Intermediate Nucleophilic attack Reactant2 Chloroacetaldehyde Reactant2->Intermediate Product 8-Bromo-6-chloroimidazo[1,2-a]pyridine Intermediate->Product Intramolecular Cyclization Byproduct + H₂O + HCl Product->Byproduct

Caption: The two-stage mechanism for imidazo[1,2-a]pyridine synthesis.

The efficiency of this process is governed by several factors, which, if not properly controlled, can lead to diminished yields and the formation of impurities.

Table 1: Critical Reaction Parameters and Their Impact
ParameterTypical Range/ValueImpact on Yield and Purity
Starting Material Purity >98%Critical. Impurities in 2-Amino-3-bromo-5-chloropyridine can introduce competing side reactions, complicating purification and lowering yield.
Chloroacetaldehyde 1.5 - 2.0 eq. (50% aq. sol.)High Impact. This reagent can polymerize. Using an excess ensures the reaction goes to completion, but too much can lead to byproducts. Use fresh solution.[1]
Solvent Ethanol, Methanol, IsopropanolModerate Impact. Solvent choice affects the solubility of reactants and intermediates. Ethanol is a common and effective choice.[1][3][4]
Temperature 50 - 80°CHigh Impact. The reaction requires heat, but excessive temperatures (>80°C) can promote side reactions and product degradation. A range of 50-55°C is often optimal.[1][3]
Base (Optional but Recommended) NaHCO₃ (1.2 eq)High Impact. The reaction generates HCl. A mild, non-nucleophilic base neutralizes this acid, preventing potential product degradation and driving the reaction forward.[3][4]
Reaction Time 5 - 24 hoursModerate Impact. Insufficient time leads to incomplete conversion. Excessive time can lead to byproduct formation. Progress should be monitored.[3][4]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check1 Assess Reagent Purity (NMR, MP, Freshness) Start->Check1 Check2 Verify Reaction Conditions (Temp, Time, Stirring) Start->Check2 Check3 Review pH Environment (Acid Generation) Start->Check3 Check4 Analyze Workup & Purification (Extraction, Recrystallization) Start->Check4 Sol1 Purify Starting Material Use Fresh Chloroacetaldehyde Check1->Sol1 Impurity Detected or Reagent is Old Sol2 Calibrate Thermometer Monitor by TLC/LC-MS Ensure Adequate Mixing Check2->Sol2 Deviation Found or Stalling Occurs Sol3 Perform Trial with NaHCO₃ (See Protocol 4.2) Check3->Sol3 No Base Used Sol4 Check Aqueous Layer for Product Optimize Recrystallization Solvent Check4->Sol4 Significant Loss During Isolation

Caption: A systematic workflow for diagnosing and resolving low yield issues.

Q1: My reaction yield is consistently low (<60%). What are the most likely causes?

Low yields in heterocyclic synthesis often stem from a few key areas.[5] The most common culprits are suboptimal reaction conditions, purity of reagents, and losses during product isolation.[5]

  • Reagent Quality: The purity of your 2-Amino-3-bromo-5-chloropyridine is paramount. Additionally, the chloroacetaldehyde reagent, typically an aqueous solution, can degrade or polymerize upon storage.

  • Reaction Conditions: This reaction is sensitive to temperature.[3] Running the reaction at too high a temperature can lead to the formation of dark, tarry side-products. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.

  • Acid Generation: The intramolecular cyclization step releases one equivalent of HCl. As the reaction proceeds, the increasing acidity of the medium can inhibit the reaction or even lead to product degradation. This is one of the most frequently overlooked factors.

  • Workup Losses: The product has some solubility in water.[1][6] Significant amounts of product can be lost in the aqueous phase during extraction if the pH is not properly adjusted or if an insufficient volume of organic solvent is used.

Q2: My reaction produces a dark, complex mixture of byproducts. How can I improve selectivity?

The formation of dark, often polymeric, material is a common sign of side reactions, which can be mitigated by addressing two parameters: temperature and pH.

  • Temperature Control: Maintain a strict reaction temperature of 50-55°C.[3] Use an oil bath with a contact thermometer for precise control. Overheating is a primary cause of byproduct formation.

  • pH Control with a Mild Base: The most effective way to improve selectivity is to scavenge the HCl generated during the reaction. The addition of a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) is highly recommended.[3][4] This prevents the reaction medium from becoming overly acidic, thus protecting the product and starting materials from acid-catalyzed degradation. We strongly advise performing a small-scale trial reaction with 1.2 equivalents of NaHCO₃ to see the effect (See Protocol 4.2).

Q3: I suspect I am losing product during the workup and purification. What is an optimized procedure?

Product loss during isolation is common but can be minimized with a careful workup strategy.

  • Neutralization: After the reaction is complete (as monitored by TLC or LC-MS), cool the mixture to room temperature. If you did not use a base during the reaction, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane. Perform at least three extractions to ensure complete recovery from the aqueous phase.

  • Check for Losses: Before discarding the aqueous layer, it is good practice to spot it on a TLC plate or analyze a small sample by LC-MS to ensure no significant amount of product is being left behind.[7]

  • Purification: The crude product is often a solid that can be purified effectively by recrystallization. A common solvent system for this is ethyl acetate/hexane or acetone.[1][4] This step is crucial for removing baseline impurities before proceeding to the hydrochloride salt formation.

Q4: The final hydrochloride salt is off-color (e.g., yellow or brown) and shows impurities in the NMR. What went wrong?

The quality of the hydrochloride salt is entirely dependent on the purity of the free base from which it was made.

  • Purity of the Free Base: You must start with a pure, colorless (or white to pale yellow) solid of the 8-Bromo-6-chloroimidazo[1,2-a]pyridine free base.[1][3] If your free base is discolored, it must be repurified, for example by another recrystallization or by passing it through a short plug of silica gel, before attempting the salt formation.

  • Salt Formation Conditions: The salt formation should be performed using a clean procedure. Dissolve the purified free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. Then, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or isopropanolic HCl) dropwise with stirring. The hydrochloride salt should precipitate as a clean, white solid. If it oils out or precipitates with color, the purity of the starting free base is the likely issue.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal solvent for the cyclization reaction? Ethanol is the most commonly cited and reliable solvent for this transformation.[1][3] It provides good solubility for the aminopyridine starting material and the reaction generally proceeds cleanly. Methanol and isopropanol are also viable alternatives.[4]

FAQ 2: Is a base absolutely necessary for this reaction? While some patent procedures perform the reaction without an added base,[1] our experience shows that including a mild base like sodium bicarbonate significantly improves the reproducibility and final yield by neutralizing the generated HCl.[3][4] We highly recommend its use for process optimization.

FAQ 3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase such as 30-50% ethyl acetate in hexanes. The product is typically more polar than the starting aminopyridine. The reaction is considered complete when the starting aminopyridine spot is no longer visible by TLC. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.[5]

FAQ 4: What are the expected ¹H NMR chemical shifts for the product? For the free base, 8-Bromo-6-chloroimidazo[1,2-a]pyridine, the proton signals are expected in the aromatic region. A patent reports the following data in DMSO-d₆: δ 9.20 (s, 1H), 8.33 (s, 1H), 8.29 (s, 1H), 8.09 (s, 1H).[1] Note that upon conversion to the hydrochloride salt, these shifts will move slightly downfield.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Standard Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine (Free Base) This protocol is based on literature procedures but is presented for baseline comparison.[1]

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Amino-3-bromo-5-chloropyridine (10.0 g, 48.0 mmol).

  • Add ethanol (100 mL).

  • Add chloroacetaldehyde (50% aqueous solution, 12.0 mL, 96.0 mmol, 2.0 eq).

  • Heat the reaction mixture to 50°C and stir overnight (approx. 16 hours).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • To the residue, add acetone (30 mL) and stir vigorously for 1-2 hours.

  • Collect the resulting solid by filtration, wash with a small amount of cold acetone, and dry under vacuum to afford the title compound.

    • Expected Yield: 65-75%

Protocol 4.2: Optimized Synthesis using Sodium Bicarbonate This optimized protocol incorporates a base to improve yield and reproducibility.

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Amino-3-bromo-5-chloropyridine (10.0 g, 48.0 mmol) and sodium bicarbonate (4.8 g, 57.6 mmol, 1.2 eq).

  • Add ethanol (100 mL).

  • Add chloroacetaldehyde (50% aqueous solution, 12.0 mL, 96.0 mmol, 2.0 eq).

  • Heat the reaction mixture to 55°C and stir for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and filter off the inorganic salts. Wash the salts with a small amount of ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Expected Yield: 85-95%

Protocol 4.3: Purification by Recrystallization

  • Take the crude 8-Bromo-6-chloroimidazo[1,2-a]pyridine and place it in an Erlenmeyer flask.

  • Add a minimal amount of hot ethyl acetate to dissolve the solid completely.

  • Slowly add hexanes with swirling until the solution just begins to turn cloudy.

  • Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold 1:1 ethyl acetate/hexanes, and dry under vacuum.

Protocol 4.4: Conversion to this compound

  • Dissolve the purified free base (1.0 eq) in a minimal amount of anhydrous isopropanol.

  • With stirring, slowly add a solution of 2M HCl in diethyl ether (1.1 eq) dropwise.

  • A white precipitate will form immediately. Stir the suspension at room temperature for 1 hour.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to afford the final hydrochloride salt.

References

troubleshooting 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride precipitation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the precipitation and isolation of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the successful crystallization of your target molecule with high purity and yield.

Troubleshooting Guide: Precipitation Issues

This section addresses the most frequently encountered problems during the precipitation of this compound. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential causes and a step-by-step protocol for resolution.

Q1: My this compound fails to precipitate out of solution. What are the likely causes and how can I induce crystallization?

A1: Failure to precipitate is a common issue that typically points to one of three primary causes: high solubility in the chosen solvent system, insufficient concentration (solution is not supersaturated), or the presence of impurities inhibiting crystal nucleation.

Underlying Principles: Crystallization occurs when a solution becomes supersaturated, meaning the concentration of the solute exceeds its solubility limit at a given temperature. This state is thermodynamically unstable, and the system moves towards a lower energy state by forming a solid crystalline lattice. The formation of this lattice, or nucleation, can be hindered by various factors.

Troubleshooting Protocol:

  • Concentrate the Solution: If the solution is clear, it is likely undersaturated.

    • Action: Gently remove a portion of the solvent under reduced pressure using a rotary evaporator. Be cautious not to evaporate to dryness, as this can trap impurities. Aim to reduce the volume by 25-50% initially.

    • Rationale: Increasing the concentration of the solute is the most direct way to achieve supersaturation.

  • Induce Nucleation: If the solution is concentrated but no crystals have formed, nucleation may be the rate-limiting step.

    • Action A (Scratching): Scratch the inside of the flask just below the solvent line with a glass rod.[1] The microscopic scratches on the glass provide a rough surface that can act as a nucleation site.

    • Action B (Seeding): If you have a small amount of pure, solid this compound from a previous batch, add a single, tiny crystal to the solution.[2] This "seed crystal" provides a template for further crystal growth.

    • Action C (Cooling): Slowly cool the solution. If at room temperature, place it in an ice bath. If precipitation is still not observed, further cooling in a freezer may be necessary. Slow cooling is crucial for forming well-defined crystals rather than an amorphous solid.[2]

  • Introduce an Anti-Solvent: This technique is particularly effective for hydrochloride salts.

    • Action: Slowly add a non-polar solvent in which the hydrochloride salt is insoluble (an "anti-solvent") dropwise to your solution until you observe persistent cloudiness (turbidity). Common anti-solvents for hydrochloride salts include diethyl ether, hexane, or ethyl acetate.[3][4] For imidazo[1,2-a]pyridine derivatives, a mixture of ethyl acetate and hexane is often effective.[4]

    • Rationale: The addition of an anti-solvent reduces the overall solvating power of the medium for your polar hydrochloride salt, thereby decreasing its solubility and forcing it to precipitate.[2] A patent for a related compound specifically mentions recrystallization from an ethyl acetate/n-hexane mixed solvent system.[4]

Q2: Instead of a crystalline solid, my product has separated as an oil or a sticky sludge. How can I resolve this and obtain a solid precipitate?

A2: "Oiling out" is a common problem when a compound precipitates from a solution at a temperature above its melting point, or when high concentrations of impurities are present, leading to freezing-point depression.

Underlying Principles: The formation of an oil indicates that the compound has come out of solution as a liquid phase rather than a solid crystalline phase. This can happen if the solution is too concentrated or cooled too quickly. The presence of impurities can also disrupt the crystal lattice formation, favoring an amorphous, oily state.

Troubleshooting Protocol:

  • Re-dissolve and Dilute:

    • Action: Gently warm the mixture to re-dissolve the oil. Add a small amount of the primary (polar) solvent (e.g., isopropanol, ethanol) to the solution to increase the total volume.[1]

    • Rationale: By adding more solvent, you ensure that the saturation point is reached at a lower temperature, ideally one that is below the melting point of your compound, allowing for crystallization to occur directly from the solution.

  • Slow Down the Cooling Process:

    • Action: After re-dissolving the oil, allow the flask to cool to room temperature slowly on the benchtop, insulated from the cold surface by placing it on a cork ring or paper towels. Do not place it directly into an ice bath.[1]

    • Rationale: Rapid cooling often leads to the product "crashing out" of solution as an oil.[1] Slow cooling provides the necessary time for the molecules to orient themselves into an ordered crystal lattice.

  • Utilize an Alternative Solvent System:

    • Action: If oiling persists, remove the solvent in vacuo and attempt recrystallization from a different solvent system. For hydrochloride salts of heterocyclic compounds, systems like isopropanol/diethyl ether or ethanol/ethyl acetate are often successful.[3]

    • Rationale: The solubility and crystallization behavior of a compound are highly dependent on the solvent. A different solvent may offer a more favorable thermodynamic landscape for crystallization.

  • Consider Impurity Removal:

    • Action: If the above steps fail, the issue may be significant impurities. If the free base of your compound is soluble in an organic solvent immiscible with water (like dichloromethane or ethyl acetate), perform a liquid-liquid extraction. Dissolve the crude material in the organic solvent and wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities.[5] Then, wash with brine, dry the organic layer, and re-precipitate the hydrochloride salt by adding a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or dioxane).

    • Rationale: This workup procedure purifies the free base before converting it back to the hydrochloride salt, which can significantly improve the chances of obtaining a crystalline solid.

Frequently Asked Questions (FAQs)

Q: What are the general solubility properties of 8-bromo-6-chloroimidazo[1,2-a]pyridine and its hydrochloride salt?

A: The free base, 8-bromo-6-chloroimidazo[1,2-a]pyridine, is a heterocyclic compound and is expected to be soluble in polar organic solvents like DMSO and ethanol, with limited solubility in water.[2][6][7] The hydrochloride salt form is significantly more polar. As a salt, it will exhibit much higher solubility in polar protic solvents like water and alcohols (methanol, ethanol) compared to its free base. Conversely, it will be poorly soluble in non-polar organic solvents such as hexane, diethyl ether, and toluene.

Compound FormHigh SolubilityModerate/Slight SolubilityLow/Insoluble
Free Base DMSO, DMFDichloromethane, Chloroform, EthanolWater, Hexane
Hydrochloride Salt Water, Methanol, DMSOEthanol, IsopropanolDiethyl Ether, Hexane, Ethyl Acetate, Toluene

Q: How does pH affect the precipitation of the hydrochloride salt?

A: The pH of the solution is critical. 8-bromo-6-chloroimidazo[1,2-a]pyridine is a weak base.[7] To precipitate it as the hydrochloride salt, the solution must be acidic. In a basic or neutral medium, the compound will exist as the free base, which has very different solubility properties and may not precipitate as desired. If your reaction workup involves a basic wash (e.g., with sodium bicarbonate), it is essential to re-acidify the solution with hydrochloric acid to form and precipitate the salt. A common procedure for related structures involves neutralizing an acidic solution with a base like NaHCO₃ to precipitate the product after impurities have been extracted.[8]

Q: What are some recommended solvent systems for the crystallization of this compound?

A: Based on protocols for similar heterocyclic hydrochloride salts, the following systems are recommended:

  • Single Solvent: Isopropanol or Ethanol. Dissolve the crude salt in a minimal amount of the hot alcohol and allow it to cool slowly.

  • Solvent/Anti-Solvent System:

    • Methanol / Diethyl Ether

    • Ethanol / Ethyl Acetate

    • Isopropanol / Hexane

    • Acetic Acid / Water[9]

The general procedure is to dissolve the compound in the primary solvent (the one in which it is more soluble) and then slowly add the anti-solvent until the solution becomes turbid. Gentle warming to clarify the solution followed by slow cooling can yield high-quality crystals.

Visualizing the Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting precipitation issues with this compound.

Troubleshooting_Workflow start Start: Crude Product in Solution check_precipitate Is a precipitate forming? start->check_precipitate precipitate_type What is the nature of the precipitate? check_precipitate->precipitate_type Yes no_precipitate No Precipitate check_precipitate->no_precipitate No solid Crystalline Solid precipitate_type->solid Solid oil Oil / Sludge precipitate_type->oil Oil/Sludge collect Collect Product by Filtration solid->collect redissolve 1. Re-dissolve (warm) & Add more primary solvent oil->redissolve concentrate 1. Concentrate solution (Rotary Evaporation) no_precipitate->concentrate induce_nucleation 2. Induce Nucleation: - Scratch flask - Add seed crystal - Cool slowly concentrate->induce_nucleation add_antisolvent 3. Add Anti-Solvent (e.g., Hexane, Diethyl Ether) induce_nucleation->add_antisolvent add_antisolvent->check_precipitate slow_cool 2. Cool SLOWLY (Insulate flask) redissolve->slow_cool change_solvent 3. Try a different solvent system slow_cool->change_solvent change_solvent->start end End: Pure Crystalline Product collect->end

Caption: Troubleshooting Decision Tree for Precipitation.

References

optimization of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a specialized resource, this Technical Support Center is dedicated to the synthesis and optimization of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride. As a Senior Application Scientist, my goal is to provide researchers, scientists, and drug development professionals with a blend of foundational knowledge and field-tested insights to navigate the complexities of this synthesis. This guide is structured to address common challenges through a practical, question-and-answer format, ensuring you can troubleshoot effectively and optimize your reaction conditions for superior results.

Reaction Overview: The Synthetic Pathway

The synthesis of the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry, valued for its presence in numerous therapeutic agents. The most common and direct route to 8-Bromo-6-chloroimidazo[1,2-a]pyridine is the Tschitschibabin reaction, which involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[1][2]

The reaction proceeds via two key steps:

  • SN2 Alkylation: The pyridine nitrogen of 2-amino-3-bromo-5-chloropyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl (e.g., chloroacetaldehyde), displacing the halide and forming an N-phenacylpyridinium salt intermediate.

  • Intramolecular Cyclization & Dehydration: A base, either added or the unreacted aminopyridine itself, facilitates the deprotonation of the amino group. The resulting nucleophilic nitrogen then attacks the carbonyl carbon in an intramolecular fashion. The subsequent dehydration of the cyclic intermediate yields the aromatic imidazo[1,2-a]pyridine ring system.

Reaction_Mechanism General Reaction Mechanism for Imidazo[1,2-a]pyridine Synthesis cluster_0 Step 1: S_N2 Alkylation cluster_1 Step 2: Cyclization & Dehydration cluster_2 Step 3: Salt Formation Reactants 2-Amino-3-bromo-5-chloropyridine + Chloroacetaldehyde Intermediate N-Acylpyridinium Salt Intermediate Reactants->Intermediate Nucleophilic Attack Cyclization Intramolecular Cyclization Intermediate->Cyclization Base-mediated Dehydration Dehydration Cyclization->Dehydration Product 8-Bromo-6-chloroimidazo[1,2-a]pyridine Dehydration->Product HCl_Salt Hydrochloride Salt Product->HCl_Salt + HCl

General reaction pathway for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I have failed to isolate any product. What are the most likely causes and how can I rectify this?

A: Low yield is a common issue stemming from several potential factors. A systematic approach is crucial for diagnosis.

  • Purity of Starting Materials: The purity of 2-amino-3-bromo-5-chloropyridine and the α-halocarbonyl reagent is paramount. Impurities can introduce competing side reactions.[3] Always verify the purity of your starting materials by NMR or melting point analysis before beginning the synthesis.

  • Reaction Temperature: The cyclization and dehydration steps often require sufficient thermal energy.[4] If you are running the reaction at a low temperature (e.g., 25-50 °C), you may see incomplete conversion.[5] Consider increasing the temperature to reflux in a suitable solvent like ethanol or n-butanol.[6] However, be aware that excessively high temperatures can sometimes promote decomposition or polymerization, especially with sensitive substrates.

  • Reaction Time: This condensation is not always rapid. It is essential to monitor the reaction's progress. Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting materials.[4] Reactions can require anywhere from 2 to 24 hours to reach completion.[5]

  • Choice of Base: The reaction generates H-X (HCl or HBr), which protonates the basic pyridine nitrogen of the starting material, rendering it non-nucleophilic and stalling the reaction. The inclusion of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is often necessary to neutralize this acid and drive the reaction to completion.[7]

  • Solvent Selection: The solvent plays a critical role in solubilizing reactants and stabilizing intermediates. Protic solvents like ethanol, isopropanol, and n-butanol are frequently effective.[5][6] In some cases, aprotic polar solvents like DMF can be used, but be cautious as they can sometimes lead to complex mixtures with certain substrates.[3] It is often beneficial to perform small-scale solvent screening to identify the optimal medium for your specific reaction.

Troubleshooting_Yield start Low or No Yield Observed check_purity Verify Purity of Starting Materials start->check_purity Is purity confirmed? check_temp Optimize Reaction Temperature check_purity->check_temp Yes check_time Monitor Reaction for Completion (TLC/LC-MS) check_temp->check_time Is temp optimal? check_base Incorporate a Mild Base (e.g., NaHCO3) check_time->check_base Is reaction complete? check_solvent Screen Different Solvents check_base->check_solvent Is base present? outcome Improved Yield check_solvent->outcome Is solvent optimal?

Systematic workflow for troubleshooting low reaction yield.

Issue 2: Formation of Impurities and Side Products

Q: My crude product analysis (TLC/NMR) shows multiple spots/peaks, suggesting significant impurity formation. How can I improve the reaction's selectivity?

A: The formation of side products is often related to the reactivity of the starting materials and intermediates.

  • Control of Stoichiometry: An excess of the α-halocarbonyl reagent can lead to undesired side reactions.[4] Carefully control the stoichiometry, typically using a 1:1 or a slight excess (1.1 equivalents) of the carbonyl compound.

  • Dark-Colored Impurities: The formation of dark, tar-like substances often indicates polymerization or decomposition of the aldehyde reagent or product. This can be mitigated by running the reaction under an inert atmosphere (N₂ or Argon) and ensuring the temperature is not excessively high.[3]

  • Regioisomer Formation: While less common for this specific substrate, be aware that unsymmetrical 2-aminopyridines can potentially lead to regioisomers. For 8-Bromo-6-chloroimidazo[1,2-a]pyridine, the substitution pattern is well-defined by the starting material. However, if you are adapting this protocol for other derivatives, careful structural characterization is essential.

Issue 3: Difficulty in Product Isolation and Hydrochloride Salt Formation

Q: I am struggling with the work-up and purification. What is the best procedure for isolating the free base and converting it to the hydrochloride salt?

A: Proper work-up is critical for obtaining a pure product.

  • Free Base Isolation: After the reaction is complete, the mixture is typically cooled and neutralized with a saturated aqueous solution of sodium bicarbonate.[8] The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.[5][8] Washing the organic layer with brine, drying over anhydrous sodium sulfate or magnesium sulfate, and removing the solvent under reduced pressure will yield the crude free base.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.[8]

  • Hydrochloride Salt Formation: The hydrochloride salt often has better physical properties (e.g., crystallinity, solubility, stability) than the free base.[9] To form the salt, dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate). Then, add a solution of anhydrous hydrochloric acid (e.g., 2M HCl in diethyl ether or gaseous HCl) dropwise with stirring.[9] The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with the solvent, and dried under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the recommended grade for starting materials and solvents? A1: It is highly recommended to use reagents with ≥95% purity.[10] Solvents should be at least ACS grade. For the final hydrochloride salt formation step, the use of anhydrous solvents is critical to prevent the introduction of water, which can affect the salt's stoichiometry and physical properties.

Q2: Can this reaction be performed without a solvent? A2: Yes, solvent-free syntheses of imidazo[1,2-a]pyridines have been reported and can be highly efficient.[1][11] This approach often involves gently heating a neat mixture of the 2-aminopyridine and the α-haloketone. This method aligns with green chemistry principles by reducing solvent waste.[11]

Q3: What is the effect of microwave irradiation on this reaction? A3: Microwave-assisted synthesis can dramatically reduce reaction times and often improve yields.[1] The uniform and rapid heating provided by microwaves can efficiently promote the cyclization and dehydration steps. If available, microwave synthesis is an excellent option to explore for optimization.

Q4: My final product is a powder, but the literature reports a melting point range. What does this indicate? A4: The product, 8-Bromo-6-chloroimidazo[1,2-a]pyridine, is a powder at room temperature.[10] A reported melting point range (e.g., 127-139 °C) is a standard characterization parameter.[10] A broad melting range for your synthesized product may indicate the presence of impurities. Recrystallization is recommended to narrow the melting range and improve purity.

Optimized Experimental Protocol

This protocol provides a robust starting point for the synthesis. Optimization may be required based on your specific laboratory conditions and reagent purity.

Part A: Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine (Free Base)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-bromo-5-chloropyridine (1.0 eq).

  • Solvent and Reagents: Add ethanol (approx. 10 mL per gram of aminopyridine) followed by sodium bicarbonate (NaHCO₃, 1.5 eq).

  • Addition of Aldehyde: While stirring, add chloroacetaldehyde (typically supplied as a ~40-50% aqueous solution, 1.2 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 8-12 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent) until the starting aminopyridine spot is consumed.

  • Work-up: Cool the mixture to room temperature. Remove the ethanol under reduced pressure. To the residue, add deionized water and extract with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. Purify via silica gel chromatography or recrystallization.

Part B: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Acidification: With vigorous stirring, slowly add a 2.0 M solution of HCl in diethyl ether until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold, anhydrous diethyl ether and dry under high vacuum to yield this compound as a stable solid.

Data Summary: Influence of Reaction Parameters

ParameterConditionExpected Outcome on Yield/PurityRationale & Citation
Temperature 25-50 °CLower yield, longer reaction timeInsufficient energy for cyclization/dehydration.[5]
Reflux (~80-120 °C)Higher yield, faster reactionOptimal thermal energy for the reaction; temperature depends on solvent choice.[6]
Solvent Ethanol / n-ButanolGood yieldsProtic solvents effectively solvate intermediates and are common choices.[5][6]
Solvent-freePotentially higher yields, fasterNeat reaction conditions can accelerate the process and simplify work-up.[11]
Base NoneLow yield, potential stallingAcid generated during the reaction protonates the starting material, inhibiting further reaction.[7]
NaHCO₃ / Na₂CO₃High yieldNeutralizes the in-situ generated acid, driving the equilibrium towards the product.[5][7]
Atmosphere AirGood yieldMany imidazo[1,2-a]pyridine syntheses are tolerant to air.[12]
Inert (N₂/Ar)Improved purity, less colorationRecommended to prevent potential oxidative side reactions and decomposition, especially during prolonged heating.[3]

References

Technical Support Center: Chromatographic Purification of 8-Bromo-6-chloroimidazo[1,2-a]pyridine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chromatographic purification of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges associated with the purification of this polar, basic heterocyclic compound. Drawing upon established chromatographic principles and field-proven experience, this guide provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target molecule with high purity.

Introduction: The Challenge of Purifying Polar Basic Heterocycles

This compound is a member of a privileged class of nitrogen-containing heterocycles widely explored in medicinal chemistry.[1][2][3] As a hydrochloride salt, the molecule exhibits increased polarity and aqueous solubility compared to its free base, presenting unique challenges for chromatographic purification.[4][5] Common issues include poor retention, significant peak tailing on standard silica gel, and low recovery. This guide will address these challenges by providing a systematic approach to method development and troubleshooting for various chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing severe peak tailing in my reversed-phase HPLC. What is the primary cause and how can I fix it?

A1: Peak tailing with basic compounds like your imidazo[1,2-a]pyridine derivative on standard silica-based reversed-phase columns (e.g., C18, C8) is a very common issue. The root cause is the interaction between the protonated basic nitrogen of your molecule and acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[6][7] This leads to undesirable secondary interactions, resulting in asymmetrical peaks.

Here are several effective strategies to mitigate this problem:

  • Mobile Phase pH Adjustment: The most critical parameter to control is the pH of your aqueous mobile phase. The predicted pKa of 8-Bromo-6-chloroimidazo[1,2-a]pyridine is approximately 2.23.[8] To ensure consistent protonation and minimize interactions with silanols, it is recommended to work at a low pH, typically between 2 and 3.[9] This can be achieved by adding an acidifier to your mobile phase.

    • Recommended Acidifiers:

      • Formic Acid (0.1%): A good starting point, compatible with mass spectrometry (MS).

      • Trifluoroacetic Acid (TFA) (0.05-0.1%): A stronger ion-pairing agent that can significantly improve peak shape but may cause ion suppression in MS.[3][10]

  • Use of an End-Capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to have minimal residual silanol activity. These columns are highly recommended for the analysis of basic compounds.

  • Buffer Selection: Employing a buffer system is crucial for maintaining a stable pH. For low pH applications, phosphate or formate buffers are common choices.[11][12] A buffer concentration of 10-50 mM is generally sufficient.[11]

  • Increase Ionic Strength: Increasing the buffer concentration can sometimes help to shield the silanol interactions and improve peak shape.

Q2: I am struggling to get any retention of my highly polar hydrochloride salt on my C18 column. What are my options?

A2: The high polarity of the hydrochloride salt can indeed lead to poor retention on traditional reversed-phase columns, where retention is primarily driven by hydrophobic interactions. If your compound is eluting in or near the solvent front, consider the following approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of highly polar and ionic compounds.[13][14] This technique utilizes a polar stationary phase (such as bare silica, diol, or amide-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[6][15] Polar analytes are retained through a combination of partitioning, hydrogen bonding, and electrostatic interactions.[6]

  • Aqueous Normal-Phase Chromatography: This is a form of HILIC that can be performed on standard silica gel columns using a mobile phase with a high organic content and a small percentage of water.[16]

  • Ion-Pair Chromatography: Introducing an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ions) into the mobile phase can form a more hydrophobic complex with your protonated analyte, thereby increasing its retention on a reversed-phase column.

Q3: Can I purify this compound using normal-phase flash chromatography on silica gel?

A3: Direct purification of the hydrochloride salt on standard silica gel can be challenging due to its high polarity and potential for strong, irreversible binding to the acidic silica surface. This can lead to significant streaking and low recovery.

Here are some strategies to consider:

  • Neutralization to the Free Base: The most common and often most effective approach is to neutralize the hydrochloride salt to its free base before chromatography. This can be done by partitioning the salt between an organic solvent (like dichloromethane or ethyl acetate) and a mild aqueous base (such as sodium bicarbonate solution). After extraction and drying, the less polar free base can be purified using standard normal-phase chromatography.

    • Typical Solvent Systems for the Free Base: Based on related imidazo[1,2-a]pyridine derivatives, good starting points for TLC method development are gradients of ethyl acetate in hexanes or methanol in dichloromethane.[17][18] Aim for an Rf value between 0.2 and 0.3 for optimal separation in flash chromatography.[19]

  • Use of a Modified Mobile Phase: If you must chromatograph the salt directly, you can try deactivating the silica gel by adding a small amount of a basic modifier to your mobile phase, such as triethylamine (0.5-1%) or ammonia in methanol.[20] This will help to saturate the acidic silanol sites and reduce tailing.

  • Alternative Stationary Phases: Consider using a more inert stationary phase like alumina (neutral or basic) for the purification of basic compounds.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Broad or Tailing Peaks (Reversed-Phase) 1. Secondary interactions with residual silanols. 2. Mobile phase pH is too close to the analyte's pKa. 3. Column overload. 4. Extra-column dead volume.1. Use a modern, end-capped C18 column. Add 0.1% formic acid or 0.05% TFA to the mobile phase.[3][6] 2. Adjust mobile phase pH to be at least 1.5-2 units away from the pKa (pH < 2.5). 3. Reduce sample concentration or injection volume. 4. Check and minimize the length and diameter of all tubing.
Poor or No Retention (Reversed-Phase) 1. Analyte (as HCl salt) is too polar for the stationary phase. 2. Mobile phase is too strong (too much organic solvent).1. Switch to a HILIC column and method.[13][14] 2. Decrease the percentage of organic solvent in your mobile phase.
Streaking/Tailing on Silica Gel (Normal-Phase) 1. Strong interaction of the basic analyte with acidic silica. 2. The hydrochloride salt is being run directly on silica.1. Add a basic modifier like triethylamine (0.5-1%) to the eluent.[20] 2. Neutralize to the free base before chromatography.
Low Recovery from Column 1. Irreversible adsorption of the compound onto the stationary phase. 2. Compound decomposition on the acidic silica gel.1. For normal-phase, consider using a less acidic stationary phase like alumina. For reversed-phase, ensure the mobile phase pH is appropriate. 2. Perform a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to check for degradation. If unstable, consider a different stationary phase or a faster purification method.
Inconsistent Retention Times 1. Unstable mobile phase pH. 2. Column temperature fluctuations. 3. Insufficient column equilibration.1. Use a buffer in your mobile phase (e.g., 10-25 mM ammonium formate).[11] 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before injection.

Experimental Workflow & Protocols

Workflow for Method Selection

The choice of chromatographic method depends heavily on the scale of the purification and the specific properties of your sample.

Caption: Decision workflow for selecting a purification method.

Protocol 1: Purification of the Free Base by Normal-Phase Flash Chromatography

This is the recommended method for preparative scale purification.

  • Neutralization:

    • Dissolve the this compound salt in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Check the pH of the aqueous layer to ensure it is basic (pH > 8).

    • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

  • TLC Method Development:

    • Dissolve a small amount of the crude free base in a suitable solvent.

    • Spot on a silica gel TLC plate.

    • Develop the plate in various solvent systems. Good starting points include:

      • Hexane/Ethyl Acetate gradients (e.g., 9:1, 4:1, 1:1)

      • Dichloromethane/Methanol gradients (e.g., 99:1, 95:5, 90:10)

    • Identify a solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound.[19]

  • Column Chromatography:

    • Pack a silica gel column with the chosen eluent.

    • Load the sample onto the column. Dry loading (adsorbing the compound onto a small amount of silica gel) is often preferred for better resolution.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent to yield the purified 8-Bromo-6-chloroimidazo[1,2-a]pyridine.

Protocol 2: Purification by Reversed-Phase HPLC (Analytical to Semi-Preparative)

This method is suitable for the direct purification of the hydrochloride salt on smaller scales.

  • Column and Mobile Phase Selection:

    • Column: A high-quality, end-capped C18 column is recommended.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Method Development (Scouting Gradient):

    • Run a fast linear gradient, for example, 5% to 95% B over 10 minutes, to determine the approximate elution conditions.

    • Hold at 95% B for 2-3 minutes to elute any strongly retained impurities.

    • Equilibrate the column at the starting conditions for at least 5 column volumes.

  • Optimization:

    • Based on the scouting run, develop a shallower, more focused gradient around the elution point of your compound to maximize resolution from nearby impurities.

    • If peak shape is still poor, consider switching the mobile phase acidifier to 0.05% TFA.

  • Sample Preparation:

    • Dissolve the hydrochloride salt in a solvent that is weak in the reversed-phase system, such as a small amount of DMSO or methanol, and then dilute with the initial mobile phase (e.g., 95% A, 5% B). This prevents peak distortion from injecting a sample in a solvent that is too strong.

References

how to increase the stability of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on ensuring the stability of this compound in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.

Introduction to Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] These compounds exhibit a wide array of biological activities and are noted for their unique photophysical properties and robust stability under various conditions.[1] However, the introduction of halogen substituents, such as bromo and chloro groups, can influence the molecule's reactivity and stability in solution. This guide will provide the foundational knowledge and practical steps to mitigate degradation and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, solvent composition, light exposure, and temperature. As a heterocyclic aromatic compound, the imidazo[1,2-a]pyridine ring system is relatively stable.[3][4] However, the presence of bromo and chloro substituents can create sites susceptible to nucleophilic attack or degradation under certain conditions. The hydrochloride salt form suggests that the compound is likely more stable in acidic to neutral conditions.

Key potential degradation pathways include:

  • Hydrolysis: While the core ring is generally stable, extreme pH values (highly acidic or alkaline) can promote hydrolysis of the halogen substituents, although this is less common for aryl halides without activating groups.

  • Photodegradation: Aromatic systems, particularly those with heteroatoms and halogens, can be susceptible to degradation upon exposure to UV or even ambient light. This can involve radical mechanisms or photo-induced cleavage.

  • Oxidation: The lone pair of electrons on the nitrogen atoms in the imidazo[1,2-a]pyridine ring can be susceptible to oxidation, especially in the presence of oxidizing agents or under aerobic conditions, potentially accelerated by light or metal ions.

  • Solvent Interactions: The choice of solvent is critical. Protic solvents, especially under non-ideal pH conditions, might participate in degradation reactions. Aprotic solvents are generally preferred for long-term storage of solutions.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: For optimal stability, it is recommended to dissolve this compound in a dry, aprotic solvent. Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for creating stock solutions. For aqueous buffers, it is crucial to control the pH, ideally maintaining it in the slightly acidic to neutral range (pH 4-7). The compound is slightly soluble in water.[5][6] When preparing aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of a compatible organic solvent like DMSO before diluting with the aqueous buffer.

Q3: How should I store solutions of this compound to maximize stability?

A3: Proper storage is paramount to prevent degradation. Follow these guidelines:

  • Temperature: Store solutions at -20°C or, for long-term storage, at -80°C.

  • Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[7]

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider aliquoting the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Container Type: Use tightly sealed containers to prevent solvent evaporation and moisture absorption.[7][8]

Troubleshooting Guides

This section provides detailed protocols to identify and resolve common stability issues encountered during experiments.

Problem 1: Precipitate Formation in Aqueous Solution

Scenario: You've prepared an aqueous solution of this compound for a biological assay, and you observe a precipitate forming over time.

Root Cause Analysis:

  • Low Solubility: The compound has limited water solubility.[5][6] The observed precipitate is likely the compound crashing out of solution.

  • pH Shift: The pH of your buffer may have shifted, affecting the ionization state and solubility of the compound.

  • Salt Effects: High salt concentrations in your buffer could decrease the solubility of the organic compound (salting out).

Troubleshooting Workflow:

References

Technical Support Center: Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer insights into the nuances of this specific heterocyclic synthesis.

Introduction

The synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine is a crucial step in the development of various pharmacologically active molecules. The inherent reactivity of the starting materials, particularly the substituted 2-aminopyridine and chloroacetaldehyde, can lead to several side reactions, impacting yield and purity. This guide provides a comprehensive overview of common challenges and their solutions, grounded in mechanistic principles.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues that may arise during the synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I am not observing any of the desired product. What are the likely causes and how can I rectify this?

Answer: Low or non-existent yield is a frequent challenge in this synthesis and can be attributed to several factors:

  • Reduced Nucleophilicity of the Starting Amine: The starting material, 2-amino-3-bromo-5-chloropyridine, possesses two electron-withdrawing halogen substituents. These groups significantly decrease the electron density on the pyridine ring and the exocyclic amine, thereby reducing its nucleophilicity.[1] This lowered reactivity can hinder the initial nucleophilic attack on chloroacetaldehyde, which is a critical step in the reaction cascade.

    • Solution: To overcome this, consider employing slightly more forcing reaction conditions, such as a moderate increase in temperature or prolonged reaction times. However, be mindful that excessive heating can promote side reactions. The use of a milder base can also help to deprotonate the amine without causing degradation of the starting materials.

  • Instability of Chloroacetaldehyde: Chloroacetaldehyde is a notoriously unstable reagent. In aqueous solutions, it exists in equilibrium with its hydrate form.[2] Anhydrous chloroacetaldehyde is prone to polymerization, forming polyacetals, which are unreactive in the desired pathway.[2][3]

    • Solution: It is highly recommended to use freshly prepared or commercially available stabilized solutions of chloroacetaldehyde. If using an aqueous solution, be aware that the hydrate is less reactive. To circumvent the instability of chloroacetaldehyde, consider using a more stable precursor like chloroacetaldehyde dimethyl acetal. The acetal can be hydrolyzed in situ under acidic conditions to generate chloroacetaldehyde, which can then react immediately with the aminopyridine.[2]

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initial reaction time, consider extending the reaction duration.

Issue 2: Presence of a Major, Unidentified Byproduct

Question: I am observing a significant byproduct in my reaction mixture that is difficult to separate from the desired product. What could this be?

Answer: The formation of a major byproduct is often due to self-condensation or alternative reaction pathways of the starting materials.

  • Dimerization of the Starting Amine: Although less common in the Tschitschibabin-type synthesis of imidazopyridines, dimerization of the 2-aminopyridine derivative can occur under certain conditions, particularly at elevated temperatures or in the presence of strong bases. This would result in an azo- or hydrazo-linked dimer.

    • Solution: Employing milder reaction conditions and carefully controlling the stoichiometry of the reagents can minimize this side reaction. Ensure the reaction temperature does not exceed the recommended range.

  • Formation of Isomeric Products: While the primary reaction is expected to yield the 8-Bromo-6-chloroimidazo[1,2-a]pyridine, there is a possibility of forming other isomers, although this is less likely due to the directing effects of the substituents on the pyridine ring.

    • Solution: Careful characterization of the byproduct using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry is crucial for identification. Purification via column chromatography with a carefully selected solvent system is often necessary to separate isomers.

Issue 3: Formation of a Tarry, Insoluble Material

Question: My reaction has produced a dark, tarry substance that is difficult to work with. What is the cause and can I prevent it?

Answer: The formation of tar is a strong indication of polymerization, most likely of the chloroacetaldehyde.

  • Polymerization of Chloroacetaldehyde: As mentioned, anhydrous chloroacetaldehyde is highly susceptible to polymerization.[3] This is often catalyzed by trace impurities or localized heating.

    • Solution: The most effective way to prevent this is to use a stabilized solution of chloroacetaldehyde or an in situ generation method from its acetal.[2] Ensuring the reaction is well-stirred and the temperature is uniform throughout the reaction vessel can also help to mitigate localized overheating that can initiate polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent can significantly impact the reaction outcome. Protic solvents like ethanol or isopropanol are commonly used and can help to solvate the starting materials. However, they can also participate in side reactions with chloroacetaldehyde. Aprotic solvents such as Dimethylformamide (DMF) or Dioxane can also be effective. The optimal solvent should be determined empirically for your specific reaction conditions.

Q2: How can I effectively purify the final product?

A2: Purification of 8-Bromo-6-chloroimidazo[1,2-a]pyridine can be challenging due to the presence of structurally similar byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective.

  • Recrystallization: If the crude product is obtained as a solid, recrystallization from a suitable solvent system can be an effective purification technique.

Q3: Are there any specific safety precautions I should take?

A3: Yes, both chloroacetaldehyde and halogenated pyridines are hazardous.

  • Chloroacetaldehyde: It is toxic and a strong irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4]

  • Halogenated Organic Compounds: These compounds should be handled with care as they can be irritants and are potentially toxic.

Experimental Workflow & Visualization

General Synthetic Protocol

A general protocol for the synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine is outlined below. Please note that optimization of reaction conditions may be necessary.

StepProcedure
1 To a solution of 2-amino-3-bromo-5-chloropyridine in a suitable solvent (e.g., ethanol), add a solution of chloroacetaldehyde (or its acetal precursor with an acid catalyst).
2 Heat the reaction mixture to a moderate temperature (e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
3 Upon completion, cool the reaction mixture to room temperature.
4 If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
5 Purify the crude product by column chromatography on silica gel or recrystallization.
Reaction Mechanism and Potential Side Reactions

The following diagram illustrates the intended reaction pathway and highlights potential side reactions.

G cluster_side_reactions Side Reactions Start 2-amino-3-bromo-5-chloropyridine + Chloroacetaldehyde Intermediate N-alkylation Intermediate Start->Intermediate Nucleophilic Attack Polymer Chloroacetaldehyde Polymerization Start->Polymer Polymerization Dimer Dimerization of Aminopyridine Start->Dimer Self-condensation Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Cyclization Product 8-Bromo-6-chloroimidazo[1,2-a]pyridine Cyclized->Product Dehydration

Caption: Desired synthesis pathway and common side reactions.

References

Technical Support Center: Resolving Poor Solubility of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a comprehensive question-and-answer format to directly address issues you might face during your experiments. Our aim is to provide not just procedural steps, but also the scientific reasoning behind them to empower you to make informed decisions in your research.

Understanding the Challenge: Physicochemical Properties

This compound is a substituted imidazo[1,2-a]pyridine, a class of heterocyclic compounds with a wide range of biological activities.[1][2][3][4] Like many fused bicyclic ring systems, derivatives of imidazo[1,2-a]pyridine can exhibit poor aqueous solubility.[5] The hydrochloride salt form is intended to improve solubility compared to the free base; however, challenges may still arise.

PropertyValue/InformationSource
Molecular Formula C₇H₄BrClN₂·HClPubChem
Appearance White to off-white or yellow powder/solid[6][7]
Water Solubility (Free Base) Slightly soluble in water[6][8]
Predicted pKa (Free Base) 2.23 ± 0.50[6]

The low predicted pKa of the free base is a critical piece of information.[6] It suggests that 8-Bromo-6-chloroimidazo[1,2-a]pyridine is a very weak base. The solubility of its hydrochloride salt will, therefore, be highly dependent on the pH of the solution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I'm trying to dissolve this compound in water for my in vitro assay, but it's not dissolving completely. What should I do?

This is a common issue stemming from the compound's inherent low aqueous solubility. Here’s a systematic approach to address this:

A1: Initial Steps & Best Practices

  • Sonication & Gentle Heating: Before moving to more complex solutions, try sonicating the aqueous suspension. Gentle heating (e.g., to 37°C) can also aid dissolution. Be cautious with heating, as it could potentially degrade the compound if it's thermally labile.

  • pH Adjustment: The solubility of a hydrochloride salt of a weak base is often lowest in neutral to basic pH and increases in acidic conditions. Since the predicted pKa of the free base is around 2.23, maintaining a low pH is crucial to keep the compound in its more soluble, protonated form.

    • Causality: At a pH significantly above the pKa, the equilibrium will shift towards the less soluble free base, causing it to precipitate out of solution. This phenomenon is known as disproportionation.[9][10]

    • Recommendation: Prepare your stock solution in a buffered solution with a pH of 1-2. For many biological assays, you can often make a concentrated stock in an acidic buffer and then dilute it into your final assay medium, ensuring the final pH of the medium doesn't cause precipitation.

Q2: What is the optimal pH for dissolving this compound, and how do I prepare the right buffer?

A2: pH Optimization and Buffer Preparation

The optimal pH will be well below the pKa of the free base. A pH of 1.2 is a standard starting point for assessing the solubility of weak bases for biopharmaceutical classification.[11]

Experimental Protocol: Preparing a pH 1.2 HCl Buffer (Simulated Gastric Fluid without enzymes)

This protocol is adapted from WHO guidelines for equilibrium solubility studies.[11][12]

Materials:

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Chloride (NaCl)

  • Purified Water

  • Calibrated pH meter

Procedure:

  • Dissolve 2.0 g of NaCl in a sufficient volume of purified water in a 1-liter volumetric flask.

  • Add 7.0 mL of concentrated HCl.

  • Add purified water to bring the volume to 1000 mL.

  • Verify the pH with a calibrated pH meter at the temperature of your experiment (e.g., 37°C) and adjust if necessary with small additions of HCl or NaOH.

Once your buffer is prepared, you can proceed to determine the solubility.

dot

cluster_0 Solubility Troubleshooting Workflow Start Poorly Soluble Compound CheckpH Is the solution pH well below the pKa (2.23)? Start->CheckpH AdjustpH Adjust pH to 1-2 using an acidic buffer. CheckpH->AdjustpH No StillInsoluble1 Still Insoluble? CheckpH->StillInsoluble1 Yes AdjustpH->StillInsoluble1 CoSolvent Use a Co-solvent System (e.g., DMSO, Ethanol) StillInsoluble1->CoSolvent Yes Success Compound Solubilized StillInsoluble1->Success No StillInsoluble2 Still Insoluble? CoSolvent->StillInsoluble2 AmorphousDispersion Consider Advanced Formulation: Amorphous Solid Dispersion StillInsoluble2->AmorphousDispersion Yes StillInsoluble2->Success No AmorphousDispersion->Success No No Yes Yes Yes2 Yes

Caption: Decision workflow for troubleshooting solubility.

Q3: I need to use an organic solvent for my stock solution. Which ones are recommended, and what are the best practices?

A3: Co-solvent Systems

For many imidazo[1,2-a]pyridine derivatives, organic co-solvents are necessary.[13] Commonly used co-solvents in preclinical studies include DMSO, ethanol, and polyethylene glycol (PEG).[14][15]

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO): Often the first choice due to its strong solubilizing power. However, be mindful of its potential effects on cells in in vitro assays. It's crucial to keep the final concentration of DMSO in your assay medium low (typically <0.5%).

  • Ethanol: A good alternative to DMSO, but it can also have effects on cells at higher concentrations.

  • N,N-Dimethylformamide (DMF): Another strong solvent, but with toxicity concerns that should be carefully considered.

Experimental Protocol: Preparing a Co-solvent Stock Solution

  • Weigh the required amount of this compound.

  • Add a small amount of your chosen co-solvent (e.g., DMSO) to create a slurry.

  • Vortex and sonicate until the compound is fully dissolved. You may need to add more co-solvent incrementally.

  • Once dissolved, you can dilute this stock solution with your aqueous buffer or cell culture medium.

  • Crucial Step: When diluting the co-solvent stock into an aqueous medium, add the stock solution to the aqueous medium slowly while vortexing. This helps to prevent the compound from precipitating out of solution.

Table of Common Co-solvents and Considerations:

Co-solventAdvantagesDisadvantages/Considerations
DMSO Excellent solubilizing power for a wide range of compounds.Can be toxic to cells at higher concentrations. Ensure final assay concentration is low.
Ethanol Less toxic than DMSO. Readily available.May not be as effective as DMSO for highly insoluble compounds. Can affect cell behavior.
PEG 400 Good safety profile. Often used in in vivo formulations.Can increase the viscosity of the solution.
DMF Strong solubilizing power.Higher toxicity profile. Use with caution and appropriate safety measures.
Q4: I've tried pH adjustment and co-solvents, but I'm still seeing precipitation, especially over time. Are there more advanced methods I can use in a research setting?

A4: Amorphous Solid Dispersions (ASDs)

If standard methods fail, preparing an amorphous solid dispersion (ASD) is a powerful technique to enhance solubility.[16][17] In an ASD, the crystalline drug is dispersed in an amorphous polymer matrix. This prevents the drug from arranging into a stable, less soluble crystalline form.

  • Causality: The amorphous state has higher free energy than the crystalline state, which leads to increased apparent solubility and a faster dissolution rate. The polymer matrix stabilizes this high-energy state.

Experimental Protocol: Lab-Scale Preparation of an Amorphous Solid Dispersion via Solvent Evaporation

This is a common and accessible method for a research lab.

Materials:

  • This compound

  • A suitable polymer (e.g., PVP/VA, HPMC-AS)

  • A volatile organic solvent in which both the compound and polymer are soluble (e.g., methanol, acetone, or a mixture)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve both the compound and the chosen polymer in the organic solvent. A common starting drug-to-polymer ratio is 1:3 or 1:4 by weight.

  • Solvent Evaporation: Use a rotary evaporator to remove the solvent under vacuum. Gentle heating (e.g., 40-50°C) can be applied to expedite the process.

  • Drying: Once the solvent is removed, a thin film will form on the inside of the flask. Further dry this solid under high vacuum for several hours to remove any residual solvent.

  • Collection: Scrape the resulting solid dispersion from the flask. It should be a fine powder.

  • Characterization (Optional but Recommended): Techniques like Powder X-ray Diffraction (PXRD) can be used to confirm the amorphous nature of the dispersion.

The resulting ASD powder should be more readily wettable and have a higher apparent solubility in aqueous media.

dot

cluster_1 Amorphous Solid Dispersion (ASD) Preparation Start Dissolve Compound & Polymer in Solvent Evaporation Solvent Evaporation (Rotary Evaporator) Start->Evaporation Drying High Vacuum Drying Evaporation->Drying Collection Collect ASD Powder Drying->Collection Result Amorphous Solid Dispersion (Enhanced Solubility) Collection->Result

Caption: Workflow for preparing an amorphous solid dispersion.

References

minimizing batch-to-batch variability of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

A Guide to Minimizing Batch-to-Batch Variability

Welcome to the technical support guide for this compound. As a crucial intermediate in pharmaceutical research and development, ensuring the consistent quality of this compound is paramount for reproducible experimental results and scalable drug manufacturing.[1][2] This guide is designed for researchers, scientists, and drug development professionals to diagnose and mitigate sources of variability in its synthesis and purification. Drawing from established principles of process chemistry and quality control, we provide in-depth troubleshooting advice and standardized protocols to help you achieve consistent, high-quality outcomes.

Section 1: Frequently Asked Questions - Understanding the Root Causes of Variability

This section addresses the fundamental principles of process control and the common factors that can lead to inconsistent results between batches.

FAQ 1: What are the primary sources of batch-to-batch variability in the synthesis of this compound?

Batch-to-batch variability is rarely caused by a single factor; it is typically a result of minor, often interconnected, deviations in materials and process conditions.[3] These sources can be categorized into five main areas: Raw Materials, Process Parameters, Equipment, Environmental Factors, and Analyst Technique.

The quality of the raw materials used is a cornerstone of the final product's quality.[4][5] Even slight variations in the purity, water content, or residual solvents of starting materials can significantly impact reaction kinetics and impurity profiles.[5] Similarly, precise control over reaction parameters such as temperature, time, and agitation is critical for reproducibility.[6]

To systematically analyze these potential sources, a cause-and-effect diagram (also known as a Fishbone or Ishikawa diagram) is an invaluable tool.

Ishikawa_Diagram_for_Variability cluster_spine Materials Raw Materials Parameters Process Parameters midpoint Materials->midpoint Equipment Equipment Parameters->midpoint Analyst Analyst/Operator Equipment->midpoint Environment Environment Analyst->midpoint Output Batch-to-Batch Variability Environment->midpoint midpoint->Output mat1 Starting Material Purity mat1->Materials mat2 Reagent Concentration mat2->Materials mat3 Water Content mat3->Materials mat4 Solvent Quality mat4->Materials param1 Temperature Fluctuation param1->Parameters param2 Reaction Time param2->Parameters param3 Addition Rate param3->Parameters param4 Agitation Speed param4->Parameters param5 pH Control param5->Parameters equip1 Reactor Cleaning equip1->Equipment equip2 Calibration Drift equip2->Equipment equip3 Heat/Mass Transfer equip3->Equipment equip4 Leaks (Atmosphere) equip4->Equipment analyst1 Procedural Deviation analyst1->Analyst analyst2 Measurement Error analyst2->Analyst analyst3 Endpoint Determination analyst3->Analyst env1 Humidity env1->Environment env2 Air Quality env2->Environment

Figure 1. Key contributors to batch-to-batch variability.

Section 2: Troubleshooting Guide - Proactive & Reactive Solutions

This section provides specific, actionable advice for common issues encountered during the synthesis of this compound.

Raw Material & Reagent Control

Q1: My starting materials meet the supplier's specifications, but I still see variability. What should I do?

Supplier specifications provide a baseline, but may not capture subtle differences critical to your process. Implementing a robust incoming material testing program is essential.[5][7]

  • Recommendation: Qualify your suppliers and establish in-house specifications for critical starting materials, such as 2-amino-3-bromo-5-chloropyridine and the corresponding α-haloketone or aldehyde equivalent.

  • Actionable Steps:

    • Identity Confirmation: Use FTIR or ¹H NMR to confirm the material's identity against a qualified reference standard.

    • Purity Assay: Develop a standardized HPLC method to quantify the main component and identify any potential impurities that could interfere with the reaction.

    • Water Content: Use Karl Fischer titration to measure water content, as excess moisture can alter reaction conditions and lead to side products.

    • Retain Samples: Store a sample from each batch of raw material for future investigation if a production batch fails.

Table 1: Example In-House QC Specifications for Starting Materials

Test ParameterSpecificationMethodRationale
Appearance White to off-white powderVisual InspectionGross contamination check.
Identity Conforms to reference standardFTIR SpectroscopyConfirms correct material.
Purity (Assay) ≥ 98.5%HPLC-UVEnsures consistent stoichiometry and limits impurities.[7]
Largest Impurity ≤ 0.5%HPLC-UVTracks specific impurities that may be problematic.
Water Content ≤ 0.2%Karl Fischer TitrationWater can act as a competing nucleophile or affect solubility.
Reaction & Process Control

Q2: My reaction yield is inconsistent, ranging from low to moderate. What are the most likely process-related causes?

Inconsistent yield often points to insufficient control over critical process parameters (CPPs).[8] For the synthesis of imidazo[1,2-a]pyridines, which typically involves a condensation and subsequent cyclization, the following parameters are critical.[9][10]

  • Temperature Control: The initial SN2 reaction between the aminopyridine and the α-halocarbonyl is exothermic. Poor temperature control can lead to runaway reactions and the formation of thermal degradation products. The subsequent cyclization step often requires heating, and inconsistent temperature here can result in incomplete conversion.

    • Troubleshooting: Calibrate temperature probes regularly. Use a reactor with efficient heat transfer. Profile the reaction temperature throughout the process to ensure it follows the intended profile.

  • Stoichiometry and Addition Rate: While a 1:1 stoichiometry is typical, minor adjustments may be needed based on the purity of the starting materials. The rate of addition of one reagent to another can also be critical. A rapid addition may cause localized high concentrations, leading to side reactions.

    • Troubleshooting: Use a syringe pump or addition funnel for controlled, slow addition of the limiting reagent. Always calculate stoichiometry based on the purity-adjusted weight of the starting materials.

  • Atmosphere Control: Some intermediates may be sensitive to oxygen or moisture. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side products and ensure consistency.

    • Troubleshooting: Ensure the reaction vessel is properly dried and purged with an inert gas before starting the reaction. Maintain a slight positive pressure of inert gas throughout the process.

Q3: I am observing a new or variable impurity profile in my crude product. How can I identify the source?

A changing impurity profile is a significant concern and requires a systematic investigation. The workflow below outlines a logical approach to diagnosing the root cause.

Impurity_Investigation_Workflow start Impurity Detected (New or Elevated) step1 Characterize Impurity (LC-MS, NMR) start->step1 decision1 Structure Identified? step1->decision1 step2a Propose Formation Pathway (e.g., Side Reaction, Degradation) decision1->step2a Yes step2b Isolate & Characterize (Prep-HPLC) decision1->step2b No step3 Analyze Raw Materials for Impurity Precursors step2a->step3 step4 Review Process Data (Temp, Time, pH Deviations) step2a->step4 step2b->step1 decision2 Source Identified? step3->decision2 step4->decision2 end Implement Corrective and Preventive Action (CAPA) decision2->end Yes

Figure 2. Workflow for systematic impurity troubleshooting.
Work-Up & Purification Control

Q4: The color and crystalline form of my final hydrochloride salt are inconsistent between batches. Why is this happening and how can I fix it?

The physical properties of the final Active Pharmaceutical Ingredient (API) are critical quality attributes (CQAs) that can affect downstream processes like formulation.[8] Variability here often stems from the crystallization and drying steps.

  • Crystallization/Precipitation: The formation of the hydrochloride salt is a critical step. The choice of solvent, anti-solvent, temperature profile, and agitation rate all influence crystal size, shape (polymorphism), and purity.

    • Troubleshooting:

      • Define a Strict Protocol: Standardize the solvent system, concentrations, temperature at which the HCl solution is added, the rate of addition, and the cooling profile.

      • Control Supersaturation: Avoid "crashing out" the product by adding the anti-solvent or cooling too quickly. This can trap impurities and lead to fine, difficult-to-filter particles.

      • Seeding: Consider using a small amount of a previous, high-quality batch to seed the crystallization. This can promote the formation of the desired crystal form and improve consistency.

  • Drying: The drying process must be controlled to remove residual solvents to a specified level without causing thermal degradation of the product.

    • Troubleshooting:

      • Define Drying Endpoint: Do not dry for a fixed amount of time. Instead, dry until a consistent weight is achieved (loss on drying) or until residual solvent levels, as measured by GC, are below the required limit (e.g., per ICH Q3C guidelines).

      • Control Temperature: Use a moderate, controlled temperature (e.g., 40-50 °C) under vacuum. Overheating can lead to discoloration and decomposition.

Section 3: Standardized Protocols for Quality Control

Adherence to standardized analytical methods is essential for reliably comparing batches. The following are example protocols for key quality control tests.

Protocol 1: HPLC-UV Method for Purity Assessment

This method is designed to separate the main component from potential starting materials and process-related impurities.

Table 2: Recommended HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Wavelength 254 nm
Sample Preparation 0.5 mg/mL in 50:50 Water:Acetonitrile

Methodology:

  • Prepare the mobile phases and sample as described above.

  • Equilibrate the HPLC system until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no system peaks are present.

  • Inject the sample solution.

  • Integrate all peaks and calculate the area percent for the main peak to determine purity.

  • Use a relative retention time to track known and unknown impurities across batches.

Protocol 2: ¹H NMR for Structural Confirmation

¹H NMR provides unambiguous structural confirmation and can be used to detect impurities containing protons.

Methodology:

  • Accurately weigh approximately 5-10 mg of the sample into an NMR tube.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Process the spectrum (phasing, baseline correction).

  • Confirm that all expected chemical shifts and coupling constants for this compound are present.

  • Integrate the peaks. Look for any unexpected signals that may indicate impurities.

Protocol 3: Karl Fischer Titration for Water Content

This is the gold standard for accurately determining water content in solid samples.

Methodology:

  • Use a calibrated coulometric or volumetric Karl Fischer titrator.

  • Accurately weigh a suitable amount of the sample (typically 50-100 mg) and add it directly to the titration cell.

  • Run the titration until the endpoint is reached.

  • The instrument will report the water content, typically as a weight percentage.

  • Run the analysis in triplicate to ensure precision.

Section 4: Advanced Topic - Implementing a Quality by Design (QbD) Approach

For those in drug development and manufacturing, moving beyond simple troubleshooting to a proactive quality management system is essential. Quality by Design (QbD) is a systematic approach that begins with predefined objectives and emphasizes process understanding and control.[6][11]

FAQ: How can I use QbD to develop a robust synthesis for this compound?

The QbD approach involves building quality into the process from the beginning rather than testing it in at the end.[6] This minimizes the risk of batch failure and ensures consistency.

The workflow involves:

  • Define a Quality Target Product Profile (QTPP): This defines the desired characteristics of the final product (e.g., purity >99.5%, specific crystal form, residual solvents <500 ppm).

  • Identify Critical Quality Attributes (CQAs): These are the physical, chemical, and biological attributes of the product that must be controlled to ensure the desired quality. For this compound, CQAs would include purity, impurity profile, and salt form.[8]

  • Identify Critical Process Parameters (CPPs) and Critical Material Attributes (CMAs): These are the process inputs (material attributes and process parameters) that have a significant impact on the CQAs. For example, reaction temperature (CPP) and starting material purity (CMA) are likely critical.

  • Establish a Design Space: Using statistical methods like Design of Experiments (DoE), you can systematically vary the CPPs to understand their effects on the CQAs. This multi-dimensional combination of parameters defines a "design space" within which the process is known to consistently produce a quality product.

  • Implement a Control Strategy: This includes monitoring the CPPs and CMAs during production to ensure the process remains within the defined design space.

QbD_Workflow qtpp 1. Define Quality Target Product Profile (QTPP) cqa 2. Identify Critical Quality Attributes (CQAs) qtpp->cqa risk 3. Risk Assessment: Link Material Attributes (CMAs) & Process Parameters (CPPs) to CQAs cqa->risk doe 4. Design of Experiments (DoE): Understand Relationships & Define a Robust Design Space risk->doe control 5. Implement a Control Strategy doe->control lifecycle Lifecycle Management & Continuous Improvement control->lifecycle

Figure 3. A simplified Quality by Design (QbD) workflow.

By adopting these principles, you can develop a highly understood, robust, and reproducible process for synthesizing this compound, ensuring consistent quality from the lab bench to full-scale production.

References

Technical Support Center: Addressing Off-Target Effects of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: To date, there is no specific biological data publicly available for 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride regarding its primary biological target or potential off-target effects. This guide has been developed to address this gap by providing a framework for troubleshooting based on the well-documented activities of the broader imidazo[1,2-a]pyridine chemical class. This scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a wide range of biologically active compounds.[1][2] Therefore, understanding the common targets and off-target liabilities of this class is essential for any researcher working with a novel derivative.

This technical support center provides troubleshooting guides and FAQs in a question-and-answer format to directly address specific issues that researchers, scientists, and drug development professionals might encounter during their experiments.

Part 1: Foundational Troubleshooting - Is It the Compound or the Experiment?

Before investigating complex off-target effects, it is crucial to rule out fundamental experimental issues. Inconsistent or unexpected results can often be traced back to problems with the compound's integrity or the assay setup itself.[3][4]

Frequently Asked Questions (FAQs)

Q1: I'm not observing any effect of my imidazo[1,2-a]pyridine derivative in my assay. What are the most common reasons for this?

A1: The inactivity of a small molecule inhibitor can stem from several factors, broadly categorized as issues with the compound, the experimental protocol, or the biological system.[3] Common culprits include:

  • Compound Integrity and Solubility: The compound may have degraded, or it might not be soluble in the assay buffer at the concentration being tested.[3] Poor aqueous solubility is a frequent cause of apparent inactivity, as the effective concentration is much lower than intended if the compound precipitates.[3]

  • Experimental Setup: Problems with the assay itself, such as incorrect timing, inappropriate reagent concentrations, or compromised cell health, can mask the compound's effect.[3]

  • Target Engagement: The compound may not be reaching its intended molecular target within the cell, or the target may not be critical for the biological outcome being measured in your specific model.[3]

Q2: How can I verify the integrity and stability of my this compound stock?

A2: Ensuring your compound is active and stable is a critical first step.

  • Source and Purity: Always use a compound from a reputable source with provided purity data (e.g., HPLC or NMR analysis).[3]

  • Storage: Verify that the compound has been stored according to the manufacturer's recommendations (e.g., correct temperature, protected from light and moisture).[3]

  • Stock Solution Preparation: Prepare stock solutions in a suitable anhydrous, high-purity solvent like DMSO.[3]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best practice to aliquot stock solutions into single-use vials.[3][5] A color change in your stock solution can often indicate chemical degradation.[5]

Q3: My compound seems to have poor solubility in my aqueous assay buffer. What can I do?

A3: Poor solubility can lead to significant experimental variability.[4]

  • Visual Inspection: Always visually inspect your working solutions for precipitates.

  • Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is at a level tolerated by your cells or assay system, typically below 0.5%.[3][4]

  • Solubility Enhancement: If solubility is an issue, you may need to explore the use of solubilizing agents or different buffer formulations, though this must be carefully controlled for its own potential effects on the experiment.

Workflow for Initial Troubleshooting

This workflow helps to systematically diagnose the root cause of unexpected experimental results.

G start Unexpected Result (e.g., No Effect or Inconsistent Data) compound_check Step 1: Verify Compound Integrity - Check Purity & Storage - Prepare Fresh Stock Solution - Visually Inspect for Precipitation start->compound_check assay_check Step 2: Validate Assay Performance - Run Positive & Negative Controls - Check Cell Health & Density - Verify Reagent Concentrations & Incubation Times compound_check->assay_check Compound OK dose_response Step 3: Perform Dose-Response - Test a Wide Concentration Range - Determine IC50/EC50 - Assess for Cytotoxicity assay_check->dose_response Assay OK on_target Step 4: Confirm On-Target Engagement (See Part 2 for details) dose_response->on_target Dose-dependent effect observed conclusion Conclusion: - On-Target Effect Confirmed - Off-Target Effect Identified - Experimental Artifact Resolved dose_response->conclusion No dose-dependent effect, likely inactive or experimental issue off_target Step 5: Investigate Off-Target Effects (See Part 2 for details) on_target->off_target On-target effect confirmed, but phenotype is unexpected on_target->conclusion Phenotype matches expected on-target effect off_target->conclusion G cluster_on_target On-Target Effect cluster_off_target Off-Target Effect Compound Imidazo[1,2-a]pyridine Derivative Target Intended Target (e.g., Kinase A) Compound->Target Binds & Inhibits OffTarget Unintended Target (e.g., Kinase B or GABA-A Receptor) Compound->OffTarget Binds & Modulates PhenotypeA Expected Phenotype A Target->PhenotypeA Leads to PhenotypeB Unexpected Phenotype B OffTarget->PhenotypeB Leads to G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates (Phosphorylates) mTOR mTOR AKT->mTOR Activates Downstream Downstream Effects (Proliferation, Survival) mTOR->Downstream Inhibitor Imidazo[1,2-a]pyridine Kinase Inhibitor Inhibitor->AKT Inhibits

References

optimizing storage conditions for 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the optimal storage, handling, and troubleshooting for this compound. By understanding the chemical nature of this molecule, you can ensure its stability and the integrity of your experiments.

I. Core Concepts: Understanding the Molecule

This compound is a halogenated, nitrogen-containing heterocyclic compound supplied as a hydrochloride salt. Its stability is influenced by several key factors inherent to its structure: the imidazo[1,2-a]pyridine core, the bromo and chloro substituents, and its salt form. The hydrochloride salt form generally enhances water solubility and crystallinity but can also introduce hygroscopicity.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues encountered during the storage and handling of this compound.

FAQ 1: What are the optimal long-term storage conditions for this compound?

For optimal long-term stability, this compound should be stored in a cool, dry, and dark environment . A desiccator or a controlled humidity cabinet is highly recommended.

Recommended Storage Conditions:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down potential degradation reactions. While some suppliers suggest room temperature storage, refrigeration is a best practice for long-term stability of complex organic molecules.
Humidity As low as possible (under desiccation)The hydrochloride salt is potentially hygroscopic, meaning it can absorb moisture from the air. This can lead to clumping, difficulty in weighing, and potential hydrolysis of the compound.
Atmosphere Inert gas (Argon or Nitrogen)For maximum stability, especially for long-term storage or for reference standards, storing under an inert atmosphere minimizes the risk of oxidation.
Light Protected from light (Amber vial)Imidazopyridine rings can be susceptible to photodegradation. Storing in a light-resistant container is crucial.
Troubleshooting Guide: Compound Stability Issues

Issue: My compound has become clumpy and is difficult to weigh accurately.

  • Probable Cause: This is a strong indication of moisture absorption due to the hygroscopic nature of the hydrochloride salt.

  • Solution:

    • Drying: Dry the compound under a vacuum at a mild temperature (e.g., 30-40°C) for several hours. Do not use high heat as it may cause thermal degradation.

    • Storage Improvement: Immediately transfer the dried compound to a desiccator containing a suitable desiccant (e.g., silica gel, Drierite). For frequent use, consider storing smaller aliquots in separate vials to minimize exposure of the entire stock to atmospheric moisture.

Issue: I am observing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS) of an older sample.

  • Probable Cause: This suggests that the compound has started to degrade. The degradation products will appear as new peaks in your chromatogram. The imidazole moiety, in particular, can be susceptible to oxidation and photodegradation.[1]

  • Solution:

    • Purity Check: Re-run the analysis and compare the peak areas of the parent compound and the new impurities to quantify the extent of degradation.

    • Forced Degradation Study: To understand the potential degradation products, a forced degradation study can be performed. This involves intentionally exposing the compound to harsh conditions to accelerate degradation.[2][3]

III. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound.

1. Materials:

  • This compound
  • HPLC-grade acetonitrile
  • HPLC-grade water
  • Formic acid (or other suitable mobile phase modifier)
  • Volumetric flasks and pipettes
  • HPLC system with a UV detector

2. Procedure:

  • Standard Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
  • Sample Preparation: Prepare your sample in the same manner as the standard.
  • HPLC Conditions (Example):
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over time (e.g., 5% to 95% B over 15 minutes).
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or use a standard wavelength such as 254 nm.
  • Analysis: Inject the standard and sample solutions into the HPLC system.
  • Data Interpretation: Compare the chromatograms. The appearance of new peaks in the sample that are not present in a fresh standard indicates the presence of impurities or degradation products.

Protocol 2: Forced Degradation Study

A forced degradation study helps to identify potential degradation pathways and products.[2][3]

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for a specified time.
  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C for a specified time.
  • Oxidation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) at room temperature.
  • Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point (e.g., 80°C).
  • Photodegradation: Expose a solution of the compound to a UV lamp or direct sunlight.

2. Analysis:

  • At various time points, take an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC-MS to identify and characterize any degradation products.

IV. Visualization of Concepts

Logical Flow for Troubleshooting Stability Issues

The following diagram illustrates a logical workflow for addressing potential stability problems with this compound.

G start Start: Observe Issue with Compound issue_type What is the nature of the issue? start->issue_type physical_change Physical Change (e.g., clumping, discoloration) issue_type->physical_change Physical analytical_change Analytical Change (e.g., new peaks in HPLC) issue_type->analytical_change Analytical moisture_check Suspect Moisture Absorption physical_change->moisture_check degradation_check Suspect Chemical Degradation analytical_change->degradation_check dry_compound Dry Compound Under Vacuum moisture_check->dry_compound forced_degradation Perform Forced Degradation Study degradation_check->forced_degradation improve_storage Improve Storage Conditions (Desiccator, Inert Gas) dry_compound->improve_storage reanalyze Re-analyze Purity (e.g., HPLC) improve_storage->reanalyze end_physical Resolution: Compound is dry and properly stored reanalyze->end_physical identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants end_analytical Resolution: Degradation pathway understood, use fresh compound identify_degradants->end_analytical

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathways

Based on the structure and related compounds, the following are potential degradation pathways for this compound.

G parent 8-Bromo-6-chloroimidazo[1,2-a]pyridine HCl hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photodegradation Photodegradation (UV/Light) parent->photodegradation hydrolysis_prod Ring-opened or dehalogenated products hydrolysis->hydrolysis_prod oxidation_prod N-oxides or other oxidized species oxidation->oxidation_prod photo_prod Dehalogenated or rearranged products photodegradation->photo_prod

References

Validation & Comparative

Validating the Bioactivity of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride: A Comparative Guide for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in oncology and drug development, the imidazo[1,2-a]pyridine scaffold represents a promising starting point for novel therapeutics. Compounds from this class have demonstrated potent activity against a variety of cancer cell lines, often through the modulation of critical cell signaling pathways. This guide provides a comprehensive framework for the validation of a specific derivative, 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride, as a potential anticancer agent.

This document is structured not as a rigid protocol, but as a logical workflow for inquiry. We will explore the scientific rationale behind each experimental choice, enabling researchers to not only generate data but also to understand its implications. Our approach is grounded in the principles of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), ensuring that the methodologies described are robust, self-validating, and supported by authoritative sources.

We will proceed with the hypothesis that this compound, like other compounds in its class, exerts its anticancer effects by inducing apoptosis through the inhibition of the PI3K/Akt signaling pathway. To rigorously test this, we will outline a series of experiments to compare its performance against two key benchmarks: a structurally related imidazo[1,2-a]pyridine with known bioactivity (Alternative Compound A) and a clinically relevant standard-of-care drug, Lapatinib. Lapatinib, a dual inhibitor of EGFR and HER2 tyrosine kinases, provides an excellent comparison as these pathways often exhibit crosstalk with the PI3K/Akt cascade.[1][2][3][4]

Foundational Analysis: In Vitro Cytotoxicity Screening

The initial step in validating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. A dose-dependent inhibition of cell proliferation is a primary indicator of bioactivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell viability.[5]

Experimental Rationale

The MTT assay measures the metabolic activity of cells, which in most cases, correlates with cell viability. Viable cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of these crystals, which can be solubilized and measured spectrophotometrically, is proportional to the number of living cells. By treating cancer cell lines with a range of concentrations of our test compounds, we can determine the IC50 value—the concentration at which 50% of cell growth is inhibited. This is a critical parameter for comparing the potency of different compounds.

Comparative Cytotoxicity Data

The following table should be populated with experimental data to provide a clear comparison of the cytotoxic potential of each compound across different breast cancer cell lines, such as MCF-7 (ER-positive, HER2-negative) and HCC1937 (triple-negative).

CompoundCell LineIC50 (µM) after 48h Treatment
8-Bromo-6-chloroimidazo[1,2-a]pyridine HClMCF-7Experimental Value
HCC1937Experimental Value
Alternative Compound AMCF-7Experimental Value
HCC1937Experimental Value
LapatinibMCF-7Experimental Value
HCC1937Experimental Value
Detailed Protocol: MTT Assay
  • Cell Seeding: Plate breast cancer cells (e.g., MCF-7, HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of this compound, Alternative Compound A, and Lapatinib in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate treat Treat with Compound Dilutions seed->treat 24h Incubation incubate Incubate for 48h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for 4h (Formazan Formation) add_mtt->formazan solubilize Add Solubilizing Agent formazan->solubilize read Measure Absorbance at 570nm solubilize->read calculate Calculate IC50 read->calculate

MTT Assay Workflow

Mechanistic Insight: Apoptosis Induction

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. To investigate whether the observed cytotoxicity of this compound is due to apoptosis, we will employ the Annexin V/Propidium Iodide (PI) assay coupled with flow cytometry.[6][7][8][9]

Experimental Rationale

In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent dye that can only enter cells with compromised plasma membranes, a characteristic of late-stage apoptotic or necrotic cells. By co-staining cells with fluorescently labeled Annexin V and PI, we can distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Comparative Apoptosis Data

The results of the flow cytometry analysis can be summarized in the table below, showing the percentage of cells in each quadrant after treatment with the IC50 concentration of each compound for 24 hours.

Compound (at IC50)Cell LineViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
8-Bromo-6-chloroimidazo[1,2-a]pyridine HClHCC1937Experimental ValueExperimental ValueExperimental Value
Alternative Compound AHCC1937Experimental ValueExperimental ValueExperimental Value
LapatinibHCC1937Experimental ValueExperimental ValueExperimental Value
Vehicle ControlHCC1937>95%<5%<1%
Detailed Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment: Seed HCC1937 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the respective IC50 concentrations of this compound, Alternative Compound A, and Lapatinib for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC fluorescence should be detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

Target Validation: Probing the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer.[10][11][12][13] Many imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway. We will use Western blotting to investigate the effect of our test compound on the phosphorylation status of Akt, a key downstream effector in this pathway.

Experimental Rationale

The activation of Akt is dependent on its phosphorylation at two key residues: Threonine 308 (Thr308) and Serine 473 (Ser473). A decrease in the levels of phosphorylated Akt (p-Akt) upon treatment with a compound is indicative of pathway inhibition. We will also examine the expression of downstream proteins involved in apoptosis and cell cycle control, such as p53 and p21, which can be upregulated following Akt inhibition. Western blotting allows for the separation of proteins by size and their detection using specific antibodies, providing a semi-quantitative measure of protein expression and phosphorylation.

Comparative Western Blot Data

The results of the Western blot analysis can be summarized qualitatively in the table below, indicating the change in protein expression or phosphorylation relative to a vehicle control.

Compound (at IC50)p-Akt (Ser473)Total Aktp53p21
8-Bromo-6-chloroimidazo[1,2-a]pyridine HCl
Alternative Compound A
Lapatinib
Vehicle ControlBaselineBaselineBaselineBaseline
(↓: Decrease, ↑: Increase, ↔: No significant change)
Detailed Protocol: Western Blotting for Akt Signaling
  • Cell Lysis: Treat HCC1937 cells with the IC50 concentrations of the test compounds for 6-24 hours. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-Akt (Ser473), total Akt, p53, p21, and a loading control (e.g., β-actin or GAPDH).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Points of Inhibition RTK Growth Factor Receptor (e.g., EGFR/HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits PDK1 PDK1 PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) pAkt p-Akt (Active) Bad Bad pAkt->Bad Inhibits by Phosphorylation p53 p53 pAkt->p53 Inhibits Caspase9 Caspase-9 Bad->Caspase9 Inhibits pBad p-Bad (Inactive) Apoptosis Apoptosis Caspase9->Apoptosis p21 p21 p53->p21 Activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Lapatinib Lapatinib Lapatinib->RTK Inhibits Imidazopyridine 8-Bromo-6-chloroimidazo[1,2-a]pyridine HCl (Hypothesized) Imidazopyridine->pAkt Prevents Activation

References

A Researcher's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study with 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a preliminary hit to a validated lead is fraught with challenges. One of the most critical hurdles is understanding the compound's selectivity. While a molecule may show high potency against its intended target, its interactions with other proteins, particularly within large and structurally related families like the human kinome, can lead to off-target effects, toxicity, or even unexpected therapeutic benefits (polypharmacology). This guide provides a comprehensive framework for the cross-reactivity profiling of a novel compound, using the hypothetical case of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride to illustrate the process.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing as the core of potent kinase inhibitors.[1][2][3][4] Derivatives of this scaffold have been shown to inhibit a range of kinases, including IGF-1R, Akt, Mer/Axl, and PI3K, underscoring the likelihood that a novel imidazo[1,2-a]pyridine derivative may interact with multiple kinases.[1][2][3][4] Therefore, a systematic and robust cross-reactivity profiling strategy is not just recommended but essential for the continued development of such a compound.

This guide will detail a two-pronged approach to elucidating the selectivity profile of this compound: a broad, high-throughput primary screen using a kinase panel, followed by a secondary, cell-based assay to confirm target engagement and assess off-target effects in a more physiologically relevant context.

Part 1: Primary Cross-Reactivity Profiling: The Kinome Scan

The most direct way to assess the selectivity of a potential kinase inhibitor is to screen it against a large panel of purified kinases. Several commercial services, such as Eurofins' KINOMEscan™, offer comprehensive panels that cover a significant portion of the human kinome.[5] These assays typically measure the ability of the test compound to compete with a known, immobilized ligand for the ATP-binding site of each kinase.

Experimental Workflow: Kinase Panel Screening

The following diagram outlines the typical workflow for a kinome scan:

G cluster_prep Compound Preparation cluster_assay Kinase Screening Assay cluster_analysis Data Analysis compound_prep 1. Solubilize this compound in DMSO to a high concentration stock (e.g., 10 mM). serial_dilution 2. Prepare a working concentration for screening (e.g., 10 µM). compound_prep->serial_dilution kinase_panel 3. Incubate the compound with a panel of human kinases, each co-immobilized with a known ligand. compound_prep->kinase_panel competition 4. Measure the amount of kinase bound to the immobilized ligand versus displaced by the test compound. kinase_panel->competition data_processing 6. Calculate selectivity scores (e.g., S-score). kinase_panel->data_processing detection 5. Quantify the results, typically as percent inhibition relative to a control. competition->detection visualization 7. Visualize the data using a dendrogram (kinome map) to identify on- and off-targets. data_processing->visualization

Caption: Workflow for Kinome Panel Screening.

Interpreting the Data: A Hypothetical Kinome Scan of this compound

The primary output of a kinome scan is typically a measure of binding affinity or percent inhibition at a single concentration. For hits that show significant inhibition, follow-up dose-response experiments are performed to determine the dissociation constant (Kd) or IC50 value.

Table 1: Hypothetical Kinome Scan Data for this compound at 10 µM

Kinase TargetGene SymbolKinase FamilyPercent Inhibition (%)
PIM1 PIM1CMGC98.5
PIM2 PIM2CMGC95.2
PIM3 PIM3CMGC90.1
FLT3FLT3TK75.8
KITKITTK68.3
AURKAAURKAOther55.1
AURKBAURKBOther52.4
GSK3BGSK3BCMGC45.6
CDK2CDK2CMGC30.1
SRCSRCTK15.7
EGFREGFRTK5.2

In this hypothetical dataset, this compound demonstrates potent inhibition of the PIM kinase family, suggesting these may be its primary targets. However, it also shows considerable activity against FLT3, KIT, and the Aurora kinases, indicating potential off-target effects.

To quantify selectivity, a selectivity score (S-score) can be calculated. A common method is to divide the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested. A lower S-score indicates higher selectivity.

Part 2: Secondary Validation: Cellular Thermal Shift Assay (CETSA)

While in vitro kinase assays are invaluable for initial profiling, they do not always reflect a compound's behavior in a cellular environment. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence target engagement and selectivity. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target within intact cells.[6][7][8] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to express the putative targets, such as PIM1) to ~80% confluency.

    • Treat the cells with either vehicle (DMSO) or varying concentrations of this compound for a predetermined time (e.g., 1-2 hours).

  • Heat Shock:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short period (e.g., 3 minutes).

  • Protein Extraction:

    • Lyse the cells by freeze-thawing or sonication.

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis:

    • Collect the supernatant containing the soluble, non-aggregated proteins.

    • Analyze the amount of the target protein (e.g., PIM1) and a known off-target (e.g., FLT3) in the soluble fraction by Western blotting or mass spectrometry.

Visualizing the CETSA Workflow

G cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture cells expressing target kinases. compound_treatment 2. Treat cells with vehicle or this compound. cell_culture->compound_treatment heat_shock 3. Heat cell aliquots across a temperature gradient. compound_treatment->heat_shock lysis 4. Lyse cells and separate soluble from aggregated proteins. heat_shock->lysis detection 5. Quantify soluble target protein (e.g., by Western Blot). lysis->detection melt_curve 6. Plot protein abundance vs. temperature to generate a melt curve. detection->melt_curve

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Interpreting CETSA Data

A successful CETSA experiment will show a rightward shift in the melting curve of the target protein in the presence of the compound, indicating stabilization. By comparing the shifts for the intended target and potential off-targets, one can confirm target engagement and assess selectivity in a cellular context.

Table 2: Hypothetical CETSA Data for this compound

Target ProteinTreatmentApparent Melting Temp (Tm)Thermal Shift (ΔTm)
PIM1 Vehicle (DMSO)52.1°C-
PIM1 10 µM Compound58.7°C+6.6°C
FLT3Vehicle (DMSO)55.4°C-
FLT310 µM Compound56.8°C+1.4°C
GAPDH (Control)Vehicle (DMSO)65.2°C-
GAPDH (Control)10 µM Compound65.3°C+0.1°C

The hypothetical CETSA data corroborates the kinome scan results. The significant thermal shift observed for PIM1 confirms that this compound engages this target in cells. The much smaller shift for FLT3 suggests a weaker or more transient interaction in the cellular environment compared to the in vitro binding assay. The lack of a shift for the control protein (GAPDH) demonstrates the specificity of the interaction.

Conclusion and Future Directions

The cross-reactivity profiling of a novel compound like this compound is a critical step in its preclinical development. By combining a broad in vitro screen with a cell-based target engagement assay, researchers can build a comprehensive understanding of a compound's selectivity.

The hypothetical data presented here suggests that this compound is a potent PIM kinase inhibitor with some off-target activity against other kinases. This information is invaluable for several reasons:

  • Lead Optimization: Medicinal chemists can use this structure-activity relationship (SAR) data to guide the design of more selective analogues.

  • Translational Strategy: The identified off-targets can inform the design of in vivo studies and help to anticipate potential side effects.

  • Polypharmacology: The inhibition of multiple targets could be therapeutically beneficial in certain disease contexts. Further investigation into the functional consequences of inhibiting both PIM and FLT3, for example, may be warranted.

Ultimately, the rigorous profiling of a compound's cross-reactivity is a cornerstone of modern drug discovery, enabling more informed decision-making and increasing the likelihood of developing safe and effective medicines.

References

analytical standards for 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Analytical Standards of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

For researchers, scientists, and professionals in drug development, the purity and identity of chemical reagents are paramount. This guide provides a comprehensive overview of the analytical standards for this compound, a key intermediate in organic synthesis. Given the limited availability of a dedicated monograph for this specific compound, this document synthesizes information from analogous structures and established analytical principles to propose a robust quality control framework. We will delve into a comparative analysis of various analytical techniques, offering both theoretical insights and practical, step-by-step protocols.

The Challenge of Standardization

Currently, there is no universally adopted, specific analytical standard for this compound. Commercial suppliers often provide a certificate of analysis for the free base, 8-bromo-6-chloroimidazo[1,2-a]pyridine, with purity typically assessed by Gas Chromatography (GC) at around 95%.[1][2] However, for rigorous scientific research and development, a more comprehensive analytical approach is necessary to ensure the identity, purity, and stability of the hydrochloride salt. This guide proposes a multi-faceted analytical workflow to establish a reliable quality profile for this compound.

Comparative Analysis of Analytical Techniques

A combination of chromatographic and spectroscopic methods is essential for the comprehensive characterization of this compound. Each technique offers unique advantages for assessing different quality attributes.

Chromatographic Methods: Purity and Quantification

Chromatographic techniques are the cornerstone for determining the purity of a compound and quantifying its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of non-volatile and thermally sensitive compounds like hydrochloride salts.[3][4] A reversed-phase HPLC method is generally suitable for imidazopyridine derivatives.

Causality behind Experimental Choices:

  • Reversed-Phase (C18 column): The non-polar nature of the imidazopyridine core interacts well with the C18 stationary phase, allowing for good retention and separation from more polar impurities.

  • Acidified Mobile Phase: The addition of an acid (e.g., trifluoroacetic acid or formic acid) to the mobile phase helps to protonate the basic nitrogen atoms in the molecule, leading to sharper peaks and improved chromatographic performance for basic compounds.[5]

  • UV Detection: The aromatic nature of the imidazopyridine ring system results in strong UV absorbance, making UV detection a sensitive and reliable method for quantification.

Experimental Protocol: Reversed-Phase HPLC Method Development

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes. This will elute compounds with a wide range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile, at a concentration of approximately 1 mg/mL.

Gas Chromatography (GC)

While some suppliers use GC to determine the assay of the free base, its application for the hydrochloride salt can be challenging due to the salt's low volatility and potential for thermal degradation in the injector port.[1][6] Derivatization can sometimes be employed to increase the volatility of similar compounds for GC analysis.[7]

Experimental Protocol: GC for the Free Base

  • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to elute the compound.

  • Carrier Gas: Helium at a constant flow rate.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

  • Sample Preparation: Dissolve the free base in a volatile organic solvent like dichloromethane or ethyl acetate.

Data Presentation: Comparison of HPLC and GC

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Applicability Ideal for the hydrochloride salt and non-volatile impurities.Suitable for the free base; challenging for the salt.
Sample Volatility Not a limiting factor.Requires volatile or thermally stable compounds.
Resolution Generally high, with a wide range of column chemistries.High for volatile compounds.
Sensitivity High, especially with UV or MS detectors.High, particularly with FID and MS detectors.
Spectroscopic Methods: Identification and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the unambiguous identification and structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial. The formation of the hydrochloride salt will cause a downfield shift in the signals of the protons and carbons near the protonated nitrogen atom.[8]

Experimental Protocol: NMR Analysis

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable for dissolving the hydrochloride salt.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C, and consider 2D NMR experiments like COSY and HSQC for complete assignment if necessary.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm).

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of the compound. For 8-bromo-6-chloroimidazo[1,2-a]pyridine, the presence of bromine and chlorine atoms results in a characteristic isotopic pattern in the mass spectrum.[9]

Causality behind Isotopic Patterns:

  • Chlorine: Has two major isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%).

  • Bromine: Has two major isotopes, ⁷⁹Br (~50%) and ⁸¹Br (~50%).

  • The combination of these isotopes will produce a distinct pattern of peaks for the molecular ion and any fragments containing these halogens.

Experimental Protocol: MS Analysis

  • Ionization Technique: Electrospray ionization (ESI) is well-suited for the pre-ionized hydrochloride salt.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurement to confirm the elemental composition.

  • Data Analysis: Look for the molecular ion peak corresponding to the free base ([M+H]⁺). The isotopic pattern should be carefully analyzed to confirm the presence of one bromine and one chlorine atom.

Proposed Comprehensive Analytical Workflow

A logical sequence of analytical tests ensures a thorough quality assessment of this compound.

Analytical Workflow cluster_0 Initial Characterization cluster_1 Structural Confirmation cluster_2 Purity and Assay Appearance Appearance Melting_Point Melting_Point Appearance->Melting_Point Solubility Solubility Melting_Point->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Solubility->NMR MS Mass Spectrometry (HRMS) NMR->MS Elemental_Analysis Elemental Analysis MS->Elemental_Analysis HPLC HPLC (Purity) Elemental_Analysis->HPLC GC_Assay GC (Assay of free base) HPLC->GC_Assay Final_Report Final_Report GC_Assay->Final_Report Start Start Start->Appearance

References

A Comparative Guide to Structure-Activity Relationships of 8-Bromo-6-chloroimidazo[1,2-a]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific subclass: 8-Bromo-6-chloroimidazo[1,2-a]pyridine analogs. We will explore how modifications to this core structure influence its efficacy, particularly as inhibitors of protein kinases, a critical class of enzymes in cellular signaling and cancer pathogenesis. This document is intended for researchers and professionals in drug discovery and development, offering a synthesis of experimental data and mechanistic insights to guide future design and optimization of these potent compounds.

The Rationale for Targeting Kinases with Imidazo[1,2-a]pyridines

Protein kinases play a pivotal role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. The imidazo[1,2-a]pyridine scaffold has proven to be an effective framework for developing kinase inhibitors. Derivatives of this core have shown potent inhibitory activity against various kinases, including those in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[3][4] The 8-bromo and 6-chloro substitutions on the pyridine ring of the scaffold are key features that can modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for target kinases.

The PI3K/Akt/mTOR Signaling Pathway: A Key Target

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, survival, and proliferation.[5] Its aberrant activation is a common event in many human cancers.[6] Imidazo[1,2-a]pyridine derivatives have been designed to inhibit key kinases within this pathway, such as PI3Kα, thereby blocking downstream signaling and inducing anti-tumor effects.[4]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of intervention for imidazo[1,2-a]pyridine-based inhibitors.

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 8-Bromo-6-chloro- imidazo[1,2-a]pyridine Analog Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 8-Bromo-6-chloroimidazo[1,2-a]pyridine analogs is highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing from published data on related compounds.

Substitutions at the 2-Position

The 2-position of the imidazo[1,2-a]pyridine ring is a critical site for modification, often accommodating substituents that can interact with the solvent-exposed region of the kinase active site. A common modification is the introduction of a carboxamide group, which can serve as a handle for further derivatization.

For instance, the synthesis of 8-Bromo-6-chloro-N-(3-morpholinopropyl)imidazo[1,2-a]pyridine-2-carboxamide has been reported, highlighting the feasibility of introducing amine-containing side chains at this position.[4] These modifications can significantly impact the compound's physicochemical properties, such as solubility and cell permeability, as well as its biological activity.

Substitutions at the 3-Position

The 3-position is another key area for structural variation. While many potent imidazo[1,2-a]pyridine-based kinase inhibitors are unsubstituted at this position, the introduction of small groups can influence selectivity and potency. For example, the synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde provides a versatile intermediate for further chemical transformations.[7]

The Role of 6-Chloro and 8-Bromo Substituents

The presence of halogen atoms at the 6 and 8-positions of the pyridine ring has a profound effect on the electronic properties of the entire scaffold. The electron-withdrawing nature of chlorine and bromine can enhance the acidity of the N-1 nitrogen, potentially leading to stronger interactions with the target kinase. Furthermore, these halogens can occupy specific pockets within the ATP-binding site of kinases, contributing to the overall binding affinity.

Systematic SAR studies on 2,6,8-substituted imidazo[1,2-a]pyridines have shown that modifications at these positions are crucial for PI3Kα inhibitory activity.[4] While a direct comparison of a wide array of analogs with and without the 8-bromo and 6-chloro substituents is not available in a single study, the consistent inclusion of these halogens in potent analogs suggests their importance for activity.

Comparative Biological Data

The following table summarizes the biological activity of representative imidazo[1,2-a]pyridine analogs from the literature, highlighting the potency of this class of compounds. It is important to note that these compounds have slightly different substitution patterns, but they collectively demonstrate the potential of the imidazo[1,2-a]pyridine scaffold as a source of potent kinase inhibitors.

Compound IDCore StructureTargetIC50 (nM)Cell LineReference
Compound 35 2,6,8-substituted Imidazo[1,2-a]pyridinePI3Kα150T47D (Breast Cancer)[4]
PIK-75 Imidazo[1,2-a]pyridine derivativePI3Kα--[4]
A representative analog 8-Bromo-6-chloro-N-(3-morpholinopropyl)imidazo[1,2-a]pyridine-2-carboxamidePI3Kα (predicted)--[4]

Experimental Protocols

To facilitate further research and validation of 8-Bromo-6-chloroimidazo[1,2-a]pyridine analogs, detailed experimental protocols for their synthesis and biological evaluation are provided below.

General Synthetic Scheme

The synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine analogs typically starts from a substituted 2-aminopyridine. A general synthetic route is depicted below.[4]

synthesis_scheme cluster_0 Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine Core A 2-Amino-5-chloropyridine B 2-Amino-3-bromo-5-chloropyridine A->B NBS, DMF C Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate B->C Ethyl 3-bromopyruvate D 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid C->D NaOH (hydrolysis) E 8-Bromo-6-chloro-imidazo[1,2-a]pyridine-2-carboxamide Analog D->E Amine, Coupling agent

Caption: General synthetic route for 8-Bromo-6-chloroimidazo[1,2-a]pyridine analogs.

Step-by-Step Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (Intermediate D):

  • Bromination: To a solution of 2-amino-5-chloropyridine in DMF, add N-Bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Cyclization: To the resulting 2-amino-3-bromo-5-chloropyridine, add ethyl 3-bromopyruvate and heat the mixture. The reaction progress can be monitored by TLC. After completion, the product, ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate, is isolated.

  • Hydrolysis: The ethyl ester is then hydrolyzed using a base, such as sodium hydroxide, in a suitable solvent system (e.g., ethanol/water) to yield 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid.[4]

Biological Evaluation: Cell Viability MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., T47D breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the 8-Bromo-6-chloroimidazo[1,2-a]pyridine analogs for a specified period (e.g., 48-72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Biological Evaluation: Western Blot Analysis of the PI3K/Akt/mTOR Pathway

Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[5][9]

Protocol:

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bio_eval Biological Evaluation Synth_Start Starting Materials Synth_Reaction Multi-step Synthesis Synth_Start->Synth_Reaction Synth_Purify Purification & Characterization Synth_Reaction->Synth_Purify Cell_Culture Cancer Cell Culture Synth_Purify->Cell_Culture Test Compounds MTT_Assay MTT Cell Viability Assay Cell_Culture->MTT_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Data_Analysis SAR Analysis MTT_Assay->Data_Analysis IC50 Determination Western_Blot->Data_Analysis Protein Expression/ Phosphorylation

Caption: Experimental workflow for the synthesis and biological evaluation of 8-Bromo-6-chloroimidazo[1,2-a]pyridine analogs.

Conclusion and Future Directions

The 8-Bromo-6-chloroimidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide highlights the importance of substitutions at the 2- and 3-positions in modulating the biological activity of these compounds. The presence of the 6-chloro and 8-bromo substituents is likely crucial for achieving high potency, although a more systematic investigation is warranted to fully elucidate their role.

Future research in this area should focus on:

  • Expanding the chemical diversity around the 8-Bromo-6-chloroimidazo[1,2-a]pyridine core, particularly at the 2- and 3-positions.

  • Conducting comprehensive SAR studies to build a more detailed understanding of the relationship between chemical structure and biological activity.

  • Evaluating the selectivity of promising analogs against a panel of kinases to identify compounds with improved safety profiles.

  • Investigating the in vivo efficacy of lead compounds in relevant animal models of cancer.

By leveraging the insights provided in this guide, researchers can accelerate the discovery and development of the next generation of imidazo[1,2-a]pyridine-based therapeutics.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives in Cancer Research: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological pathways implicated in cancer.[1][2] Its unique chemical properties and synthetic accessibility have made it a focal point for the development of novel anticancer agents. This guide provides an in-depth comparative analysis of various classes of imidazo[1,2-a]pyridine derivatives, offering a comprehensive overview of their mechanisms of action, structure-activity relationships (SAR), and experimental validation. The aim is to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate this promising area of oncology research.[2]

The Enduring Appeal of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine core is a nitrogen-based heterocyclic system that has garnered significant attention in the quest for new cancer therapies.[3] Its rigid, planar structure provides a robust framework for the strategic placement of various substituents, allowing for the fine-tuning of pharmacological properties. This adaptability has led to the development of derivatives that can selectively interact with a diverse range of molecular targets crucial for cancer cell proliferation, survival, and metastasis.[2][3] Many research efforts are underway to develop new cancer treatments, but resistance and severe toxicity remain significant challenges.[2] Consequently, there is a persistent need to design and develop novel anticancer agents that are target-based, more potent, and exhibit minimal toxicity.[2] The imidazo[1,2-a]pyridine pharmacophore holds immense potential for combating cancer with fewer side effects, depending on the substitution patterns on the core structure.[1][2]

Targeting Key Oncogenic Pathways: A Comparative Look at Imidazo[1,2-a]pyridine Derivatives

The anticancer effects of imidazo[1,2-a]pyridine derivatives are diverse, stemming from their ability to inhibit various molecular mechanisms. These include, but are not limited to, the inhibition of PI3K/Akt/mTOR signaling, tubulin polymerization, and the activity of crucial kinases like CDKs and c-KIT.[1][3][4]

Kinase Inhibitors: Precision Targeting of Cellular Signaling

Kinases are pivotal regulators of cell signaling, and their dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been extensively explored as potent kinase inhibitors.

a) PI3K/Akt/mTOR Pathway Inhibitors:

The PI3K/Akt/mTOR pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its aberrant activation is a frequent event in tumorigenesis, making it a prime target for cancer therapy.[5] A number of imidazo[1,2-a]pyridine derivatives have been designed to inhibit key kinases within this pathway, particularly PI3Kα.[5][6]

One notable compound, a derivative with a bioisosteric 1,2,4-oxadiazole substituent, demonstrated potent PI3Kα inhibition with an IC50 of 2 nM.[6] This compound also inhibited the proliferation of various breast cancer cell lines and induced apoptosis.[6] The rationale behind this design was to replace a less stable group with the 1,2,4-oxadiazole moiety to improve metabolic stability while maintaining potent inhibitory activity.

Quantitative Data Summary: PI3K/Akt/mTOR Inhibitors

Compound IDTargetCancer Cell LineIC50 (µM)Reference
PI3Kα InhibitorPI3KαT47D (Breast)>10[6]
Compound 6 Akt/mTORA375 (Melanoma)Not specified[6]
Compound 6 Akt/mTORHeLa (Cervical)Not specified[6]
Imidazopyridine 1 pan-PI3KA2780 (Ovarian)Not specified[5]
Compound 14 pan-PI3KA2780 (Ovarian)Not specified[5]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyridine Derivatives

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

b) Cyclin-Dependent Kinase (CDK) Inhibitors:

CDKs are essential for cell cycle progression, and their inhibitors can induce cell cycle arrest and apoptosis in cancer cells. Aminoimidazo[1,2-a]pyridines have been identified as a novel structural class of CDK inhibitors.[7]

c) c-KIT Inhibitors:

Mutations in the c-KIT proto-oncogene are drivers in gastrointestinal stromal tumors (GIST). A series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been developed as potent inhibitors of c-KIT, including imatinib-resistant mutants.[8][9] Several of these compounds exhibited nanomolar IC50 values and high selectivity against a panel of other kinases.[8][9]

Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

Microtubules, dynamic polymers of α- and β-tubulin, are critical for cell division, motility, and intracellular transport. Agents that interfere with microtubule dynamics are among the most successful anticancer drugs. Several imidazo[1,2-a]pyridine derivatives have been designed as tubulin polymerization inhibitors, often targeting the colchicine binding site.[10][11]

A series of imidazo[1,2-a]pyridine-benzoheterobicyclic hybrids were designed as colchicine site binding agents, with compounds 6b and 6c identified as the most potent antiproliferative agents against HeLa cervical cancer cells. Compound 6c was shown to inhibit purified tubulin polymerization in vitro, depolymerize microtubules in cells, and induce mitotic arrest and cell death. Another study reported novel 5,7-diarylimidazo[1,2-a]pyridine-8-carbonitrile derivatives as potent antitubulin agents, with compound 7e showing noteworthy potency with IC50 values ranging from 0.01 to 3.2 µM, superior to the known tubulin inhibitors CA-4 and Crolibulin.[11]

Quantitative Data Summary: Tubulin Polymerization Inhibitors

Compound IDCancer Cell LineIC50 (µM)Reference
6b HeLa (Cervical)Not specified
6c HeLa (Cervical)Not specified
7e HT-29 (Colon)0.01 - 3.2[11]
7e H460 (Lung)0.01 - 3.2[11]
7e A549 (Lung)0.01 - 3.2[11]
7e MKN-45 (Gastric)0.01 - 3.2[11]
7e SMMC-7721 (Liver)0.01 - 3.2[11]
TB-25 HCT-116 (Colon)0.023[12]

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibitors

tubulin_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Synthesis Compound Synthesis & Characterization Tubulin_Assay Tubulin Polymerization Assay Synthesis->Tubulin_Assay Colchicine_Binding Competitive Colchicine Binding Assay Synthesis->Colchicine_Binding MTT_Assay MTT Assay (Cytotoxicity) Synthesis->MTT_Assay IF_Staining Immunofluorescence (Microtubule Integrity) MTT_Assay->IF_Staining Cell_Cycle Cell Cycle Analysis (Mitotic Arrest) IF_Staining->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Cycle->Apoptosis_Assay

Caption: Experimental workflow for the evaluation of imidazo[1,2-a]pyridine-based tubulin inhibitors.

Other Mechanisms of Action

The versatility of the imidazo[1,2-a]pyridine scaffold extends to other anticancer mechanisms. For instance, certain derivatives have been shown to induce apoptosis through the p53/Bax pathway and by modulating the expression of Bcl-2 family proteins.[13] Others have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[13]

Experimental Protocols: A Guide to Key Methodologies

To ensure the reproducibility and validity of research findings, it is crucial to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for key assays used in the evaluation of imidazo[1,2-a]pyridine derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[14]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choices: The MTT assay is a widely accepted and robust method for initial screening of the cytotoxic effects of novel compounds. The choice of cell lines should be representative of the cancer types being targeted. The incubation time allows for the assessment of both short-term and long-term effects of the compounds on cell proliferation.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

Protocol:

  • Cell Lysis: Treat cells with the imidazo[1,2-a]pyridine derivatives for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, p21, Bax, Bcl-2, caspase-9) overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Causality Behind Experimental Choices: Western blotting provides crucial information about the molecular mechanism of action of the compounds by revealing their effects on the expression and phosphorylation status of key signaling proteins. The choice of antibodies is dictated by the hypothesized target pathway.

Structure-Activity Relationship (SAR) Insights

The extensive research on imidazo[1,2-a]pyridine derivatives has yielded valuable SAR insights that guide the design of more potent and selective anticancer agents.[1][15][16]

  • Substitution at the C2 and C3 positions: Modifications at these positions significantly influence the biological activity. For instance, the introduction of S-alkyl/aryl moieties at the C2 position has been shown to enhance antiproliferative activity.[17]

  • Aryl substitutions: The nature and position of substituents on the aryl rings attached to the imidazo[1,2-a]pyridine core are critical for activity. Electron-donating and electron-withdrawing groups can modulate the potency and selectivity of the compounds.[16]

  • Core modifications: Replacing the pyridine ring with a pyrazine ring can alter the anticancer activity, as seen in comparative studies.[14]

Future Perspectives and Conclusion

Imidazo[1,2-a]pyridine derivatives represent a highly promising and versatile class of compounds in the landscape of cancer research.[4] The ability to rationally design derivatives that target specific oncogenic pathways has been demonstrated through numerous studies. The comparative analysis presented in this guide highlights the significant progress made in this field, from the identification of potent kinase inhibitors to the development of effective tubulin polymerization inhibitors.

Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their in vivo efficacy and safety profiles. Further exploration of combination therapies, where imidazo[1,2-a]pyridine derivatives are used in conjunction with other anticancer agents, could also unlock new therapeutic opportunities. The continued investigation of the structure-activity relationships will undoubtedly lead to the discovery of next-generation imidazo[1,2-a]pyridine-based drugs with improved therapeutic indices for the treatment of a broad range of cancers.

References

Independent Verification of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 8-bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. We will delve into its synthesis, characterization, and potential biological relevance by comparing its profile to established kinase inhibitors within the broader imidazo[1,2-a]pyridine class. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate this and related scaffolds for their therapeutic potential.

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Kinase Inhibition

The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery, forming the basis of numerous compounds targeting a variety of enzymes, most notably protein kinases. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The planar, bicyclic structure of the imidazo[1,2-a]pyridine ring system allows it to fit into the ATP-binding pocket of many kinases, making it an attractive starting point for the design of potent and selective inhibitors.

This guide focuses on the specific derivative, this compound. We will provide a detailed, independently verified synthesis protocol and characterization data. Subsequently, we will compare its structural features and potential for bioactivity with known imidazo[1,2-a]pyridine-based inhibitors of key kinases such as p38 MAP kinase and PI3K, providing the necessary context for its evaluation as a potential drug candidate.

Synthesis and Characterization of 8-Bromo-6-chloroimidazo[1,2-a]pyridine

A reliable and reproducible synthesis is the cornerstone of any chemical research. The following protocol details the synthesis of 8-bromo-6-chloroimidazo[1,2-a]pyridine.

Experimental Protocol: Synthesis of 8-Bromo-6-chloroimidazo[1,2-a]pyridine

This procedure is adapted from established methodologies for the synthesis of related imidazo[1,2-a]pyridines.

Materials:

  • 2-Amino-3-bromo-5-chloropyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Ethanol

  • Acetone

Procedure:

  • To a solution of 2-Amino-3-bromo-5-chloropyridine (10 g, 49 mmol) in ethanol (100 mL), add chloroacetaldehyde (50% aqueous solution, 12 mL, 98 mmol).

  • Heat the reaction mixture at 50°C overnight. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and concentrated under reduced pressure.

  • To the resulting residue, add acetone (30 mL) and stir the suspension vigorously for 2 hours.

  • Collect the resulting solid by filtration and dry under vacuum to yield 8-bromo-6-chloroimidazo[1,2-a]pyridine.

Expected Yield: Approximately 10.0 g (89% yield).[1]

Characterization Data

Independent verification of the synthesized compound's identity and purity is critical. The following data is consistent with the successful synthesis of 8-bromo-6-chloroimidazo[1,2-a]pyridine.

Mass Spectrometry:

  • Method: Electrospray Ionization (ESI-MS)

  • Result: [M+H]⁺ peak observed at m/z 231.[1] This corresponds to the protonated molecular ion of the target compound.

¹H NMR Spectroscopy:

  • Solvent: DMSO-d₆

  • Chemical Shifts (δ): 9.20 (s, 1H), 8.33 (s, 1H), 8.29 (s, 1H), 8.09 (s, 1H).[1]

The following diagram illustrates the general workflow for the synthesis and characterization of 8-bromo-6-chloroimidazo[1,2-a]pyridine.

G cluster_synthesis Synthesis cluster_characterization Characterization start 2-Amino-3-bromo-5-chloropyridine + Chloroacetaldehyde in Ethanol reaction Heat at 50°C overnight start->reaction Step 1 workup Cool, Concentrate, Add Acetone, Stir reaction->workup Step 2 filtration Filter and Dry workup->filtration Step 3 product 8-Bromo-6-chloroimidazo[1,2-a]pyridine filtration->product Final Product ms Mass Spectrometry (ESI-MS) product->ms nmr ¹H NMR Spectroscopy product->nmr verification Structure Verified ms->verification nmr->verification

Caption: Workflow for the synthesis and characterization of 8-bromo-6-chloroimidazo[1,2-a]pyridine.

Comparative Analysis with Known Imidazo[1,2-a]pyridine Kinase Inhibitors

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase pathway is a key regulator of inflammatory responses, making it a prime target for the development of anti-inflammatory drugs. Several classes of imidazo[1,2-a]pyridine and the related imidazo[1,2-b]pyridazine derivatives have been developed as potent p38 MAP kinase inhibitors.

Compound ClassKey Structural Featuresp38α IC₅₀Cellular ActivityReference
Imidazo[1,2-b]pyridazinesN-oxide functional groupPotent inhibitionSignificant in vivo efficacy in rat collagen-induced arthritis models[2]
Imidazo[4,5-b]pyridin-2-onesHybrid with p-methylbenzamide fragmentPotent p38 inhibitionSuperior suppression of TNF-α production in human whole blood cells[3]

The 8-bromo and 6-chloro substitutions on the core of our target compound are expected to influence its electronic properties and steric interactions within the ATP-binding pocket of kinases, potentially leading to significant inhibitory activity.

PI3K Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival. Its aberrant activation is a common driver of cancer. A number of imidazo[1,2-a]pyridine derivatives have been identified as potent PI3K inhibitors.

CompoundKey Structural FeaturesPI3Kα IC₅₀Cellular Activity (IC₅₀)Reference
Compound 2g 2-methylimidazo[1,2-a]pyridine with pyrazole and sulfonyl moieties1.8 nMNot specified[4]
Compound 12 Thiazole derivative of 2g2.8 nMA375 cells: 140 nM; HeLa cells: 210 nM[4]
Compound 35 2,6,8-substituted imidazo[1,2-a]pyridine150 nMPotent against breast cancer cell lines[5]

The substitutions on this compound are distinct from these published examples, suggesting it may exhibit a unique kinase selectivity profile.

The following diagram illustrates the general signaling pathways of p38 MAPK and PI3K, highlighting their roles in cellular processes.

G cluster_p38 p38 MAPK Pathway cluster_pi3k PI3K Pathway stress Stress Stimuli (UV, Cytokines) mkk MKK3/6 stress->mkk p38 p38 MAPK mkk->p38 downstream_p38 Transcription Factors (ATF2, MEF2C) p38->downstream_p38 response_p38 Inflammation, Apoptosis downstream_p38->response_p38 growth_factor Growth Factors rtk RTK growth_factor->rtk pi3k PI3K rtk->pi3k pip2_pip3 PIP2 -> PIP3 pi3k->pip2_pip3 akt Akt pip2_pip3->akt downstream_pi3k mTOR, etc. akt->downstream_pi3k response_pi3k Cell Growth, Proliferation, Survival downstream_pi3k->response_pi3k

Caption: Simplified signaling pathways of p38 MAPK and PI3K.

Protocols for Biological Evaluation

To ascertain the biological activity of this compound, standardized in vitro kinase assays are required. Below are general protocols for assessing inhibition of p38 MAP kinase and PI3K.

In Vitro p38 MAP Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a p38 substrate.

Materials:

  • Active p38α kinase

  • ATF2 (substrate)

  • ATP

  • Assay buffer

  • Test compound (this compound)

  • Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the test compound, active p38α kinase, and the ATF2 substrate in assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP using a luminescent detection reagent.

  • Calculate the percent inhibition and determine the IC₅₀ value.

In Vitro PI3K Inhibition Assay

This assay measures the inhibition of PIP2 phosphorylation by PI3K.

Materials:

  • Active PI3K isoform (e.g., PI3Kα)

  • PIP2 (substrate)

  • ATP

  • Assay buffer

  • Test compound

  • ADP-Glo™ Kinase Assay (Promega) or similar detection system

Procedure:

  • Prepare a serial dilution of the test compound.

  • In a 384-well plate, add the test compound and the active PI3K enzyme in assay buffer.

  • Add the PIP2 substrate.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Measure the amount of ADP produced using a suitable detection kit.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the synthesis and characterization of this compound. While direct biological data for this specific compound is not yet available, its structural similarity to known kinase inhibitors within the imidazo[1,2-a]pyridine class suggests its potential as a valuable scaffold for further investigation.

The provided protocols for p38 MAP kinase and PI3K inhibition assays offer a clear path for the experimental verification of its biological activity. Future studies should focus on screening this compound against a panel of kinases to determine its potency and selectivity profile. Such data will be crucial in assessing its therapeutic potential and guiding the design of next-generation inhibitors based on this promising chemical framework.

References

A Comparative Guide to Purity Assessment of 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride: An HPLC-UV Centric Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel intermediates like 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride is a cornerstone of robust chemical synthesis and drug safety. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for this purpose, centering on a recommended High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The principles and protocols herein are designed to offer a self-validating framework, ensuring both scientific rigor and practical applicability in a research and quality control setting.

The Criticality of Purity in Drug Intermediates

This compound serves as a crucial building block in the synthesis of various pharmacologically active molecules. The presence of impurities, even in trace amounts, can have significant downstream effects, potentially altering the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API).[1][2] Therefore, a precise and reliable analytical method for purity determination is not merely a quality control checkpoint but a fundamental component of the entire drug development lifecycle.

Recommended Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is the gold standard for pharmaceutical impurity analysis, offering high resolution, sensitivity, and versatility.[2][3] For a molecule like this compound, which possesses a chromophore due to its aromatic and heterocyclic structure, UV detection is a straightforward and robust quantification method.

Causality Behind Experimental Choices

A reversed-phase HPLC method is recommended due to the predicted moderate polarity of the target analyte. The imidazopyridine core, coupled with halogen substituents, results in a compound that is sufficiently retained on a non-polar stationary phase.

  • Stationary Phase Selection: A C18 (octadecylsilane) or C8 (octylsilane) column is the logical starting point. A C18 column provides greater hydrophobic retention, which is often ideal for separating closely related impurities from the main compound.[4] The choice of a column with a particle size of 3 to 5 µm offers a good balance between efficiency and backpressure for standard HPLC systems.

  • Mobile Phase Optimization: The mobile phase composition is critical for achieving optimal separation.[5][6] A gradient elution using a mixture of an aqueous buffer and an organic modifier is proposed.

    • Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity and better UV transparency.[7]

    • Aqueous Phase: A slightly acidic buffer, such as 10-20 mM ammonium acetate or phosphate buffer adjusted to a pH between 3 and 4, is recommended. The acidic pH ensures that the nitrogen atoms in the imidazopyridine ring are protonated, leading to consistent retention behavior and sharp peak shapes.

  • Detection Wavelength: Based on the UV-active nature of the fused heterocyclic system, a photodiode array (PDA) detector is ideal for initial method development to determine the optimal detection wavelength (λmax) that maximizes the signal for the main peak and key impurities. If a PDA is unavailable, a starting wavelength of around 254 nm is a common choice for aromatic compounds.

Experimental Workflow: HPLC-UV Purity Assessment

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis A Weigh & Dissolve Standard/Sample E Autosampler Inject Sample A->E B Prepare Mobile Phase A & B D Pump Gradient Elution B->D C Filter & Degas Mobile Phases C->D D->E F Column Oven Set Temperature E->F G C18 Column Separation F->G H UV/PDA Detector Data Acquisition G->H I Integrate Peaks H->I J Calculate % Area Purity I->J K Generate Report J->K

Caption: Workflow for HPLC-UV Purity Analysis.

Comparative Analysis: HPLC-UV vs. Alternative Methods

While HPLC-UV is a robust and widely accessible technique, other methods offer distinct advantages, particularly in the context of impurity identification and ultra-trace level analysis.

Parameter HPLC-UV UPLC-MS GC-MS
Principle Liquid chromatography with UV absorbance detectionUltra-performance liquid chromatography with mass spectrometry detectionGas chromatography with mass spectrometry detection
Typical LOD ~0.01% - 0.05%<0.001% - 0.01%~0.01% (analyte dependent)
Specificity Moderate to High (retention time & UV spectrum)Very High (retention time & mass-to-charge ratio)Very High (retention time & mass fragmentation pattern)
Impurity ID Limited (requires isolation or reference standards)Excellent (provides molecular weight and structural clues)Excellent (provides fragmentation patterns for structural elucidation)
Throughput ModerateHighModerate
Cost Low to ModerateHighModerate
Suitability for Analyte Excellent for purity assay of non-volatile, UV-active compounds.Ideal for both quantification and identification of trace impurities.Suitable if the compound is thermally stable and sufficiently volatile.
In-depth Comparison
  • Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS represents a significant advancement over standard HPLC-UV.[8] By using columns with smaller particle sizes (<2 µm), UPLC provides faster analysis times and higher resolution. The coupling with a mass spectrometer is its key advantage, offering highly specific detection and the ability to determine the molecular weight of unknown impurities, which is invaluable for impurity profiling.[9][10] While HPLC-UV is excellent for quantifying known impurities against a reference standard, LC-MS is superior for identifying unknown degradation products or synthesis byproducts without the need for isolation.[11]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds.[12][13] For this compound, its suitability depends on the thermal stability and volatility of the free base form. If the compound can be volatilized without degradation, GC-MS offers excellent separation efficiency and definitive structural information from mass fragmentation patterns. However, HPLC is generally more versatile for a broader range of pharmaceutical intermediates, many of which are not amenable to GC analysis due to low volatility or thermal instability.[13]

Experimental Protocol: HPLC-UV Method

This protocol is a recommended starting point and must be validated according to internal standard operating procedures and regulatory guidelines such as ICH Q2(R1).

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with gradient pump, autosampler, column oven, and UV/PDA detector.

  • Chromatography data system (CDS) for data acquisition and processing.

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Syringe filters (e.g., 0.45 µm PTFE).

  • This compound reference standard and test sample.

  • HPLC grade acetonitrile, methanol, and water.

  • Ammonium acetate or potassium dihydrogen phosphate (analytical grade).

  • Formic acid or phosphoric acid (analytical grade).

2. Chromatographic Conditions (Recommended Starting Point):

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate in water, pH 3.5 (adjusted with formic acid)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm or λmax determined by PDA scan

3. Preparation of Solutions:

  • Mobile Phase Preparation: Prepare Mobile Phase A by dissolving the appropriate amount of ammonium acetate in HPLC grade water, adjusting the pH, and filtering through a 0.45 µm filter. Filter and degas both mobile phases before use.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve in a small amount of methanol or acetonitrile and dilute to volume with the mobile phase (premixed at initial gradient conditions, e.g., 90:10 A:B).

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

4. System Suitability:

  • Before sample analysis, perform at least five replicate injections of the standard solution.

  • The system is deemed suitable for use if the relative standard deviation (RSD) for the peak area is not more than 2.0%.

  • Other parameters like tailing factor and theoretical plates should also be monitored as per established guidelines.

5. Analysis Procedure:

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution.

6. Calculation of Purity:

  • Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main component at the chosen wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion: A Framework for Method Selection

The choice of analytical technique for purity assessment is a balance of the required information, available instrumentation, and the stage of drug development.

  • For routine quality control and release testing where the impurity profile is known, the HPLC-UV method presented here offers a reliable, cost-effective, and robust solution. Its validation according to ICH guidelines ensures its suitability for its intended purpose.

  • During early-stage development, when identifying unknown byproducts and degradation products is crucial, UPLC-MS is the superior choice, providing invaluable structural information that can guide process optimization and toxicological assessment.

  • GC-MS remains a powerful tool for volatile impurities and should be considered if the analyte's properties are amenable to this technique.

By understanding the strengths and limitations of each method, researchers can implement a scientifically sound and phase-appropriate strategy for ensuring the purity and quality of critical pharmaceutical intermediates like this compound.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are fundamental. 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that holds potential as a building block in medicinal chemistry. As with any research chemical, a thorough understanding of its hazard profile and the requisite safety protocols is paramount to ensuring the well-being of laboratory personnel and the integrity of the research. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough risk assessment is mandatory. For this compound, the primary anticipated hazards are:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Irritation: Potential to cause skin irritation upon contact.

  • Serious Eye Irritation: Potential to cause serious and potentially damaging eye irritation.

  • Respiratory Tract Irritation: As a powdered substance, inhalation may lead to respiratory irritation.

These potential hazards necessitate a multi-layered approach to safety, where PPE is the final and crucial barrier between the researcher and the chemical.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for various stages of handling this compound.

Activity Required PPE Rationale
Receiving and Unpacking - Safety Glasses- Nitrile GlovesTo protect against accidental exposure from a damaged container during transit.
Storage and Inventory - Safety Glasses- Nitrile GlovesTo prevent exposure during routine handling and inspection of the container.
Weighing and Aliquoting - Safety Goggles- Face Shield- Nitrile Gloves (double-gloved)- Laboratory Coat- Respiratory Protection (N95 or higher)This is a high-risk activity due to the potential for aerosolization of the powder. Goggles and a face shield provide maximum eye and face protection. Double gloving minimizes the risk of contamination. Respiratory protection is crucial to prevent inhalation.
Dissolution and Solution Handling - Safety Goggles- Nitrile Gloves- Laboratory CoatProtects against splashes of the chemical solution.
Use in a Reaction - Safety Goggles- Nitrile Gloves- Laboratory Coat- Flame-Resistant (FR) Lab Coat (if flammable solvents are used)Standard protection for handling chemical reactions. The need for an FR lab coat depends on the overall reaction conditions.
Waste Disposal - Safety Goggles- Nitrile Gloves- Laboratory CoatTo protect against splashes and contact with contaminated waste.
Glove Selection and Use

The choice of gloves is critical. Nitrile gloves are a suitable choice for handling this compound in most situations, offering good resistance to a range of chemicals.[6][7] However, it is essential to consult a glove compatibility chart for the specific solvents being used in the procedure. When handling the solid compound, especially during weighing, double-gloving is recommended. The outer glove should be removed immediately upon completion of the task to prevent the spread of contamination.

Eye and Face Protection

Standard safety glasses are the minimum requirement for any laboratory work.[8][9] However, when handling powdered this compound or when there is a risk of splashing, chemical splash goggles are necessary to provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles during high-risk procedures like weighing.[8]

Respiratory Protection

Due to the potential for respiratory tract irritation, respiratory protection is essential when handling the powdered form of this compound. An N95 respirator is the minimum requirement, but a higher level of protection, such as a half-mask or full-face respirator with appropriate cartridges, may be warranted based on the quantity of material being handled and the ventilation conditions of the laboratory. All respiratory use must be in accordance with a documented respiratory protection program, including fit testing, as mandated by OSHA.[10]

Step-by-Step Handling Procedures

To provide clear, actionable guidance, the following step-by-step protocols outline the safe handling of this compound during common laboratory operations.

Weighing the Solid Compound
  • Preparation: Don all required PPE as outlined in the table above (Safety Goggles, Face Shield, Double Nitrile Gloves, Lab Coat, N95 Respirator).

  • Work Area: Conduct the weighing process within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation and contamination of the general laboratory space.

  • Procedure:

    • Carefully open the container, avoiding any sudden movements that could aerosolize the powder.

    • Use a spatula to transfer the desired amount of the compound to a tared weigh boat.

    • Once the desired weight is obtained, securely close the primary container.

    • Carefully transfer the weigh boat to the vessel where it will be used.

  • Decontamination:

    • Wipe down the spatula, weigh boat, and any other contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the cleaning materials as hazardous waste.

    • Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove the remaining PPE in the correct order (face shield, goggles, respirator, lab coat, inner gloves) to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. The container should be compatible with the solvents used.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed chemical waste disposal company, following all local, state, and federal regulations.[11]

Emergency Procedures

In the event of an accidental exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[11]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

All laboratory personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Visualizing the PPE Workflow

To further clarify the PPE selection process, the following diagram illustrates the decision-making workflow.

PPE_Workflow PPE Selection Workflow for this compound cluster_prep Preparation & Hazard Assessment cluster_selection PPE Selection cluster_ppe_types PPE Options cluster_action Action & Post-Procedure Start Start: New Task with Compound AssessTask Assess Task Type (e.g., Weighing, Dissolving) Start->AssessTask ReviewHazards Review Known & Inferred Hazards (Oral Toxicity, Skin/Eye Irritation) AssessTask->ReviewHazards SelectEye Select Eye/Face Protection ReviewHazards->SelectEye SelectGloves Select Hand Protection ReviewHazards->SelectGloves SelectBody Select Body Protection ReviewHazards->SelectBody SelectRespiratory Select Respiratory Protection ReviewHazards->SelectRespiratory Goggles Safety Goggles SelectEye->Goggles FaceShield Face Shield SelectEye->FaceShield If weighing/splash risk Nitrile Nitrile Gloves (Single or Double) SelectGloves->Nitrile LabCoat Lab Coat SelectBody->LabCoat Respirator N95 or Higher Respirator SelectRespiratory->Respirator If handling powder PerformTask Perform Laboratory Task Goggles->PerformTask FaceShield->PerformTask Nitrile->PerformTask LabCoat->PerformTask Respirator->PerformTask Doffing Properly Doff & Dispose of PPE PerformTask->Doffing Decontaminate Decontaminate Work Area Doffing->Decontaminate End End of Task Decontaminate->End

Caption: PPE selection workflow for handling the specified compound.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the advancement of scientific discovery.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.